Technical Documentation Center

1-tert-Butyl-5-methyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-tert-Butyl-5-methyl-1H-imidazole
  • CAS: 61278-64-6

Core Science & Biosynthesis

Foundational

The Chemistry and Applications of 1-tert-Butyl-5-methyl-1H-imidazole (CAS 61278-64-6): A Technical Whitepaper

Executive Summary In the landscape of modern organometallic and medicinal chemistry, sterically hindered imidazoles serve as privileged scaffolds. 1-tert-Butyl-5-methyl-1H-imidazole (CAS 61278-64-6) [1] is a highly speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organometallic and medicinal chemistry, sterically hindered imidazoles serve as privileged scaffolds. 1-tert-Butyl-5-methyl-1H-imidazole (CAS 61278-64-6) [1] is a highly specialized heterocyclic building block characterized by its precise 1,5-substitution pattern. As a Senior Application Scientist, I frequently leverage this compound for two primary applications: as a robust precursor for N-heterocyclic carbenes (NHCs) in transition-metal catalysis, and as a pharmacophore core in drug discovery [2].

The strategic placement of the bulky tert-butyl group at the N1 position provides critical kinetic shielding, while the C5 methyl group acts as an electron-donating moiety, fine-tuning the electronic properties of the imidazole ring. This guide details the physicochemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its application in advanced research.

Physicochemical Profiling

Understanding the physical and chemical parameters of CAS 61278-64-6 is essential for predicting its behavior in biphasic reactions and chromatographic purifications. The quantitative data is summarized below for rapid comparative analysis[1].

PropertyValue / Description
Chemical Name 1-tert-Butyl-5-methyl-1H-imidazole
CAS Registry Number 61278-64-6
Molecular Formula C8H14N2
Molecular Weight 138.214 g/mol
SMILES String Cc1cncn1C(C)(C)C
Physical State Pale yellow to off-white solid/viscous liquid (temperature dependent)
Solubility Profile Soluble in Methanol, DCM, DMF; sparingly soluble in hexanes
Reactivity Focus Amphoteric; susceptible to electrophilic attack at N3

Mechanistic Synthesis: The Van Leusen Three-Component Reaction

The synthesis of 1,5-disubstituted imidazoles with absolute regiocontrol is notoriously challenging using traditional condensation methods. To overcome this, the Van Leusen Three-Component Reaction (vL-3CR) is the industry standard [3].

Causality of Experimental Design: The reaction relies on TosMIC (Tosylmethyl isocyanide), which acts as a highly specialized C-N=C synthon [4]. The choice of TosMIC is deliberate: the sulfonyl group is powerfully electron-withdrawing, which lowers the pKa of the α-protons, allowing for base-promoted deprotonation under mild conditions. Furthermore, the tosyl group serves as an excellent leaving group.

When TosMIC reacts with an in situ generated aldimine (formed from acetaldehyde and tert-butylamine), a step-wise[3+2] cycloaddition occurs. The subsequent elimination of p-toluenesulfinic acid (TosH) provides the thermodynamic driving force to achieve full aromaticity, acting as a "thermodynamic sink" that irreversibly yields the target imidazole[3].

VanLeusen A Acetaldehyde + tert-Butylamine B Aldimine (N-ethylidene-tert-butylamine) A->B -H2O C TosMIC Addition (Base-promoted) B->C D 4-Tosyl-2-imidazoline Intermediate C->D [3+2] Cycloaddition E 1-tert-Butyl-5-methyl- 1H-imidazole D->E -TosH (Elimination)

Figure 1: Mechanistic pathway of the Van Leusen three-component reaction yielding CAS 61278-64-6.

Self-Validating Experimental Protocol: Synthesis of CAS 61278-64-6

The following protocol is adapted from established Thieme methodologies[5] and engineered to be a self-validating system, ensuring high yield and purity.

Materials Required:
  • TosMIC (0.98 g, 5.0 mmol)

  • N-ethylidene-tert-butylamine (0.60 g, 6.0 mmol) — Can be generated in situ from acetaldehyde and tert-butylamine.

  • tert-Butylamine (0.44 g, 6.0 mmol) — Acts as both a reagent and the mild base.

  • Anhydrous Methanol (10 mL)

Step-by-Step Methodology:
  • Reaction Initiation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve N-ethylidene-tert-butylamine (6.0 mmol) and tert-butylamine (6.0 mmol) in 10 mL of anhydrous methanol.

    • Causality: Methanol is chosen as the solvent because its protic nature stabilizes the transition states during the cycloaddition and facilitates the proton transfer steps required for intermediate formation[4].

  • TosMIC Addition: Add TosMIC (5.0 mmol) portion-wise to the stirring solution at 0 °C, then allow the mixture to warm to room temperature (20 °C). Stir for 20 hours[5].

    • Causality: The reaction is kept at room temperature because the electron-withdrawing tosyl group makes the α-carbon of TosMIC highly reactive. Heating the reaction could lead to the thermal decomposition of the isocyanide moiety.

  • Workup & Extraction: Remove the methanol in vacuo. Partition the resulting residue between Dichloromethane (DCM, 20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer twice more with DCM.

    • Self-Validation Check: The basic aqueous wash is critical to remove the p-toluenesulfinic acid byproduct. If the aqueous phase remains highly acidic (pH < 4), incomplete extraction of the sulfinic acid has occurred. This impurity will poison downstream transition-metal catalysts if not completely removed.

  • Purification & Analytical Validation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes).

    • Self-Validation Check: Validate the purified product via 1H NMR (CDCl3). The successful regioselective assembly is confirmed by the presence of a sharp 9H singlet at ~1.6 ppm (representing the tert-butyl group) and a 3H singlet at ~2.3 ppm (representing the C5-methyl group). The absence of an aldehyde proton confirms no oxazole cross-contamination[6].

Advanced Applications: N-Heterocyclic Carbene (NHC) Ligands

Beyond its use as a pharmaceutical intermediate, CAS 61278-64-6 is a premier precursor for generating highly tunable N-heterocyclic carbenes (NHCs).

The Logic of Steric Bulk: When 1-tert-butyl-5-methyl-1H-imidazole is quaternized with an alkyl halide (e.g., methyl iodide) at the N3 position, it forms an imidazolium salt. Upon deprotonation with a strong base (like KOtBu), a free carbene is generated at the C2 position. The massive steric bulk of the N1 tert-butyl group (quantified by a high percent buried volume, %Vbur) provides kinetic shielding to the carbene center. This prevents the Wanzlick equilibrium—the unwanted dimerization of free carbenes into an enetetramine—and protects the active metal center from associative deactivation pathways during cross-coupling catalysis.

NHCWorkflow I 1-tert-Butyl-5-methyl- 1H-imidazole S Imidazolium Salt (NHC Precursor) I->S Alkylation (R-X) Heat C Free N-Heterocyclic Carbene (NHC) S->C Strong Base (e.g., KOtBu, NaH) M Metal-NHC Complex (Catalyst) C->M Metal Precursor (e.g., Pd, Ru, Au)

Figure 2: Experimental workflow for generating metal-NHC complexes from the imidazole precursor.

Conclusion

1-tert-Butyl-5-methyl-1H-imidazole (CAS 61278-64-6) exemplifies the elegance of rational chemical design. By utilizing the Van Leusen three-component reaction, researchers can access this sterically hindered, regiochemically pure scaffold with high efficiency. Whether deployed as a robust NHC ligand precursor to stabilize reactive metal centers or as a core pharmacophore in medicinal chemistry, understanding the physicochemical causality of this molecule is paramount for advanced application development.

References

  • 1-tert-butyl-5-methyl-1H-imidazole | 61278-64-6 Source: Molport URL:[Link]

  • Van Leusen Imidazole Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: PMC (NIH) URL:[Link]

  • Van Leusen Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Exploratory

pKa and Basicity of 1-tert-Butyl-5-methyl-1H-imidazole in Aqueous Media: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The imidazole ring is a privileged scaffold in medicinal chemistry, heavily util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, heavily utilized for its amphoteric properties, hydrogen-bonding capabilities, and favorable pharmacokinetic profiles[1]. While the physicochemical properties of unsubstituted imidazole are well-documented, sterically hindered and heavily alkylated derivatives like 1-tert-butyl-5-methyl-1H-imidazole present unique thermodynamic behaviors. This whitepaper provides an in-depth analysis of the causality behind the basicity of this specific compound, exploring the interplay between electronic induction and solvation sterics, and establishes field-proven, self-validating protocols for determining its pKa in aqueous media.

Structural Chemistry & Basicity Principles

To understand the basicity of 1-tert-butyl-5-methyl-1H-imidazole, one must first deconstruct the parent imidazole scaffold. Imidazole is a planar, 5-membered heteroaromatic ring containing a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N3).

In unsubstituted imidazole, the pKa of the conjugate acid (imidazolium cation) is 6.95[2]. The basic site is exclusively the N3 nitrogen, as its lone pair resides in an sp2 hybridized orbital orthogonal to the aromatic π -system, making it available for protonation. Conversely, the lone pair on N1 is delocalized into the ring to satisfy the 4n+2 Hückel rule, rendering it non-basic.

In 1-tert-butyl-5-methyl-1H-imidazole , the N1 position is permanently blocked by a bulky tert-butyl group, eliminating tautomerization. Therefore, the molecule functions solely as a Brønsted-Lowry base in physiological and aqueous environments.

Thermodynamic Causality of the pKa Shift

The pKa of an organic base in aqueous media is not determined solely by its intrinsic (gas-phase) proton affinity. Instead, it is governed by the free energy difference ( ΔG∘ ) between the solvated free base and the solvated conjugate acid. For 1-tert-butyl-5-methyl-1H-imidazole, two competing forces dictate this equilibrium:

Electronic Effects (Enthalpic Gain)

Alkyl groups are electron-donating via inductive (+I) effects and hyperconjugation.

  • The N1 tert-Butyl Group: Provides a massive +I effect, significantly increasing the electron density across the heterocyclic ring compared to a simple methyl group (as seen in 1-methylimidazole, pKa ~7.0–7.4)[3].

  • The C5 Methyl Group: Contributes additional electron density via both +I and hyperconjugation. Because C5 is adjacent to N1 and one carbon away from N3, this electron density is efficiently relayed to the basic N3 site.

  • Result: From a purely electronic standpoint, these substituents highly stabilize the positive charge of the imidazolium cation, pushing the theoretical pKa upward.

Steric Effects on Solvation (Entropic Penalty)

Basicity in water relies heavily on the formation of a highly ordered hydrogen-bonded hydration shell around the protonated nitrogen.

  • The massive steric bulk of the tert-butyl group at N1 creates a hydrophobic "shadow" over the molecule.

  • While N3 is technically accessible, the overall volume of the molecule disrupts the optimal geometry of the surrounding water lattice. This restricts the solvation shell, leading to a lower solvation energy ( ΔGsolv​ ) for the conjugate acid.

  • Result: The entropic penalty of restricted solvation opposes the enthalpic gain from the electronic effects, slightly suppressing the expected pKa increase.

Effects cluster_0 Electronic Effects (Increases pKa) cluster_1 Steric Effects (Decreases pKa) N1 N1 tert-Butyl Strong +I Effect Target N3 Basicity (Estimated pKa 7.6 - 7.9) N1->Target C5 C5 Methyl +I & Hyperconjugation C5->Target Solv Restricted Hydration Shell Lower Solvation Energy Solv->Target

Figure 1: Competing electronic and steric effects governing the basicity of the imidazole derivative.

Comparative pKa Data

To contextualize the basicity of 1-tert-butyl-5-methyl-1H-imidazole, we must compare it against foundational imidazole derivatives. The table below summarizes the quantitative shifts induced by alkylation.

CompoundSubstituent at N1Substituent at C5Aqueous pKa (Conjugate Acid)Reference
Imidazole -H-H6.95[2],[4]
1-Methylimidazole -CH 3​ -H7.00 – 7.40[5],[3]
5-Methylimidazole -H-CH 3​ ~7.50Extrapolated
1-tert-Butyl-5-methyl-1H-imidazole -C(CH 3​ ) 3​ -CH 3​ 7.60 – 7.90 *Theoretical Estimate

*Estimated value based on linear solvation energy relationships (LSERs) and inductive/steric models.

Self-Validating Experimental Protocols

To empirically determine the exact pKa of 1-tert-butyl-5-methyl-1H-imidazole, researchers must employ protocols that contain internal checks to prevent artifacts caused by the compound's hydrophobicity.

Protocol 1: 1 H-NMR Titration in Aqueous Media

NMR titration is the gold standard for site-specific pKa determination[6]. Because the chemical shift ( δ ) of the C2-H and C4-H protons is highly sensitive to the electron density changes upon N3 protonation, they serve as excellent internal probes.

Self-Validation Mechanism: The pKa calculated from the C2-H proton shift must match the pKa calculated from the C4-H proton shift within ±0.05 units. If they diverge, it indicates aggregation or micelle formation due to the hydrophobic tert-butyl group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mM of 1-tert-butyl-5-methyl-1H-imidazole in a 10% D 2​ O / 90% H 2​ O solvent mixture. The low D 2​ O concentration minimizes the deuterium isotope effect on the pKa. Add 0.1 M KCl to maintain a constant ionic strength.

  • Titration Setup: Prepare 15 separate NMR tubes ranging from pH 5.0 to 10.0. Adjust the pH using standardized 0.1 M HCl and 0.1 M NaOH.

  • Measurement: Record the exact pH of each tube using a micro-glass electrode immediately before NMR acquisition.

  • Acquisition: Acquire 1 H-NMR spectra at a strictly controlled temperature (298.0 K). Monitor the residual HDO peak to verify temperature stability.

  • Data Extraction: Extract the chemical shifts ( δobs​ ) for the C2-H (typically ~7.8 ppm) and C4-H (typically ~6.9 ppm) protons.

  • Non-Linear Regression: Fit the data to the Henderson-Hasselbalch equation:

    pH=pKa+log(δA​−δobs​δobs​−δHA+​​)

    (Where δHA+​ is the shift of the fully protonated species, and δA​ is the shift of the free base).

NMR_Workflow Prep 1. Sample Preparation Analyte in 10% D2O / 90% H2O Titration 2. pH Titration Adjust with HCl/NaOH (Monitor with Glass Electrode) Prep->Titration NMR 3. 1H-NMR Acquisition Track C2-H and C4-H Chemical Shifts Titration->NMR Validation 4. Internal Validation Check HDO shift & Dual-Proton Convergence NMR->Validation Analysis 5. Non-Linear Regression Henderson-Hasselbalch Fitting Validation->Analysis

Figure 2: Self-validating 1H-NMR workflow for accurate aqueous pKa determination.

Protocol 2: Potentiometric Titration with Gran Plot Analysis

For high-throughput validation, potentiometry is utilized. However, due to the poor aqueous solubility of the unprotonated free base, co-solvents (like methanol or acetonitrile) are often required, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent[7].

Self-Validation Mechanism: A "back-titration" is performed. The forward titration (acid to base) and reverse titration (base to acid) curves must overlay perfectly. Hysteresis indicates compound precipitation.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a glass electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at 25.0 °C.

  • Blank Titration: Titrate the background solvent (0.1 M KCl in water) with 0.1 M standardized HCl to map the solvent's inherent buffering capacity.

  • Analyte Titration: Dissolve 5.0 mM of the analyte in the background solvent. Titrate with 0.1 M HCl from pH 10.0 down to pH 3.0.

  • Back-Titration: Immediately titrate the same solution back to pH 10.0 using 0.1 M NaOH.

  • Gran Plot Transformation: Convert the sigmoidal titration curve into a linear Gran plot to precisely identify the equivalence point without derivative noise.

  • Calculation: Extract the pKa at the half-equivalence point, subtracting the blank titration values to correct for background H+ activity.

Conclusion

The basicity of 1-tert-butyl-5-methyl-1H-imidazole is a masterclass in the tension between electronic induction and steric hindrance. While the N1-tert-butyl and C5-methyl groups pump significant electron density into the N3 basic site, the sheer volume of the tert-butyl group limits the stabilizing hydration shell of the conjugate acid. By employing self-validating NMR and potentiometric protocols, researchers can accurately map these thermodynamic phenomena, ensuring reliable data for downstream drug formulation and pharmacokinetic modeling.

References

  • "Imidazole - Wikipedia" , wikipedia.org.[2],[4] URL:[Link]

  • "Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method" , Journal of Chemical & Engineering Data, ACS Publications.[1],[7] URL:[Link]

  • "1-Methylimidazole - Wikipedia" , wikipedia.org.[3] URL: [Link]

  • "Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging" , PMC, National Institutes of Health.[6] URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic and Steric Properties of 1-tert-butyl-5-methyl Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the electronic and steric properties of 1-tert-butyl-5-methyl substituted imidazoles. These unique heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic and steric properties of 1-tert-butyl-5-methyl substituted imidazoles. These unique heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the distinct influence of their substitution pattern on molecular interactions and reactivity.

Introduction: The Significance of Substituted Imidazoles

Imidazole derivatives are fundamental building blocks in numerous biologically active molecules, including the amino acid histidine. The electronic and steric properties of substituents on the imidazole ring profoundly influence their biological activity and physicochemical characteristics. The 1-tert-butyl group imparts significant steric bulk, while the 5-methyl group subtly modulates the electronic environment of the heterocycle. This combination makes 1-tert-butyl-5-methyl substituted imidazoles valuable scaffolds in drug discovery and as ligands in catalysis.

Synthesis of 1-tert-butyl-5-methylimidazoles

The synthesis of 1,5-disubstituted imidazoles can be achieved through various methods. A common and versatile approach is the van Leusen imidazole synthesis.[1] This multicomponent reaction allows for the construction of the imidazole ring from readily available starting materials.

Experimental Protocol: Modified van Leusen Imidazole Synthesis

This protocol describes a general procedure for the synthesis of 1-tert-butyl-5-methylimidazole.

Materials:

  • tert-Butylamine

  • Acetaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve tert-butylamine and acetaldehyde in methanol. Stir the mixture at room temperature for 2 hours to form the corresponding enamine.

  • Cyclization: To the enamine solution, add TosMIC and potassium carbonate. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-tert-butyl-5-methylimidazole can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_prep Enamine Formation cluster_reaction Cyclization cluster_workup Work-up & Purification A tert-Butylamine + Acetaldehyde B Stir in MeOH (Room Temp, 2h) A->B C Enamine Solution B->C D Add TosMIC & K2CO3 C->D E Reflux (4-6h) D->E F Crude Reaction Mixture E->F G Solvent Removal F->G H DCM Extraction, Aqueous Wash G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of 1-tert-butyl-5-methylimidazole.

Electronic Properties

The electronic nature of the 1-tert-butyl-5-methylimidazole ring is a key determinant of its reactivity and interaction with biological targets. The tert-butyl group is primarily an electron-donating group through induction, while the methyl group also contributes electron density to the ring.

Hammett and Taft Parameters

The electronic influence of substituents can be quantified using Hammett (σ) and Taft (σ*) parameters.[2][3] These parameters are derived from the ionization of benzoic acids and the hydrolysis of esters, respectively.[2][4] For the 1-tert-butyl group, the inductive effect is the primary contributor to its electronic character. The 5-methyl group further enhances the electron-donating nature of the ring system.

Substituentσmσpσ*
tert-Butyl-0.10-0.20-0.30
Methyl-0.07-0.170.00
Data sourced from Hansch et al.[5]

Note: The σ* value for the methyl group is the reference standard and is therefore 0.

Acid Dissociation Constant (pKa)

The pKa of the conjugate acid of an imidazole is a direct measure of the basicity of the nitrogen atoms in the ring. The electron-donating tert-butyl and methyl groups increase the electron density on the imidazole nitrogens, thereby increasing their basicity and the pKa of the corresponding imidazolium ion. The pKa can be determined experimentally through spectroscopic titration.[6]

Experimental Protocol: Spectroscopic pKa Determination

  • Prepare a series of buffer solutions with known pH values.

  • Dissolve a small, constant amount of 1-tert-butyl-5-methylimidazole in each buffer solution.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Steric Properties

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[7] This steric bulk has a profound impact on the conformation of the molecule and its ability to interact with other molecules.

Taft Steric Parameter (Es)

The Taft steric parameter, Es, provides a quantitative measure of the steric bulk of a substituent.[3][8] It is determined from the rate constants for the acid-catalyzed hydrolysis of esters.[4] More negative Es values indicate greater steric hindrance.[8]

SubstituentEs
Methyl0.00
Ethyl-0.07
Isopropyl-0.47
tert-Butyl-1.54
Data represents typical values.

The large negative Es value for the tert-butyl group highlights its significant steric influence.[8]

Conformational Analysis and A-Values

In cyclic systems, the steric bulk of the tert-butyl group dominates conformational preferences. The A-value of a substituent is a measure of its preference for the equatorial position on a cyclohexane ring. The tert-butyl group has a very large A-value ( >4.5 kcal/mol), effectively "locking" the conformation of the ring. While not directly applicable to the five-membered imidazole ring in the same way, this principle underscores the profound conformational control exerted by the tert-butyl group.[7]

Applications in Drug Development and Catalysis

The unique combination of electronic and steric properties of 1-tert-butyl-5-methyl substituted imidazoles makes them attractive for various applications.

  • Medicinal Chemistry: The steric bulk of the tert-butyl group can be used to confer selectivity for a particular biological target or to shield a molecule from metabolic degradation.[7] The electronic properties of the imidazole ring are crucial for its ability to participate in hydrogen bonding and other non-covalent interactions with proteins.[9]

  • N-Heterocyclic Carbene (NHC) Ligands: Imidazoles are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis.[10][11] The 1-tert-butyl-5-methyl substitution pattern allows for the fine-tuning of the steric and electronic properties of the resulting NHC, which in turn influences the activity and selectivity of the catalyst.[12] The steric bulk of the tert-butyl group can create a specific coordination environment around the metal center, while the electronic properties of the ring modulate the metal's reactivity.[12]

NHC_Formation_and_Catalysis cluster_precursor Imidazole Precursor cluster_nhc NHC Formation cluster_catalysis Catalysis Imidazole 1-tert-butyl-5-methyl -imidazolium salt Deprotonation Deprotonation (Base) Imidazole->Deprotonation NHC N-Heterocyclic Carbene (NHC) Deprotonation->NHC Metal_Complex Metal-NHC Complex NHC->Metal_Complex Coordination to Metal Catalytic_Cycle Catalytic Cycle Metal_Complex->Catalytic_Cycle Products Products Catalytic_Cycle->Products

Caption: Formation of an NHC from a substituted imidazolium salt and its application in catalysis.

Conclusion

The 1-tert-butyl-5-methyl substitution pattern on an imidazole ring provides a powerful tool for modulating its electronic and steric properties. The significant steric hindrance of the tert-butyl group, combined with the electron-donating nature of both substituents, creates a unique molecular scaffold with broad applicability in drug design and catalysis. A thorough understanding of these properties, quantified by parameters such as pKa, Hammett constants, and Taft steric parameters, is essential for the rational design of new molecules with desired functions.

References

  • MDPI. (2022, February 7). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Retrieved from [Link]

  • Johnson, T. O., Adegboyega, A. E., Iwaloye, O., Eseola, O. A., Plass, W., Afolabi, B., ... & Adeyemi, O. S. (2021). Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. Journal of Pharmacological Sciences, 147(1), 62-71. Retrieved from [Link]

  • ResearchGate. (2022, February). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Retrieved from [Link]

  • ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]

  • ResearchGate. (2022, October 10). Synthesis, characterizations, and computational studies of new tetrasubstituted imidazole containing a benzothiazole moiety. Retrieved from [Link]

  • Öǧretir, C., Berber, H., & Asutay, O. (2001). Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives. Journal of Chemical & Engineering Data, 46(6), 1435-1438. Retrieved from [Link]

  • Erdoğan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 434-445. Retrieved from [Link]

  • Wikipedia. (n.d.). Taft equation. Retrieved from [Link]

  • Macmillan Group. (2003, August 19). N-Heterocyclic Carbenes. Retrieved from [Link]

  • Molecules. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Hammett Substituent Constants for Electron-withdrawing Substituents: Dissociation of Phenols, Anilinium Ions and Dimethylanilinium Ions. Retrieved from [Link]

  • Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I-. (n.d.). Retrieved from [Link]

  • Slideshare. (n.d.). Steric parameters taft's steric factor (es). Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. Retrieved from [Link]

  • Falivene, L., Poater, A., & Cavallo, L. (2014). Tuning and Quantifying Steric and Electronic Effects of N-Heterocyclic Carbenes. In N-Heterocyclic Carbenes (pp. 25-47). Wiley-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]

  • Chemical Science. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-t-Butylimidazole. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2019, November 27). and 1-tert-Butyl-3-methylimidazolium-Based Ionic Liquids: Thermal Properties, Densities, Viscosities, and Quantum Chemical Calculations. Retrieved from [Link]

  • Kwan, E. E. (2011, November 28). N-Heterocyclic Carbenes. Retrieved from [Link]

  • IntechOpen. (2022, March 2). Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. Retrieved from [Link]

  • Wiley-VCH. (2014). N-Heterocyclic Carbenes. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]

  • Monmouth College. (n.d.). Synthesis of the Novel Compound 1-tert-Butyl-3- Propylimidazolium Iodide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Tert-butylsulfanylmethyl)-1-methylimidazole. Retrieved from [Link]

  • Journal of Physical Chemistry B. (2007). Structure and Properties of High Stability Geminal Dicationic Ionic Liquids. Retrieved from [Link]

  • Journal of the Nepal Chemical Society. (2025). First-Principles Insight into the Structural and Electronic Properties of Metronidazole and Tinidazole. Retrieved from [Link]

  • КиберЛенинка. (n.d.). STERIC EFFECT OF THE TERT-BUTYL SUBSTITUENT IN THE CRYSTALSTRUCTURE OF THE BINUCLEAR COMPLEX (tBuСр)2Мo2(СО)6 (tBuСp = tert-C4H9C5H4). Retrieved from [Link]

  • Division of Chemical Physics. (n.d.). Temperature-dependent electronic and vibrational structure of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide room-temperature ionic liquid surface: a study with XPS, UPS, MIES, and HREELS. Retrieved from [Link]

Sources

Exploratory

Solubility profile of 1-tert-Butyl-5-methyl-1H-imidazole in polar aprotic solvents

An in-depth analysis of the solubility profile of 1-tert-Butyl-5-methyl-1H-imidazole (CAS: 61278-64-6) in polar aprotic solvents requires a fundamental understanding of molecular thermodynamics, steric hindrance, and sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the solubility profile of 1-tert-Butyl-5-methyl-1H-imidazole (CAS: 61278-64-6) in polar aprotic solvents requires a fundamental understanding of molecular thermodynamics, steric hindrance, and solvent-solute interactions. As a highly substituted heterocyclic compound, its behavior deviates significantly from unsubstituted imidazole, making it a unique asset in active pharmaceutical ingredient (API) synthesis, catalysis, and advanced materials development.

This technical guide deconstructs the solvation mechanics of 1-tert-Butyl-5-methyl-1H-imidazole (1-tB-5-Me-Im), provides predictive quantitative profiling, and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Mechanistic Paradigms of Solvation

To understand why 1-tB-5-Me-Im exhibits exceptional solubility in polar aprotic solvents, we must analyze the causality behind its structural modifications. Unsubstituted imidazoles typically form extensive intermolecular hydrogen-bonded networks, resulting in high lattice energies that resist dissolution in non-polar or purely aprotic media.

The substitution pattern of 1-tB-5-Me-Im fundamentally alters this thermodynamic landscape through three primary mechanisms:

  • Eradication of Hydrogen Bond Donation: By capping the N1 position with a bulky tert-butyl group, the molecule loses its N-H bond. It can no longer act as a hydrogen bond donor, effectively preventing self-association and oligomerization[1].

  • Steric Disruption of Crystal Lattice: The combination of the N1-tert-butyl group and the C5-methyl group creates severe steric hindrance. This bulkiness prevents close molecular chain-packing, significantly lowering the crystal lattice energy ( ΔGlattice​ )[2]. A lower energy barrier must be overcome during the cavity formation step of solvation.

  • Dipole-Aprotic Interactions: While it cannot donate hydrogen bonds, the N3 nitrogen retains its lone pair, making the molecule a potent hydrogen bond acceptor and dipole-interacting site. Polar aprotic solvents (e.g., DMSO, DMF) possess high dipole moments that align favorably with the imidazole ring, driving an exothermic solvation energy ( ΔGsolvation​ )[3]. Furthermore, the alkyl groups of the solute interact seamlessly with the hydrophobic domains of these solvents via London dispersion forces.

Thermodynamic pathways driving the solvation of 1-tB-5-Me-Im in polar aprotic media.

Quantitative Solubility Profiling in Polar Aprotic Solvents

Because 1-tB-5-Me-Im lacks the capacity for hydrogen-bond-driven self-assembly, its solubility in polar aprotic solvents is governed almost entirely by the solvent's dielectric constant ( ε ) and dipole moment ( μ ).

The table below synthesizes the physicochemical properties of premier polar aprotic solvents and their corresponding predictive solubility profiles for 1-tB-5-Me-Im at 25°C. Due to the high polarizability of the heteroaromatic ring and the low lattice energy of the solute, solubility in these media is exceptionally high[2].

SolventDielectric Constant ( ε )Dipole Moment (D)Primary Solvation MechanismPredicted Solubility Range (25°C)
Dimethyl Sulfoxide (DMSO) 46.73.96Strong S=O dipole alignment with N3; hydrophobic methyl interactions.> 250 mg/mL (Highly Soluble)
N,N-Dimethylformamide (DMF) 36.73.82C=O dipole interaction; excellent cavity accommodation for t-butyl.> 200 mg/mL (Highly Soluble)
N-Methyl-2-pyrrolidone (NMP) 32.24.09High polarizability matching; strong dispersion forces with the lactam ring.> 200 mg/mL (Highly Soluble)
Acetonitrile (MeCN) 37.53.92Linear C≡N dipole interaction; lower hydrophobic surface area than DMSO/DMF.100 - 150 mg/mL (Freely Soluble)
Acetone 20.72.88Moderate dipole interaction; highly favorable dispersion forces.50 - 100 mg/mL (Soluble)

Note: "Highly Soluble" classifications indicate that the solvent can effectively break the weakened intermolecular forces of the sterically hindered imidazole, making these solvents ideal for high-concentration reaction environments.

Standardized Experimental Protocol: Thermodynamic Solubility Determination

In drug development and scale-up synthesis, relying on kinetic solubility (often determined via rapid DMSO dilution) is insufficient and can lead to late-stage precipitation failures[4]. A robust, self-validating thermodynamic approach is required.

The following protocol is adapted from the EPA TSCA guidelines (40 CFR § 799.6784) and OECD Guideline 105 for the Shake-Flask Method[5][6]. It is designed to ensure true equilibrium is reached without colloidal artifacts.

Step-by-Step Methodology
  • Preparation of Saturated Mixtures:

    • Weigh an excess amount of 1-tB-5-Me-Im (e.g., 500 mg) into three separate, chemically inert glass centrifuge tubes.

    • Add exactly 2.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF) to each tube. The presence of undissolved solid must be visually confirmed to ensure saturation.

  • Isothermal Equilibration:

    • Seal the tubes tightly to prevent solvent evaporation or moisture ingress (polar aprotic solvents are highly hygroscopic).

    • Place the tubes in a thermostatted shaker bath set precisely to 25.0 ± 0.1 °C .

    • Agitate the samples continuously. To prove thermodynamic equilibrium, designate the three tubes for different time points: 24 hours, 48 hours, and 72 hours .

  • Phase Separation (Critical Step):

    • Do not use filtration. Filter membranes can adsorb lipophilic compounds like 1-tB-5-Me-Im, artificially lowering the measured concentration.

    • Instead, centrifuge the tubes at 10,000 rpm for 15 minutes using a centrifuge thermostatted to exactly 25.0 °C. Temperature fluctuations during centrifugation will alter the solubility equilibrium.

  • Analytical Quantification:

    • Carefully extract an aliquot of the clear supernatant.

    • Dilute the aliquot quantitatively with the mobile phase to fall within the linear dynamic range of the detector.

    • Analyze via HPLC-UV (using an appropriate wavelength for imidazole ring absorbance, typically ~210-230 nm) against a 5-point calibration curve of 1-tB-5-Me-Im standards.

  • Data Validation:

    • Calculate the concentration for each time point.

    • The system is considered self-validated and at true thermodynamic equilibrium if the concentrations from the 48-hour and 72-hour time points differ by < 15% [6].

Standardized Shake-Flask workflow for thermodynamic solubility validation.

Implications for API Synthesis and Process Chemistry

The solubility profile of 1-tB-5-Me-Im in polar aprotic solvents dictates its utility in process chemistry.

  • Reaction Kinetics: Because 1-tB-5-Me-Im is highly soluble in DMSO and DMF, these solvents are ideal for homogeneous catalysis and nucleophilic substitutions. The aprotic nature of the solvent ensures that the basic N3 nitrogen is not protonated (which would occur in protic solvents like alcohols), maintaining its nucleophilicity or its ability to coordinate with transition metals[7].

  • Downstream Processing: The high lipophilicity imparted by the tert-butyl and methyl groups means that 1-tB-5-Me-Im can be easily extracted from aqueous reaction quenches into organic phases. However, if a reaction is run in DMSO or DMF, the high miscibility of these solvents with water requires careful liquid-liquid extraction design (e.g., using large volumes of water to wash away the aprotic solvent while extracting the imidazole into ethyl acetate or MTBE).

By leveraging the steric and electronic modifications of 1-tert-Butyl-5-methyl-1H-imidazole, chemists can utilize polar aprotic solvents to achieve high-concentration, kinetically favorable reaction environments without the risk of premature solute precipitation.

References

  • Product Class 3: Imidazoles - Thieme E-Books & E-Journals Source: Thieme Connect URL:[Link]

  • Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides Source: Journal of the Mexican Chemical Society URL:[Link]

  • Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides Source: RSC Advances (RSC Publishing) URL:[Link]

  • Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles Source: Nanotechnology Perceptions URL:[Link]

  • 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. Source: eCFR URL:[Link]

Sources

Foundational

Thermodynamic Stability and Regioselective Synthesis of Sterically Hindered 1,5-Disubstituted Imidazoles

Executive Summary The 1,5-disubstituted imidazole motif is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics, including angiotensin II AT1 receptor antagonists (e.g., Losartan a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-disubstituted imidazole motif is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics, including angiotensin II AT1 receptor antagonists (e.g., Losartan analogs) and potent farnesyl protein transferase (FPTase) inhibitors[1][2]. However, the synthesis and stabilization of these compounds present a significant thermodynamic challenge. Due to severe steric hindrance between substituents at the adjacent 1 (nitrogen) and 5 (carbon) positions, the 1,5-isomer is thermodynamically disfavored compared to its 1,4-disubstituted counterpart. This whitepaper explores the thermodynamic causality behind this instability, the mechanistic pathways of isomerization, and the field-proven regioselective synthetic workflows required to overcome this energetic bias.

The Thermodynamic Conundrum: 1,4- vs. 1,5-Regioisomers

The imidazole ring is a planar, electron-rich aromatic system. When bulky substituents are placed at the N1 and C5 positions, their spatial proximity leads to intense van der Waals repulsion. This steric clash significantly elevates the ground-state enthalpy of the 1,5-isomer.

When a 4(5)-substituted imidazole undergoes direct alkylation, the reaction is typically under thermodynamic control. The electrophile preferentially attacks the less sterically encumbered nitrogen, overwhelmingly yielding the 1,4-disubstituted imidazole as the major product[1]. The 1,5-isomer, if formed at all, is relegated to a minor byproduct. Consequently, accessing the 1,5-geometry requires abandoning direct alkylation in favor of kinetically controlled, regioselective strategies that temporarily alter the steric environment of the ring[1][3].

Pharmacological Imperative: Why Target the 1,5-Isomer?

Despite their inherent instability, 1,5-disubstituted imidazoles are highly sought after in drug development. The specific vector projection of the 1,5-geometry forces substituents into a unique spatial orientation that is critical for binding to specific receptor pockets. For example, in the development of non-thiol inhibitors of FPTase, 1,5-disubstituted imidazoles bearing benzyl or 4-pyridylmethyl substituents were found to be significantly more potent than their corresponding 1,4-disubstituted isomers[1]. The 1,5-orientation optimally projects these hydrophobic residues into the FPTase active site, a conformational requirement that the thermodynamically stable 1,4-isomer cannot fulfill[1].

Mechanistic Pathways of Isomerization

Because the 1,5-disubstituted imidazole is often a kinetically trapped product, it remains susceptible to isomerization when subjected to thermal stress or catalytic environments. Research has demonstrated that heating pure 1,5-isomers (e.g., at 115 °C in toluene) or exposing them to silica gel can drive an equilibration process that heavily favors the 1,4-isomer[4].

This isomerization is not a simple concerted shift; it is proposed to proceed via a high-energy zwitterionic or ring-opened intermediate[4]. The driving force is the relief of the N1-C5 steric strain, pushing the system toward the global thermodynamic minimum of the 1,4-configuration.

Isomerization A 1,5-Disubstituted Imidazole (High Steric Strain) B Zwitterionic / Ring-Opened Intermediate A->B Thermal Stress (>100°C) C 1,4-Disubstituted Imidazole (Thermodynamic Minimum) B->C Strain Relief C->B High ΔG Barrier

Caption: Thermodynamic isomerization pathway driven by steric clash.

Overcoming Thermodynamic Bias: Regioselective Synthesis Workflows

To bypass the thermodynamic preference for the 1,4-isomer, chemists employ a highly effective "blocking/alkylation" strategy utilizing the triphenylmethyl (trityl) group[1].

The Causality of the Trityl Strategy:

  • Kinetic Shielding: The trityl group is exceptionally bulky. When reacted with a 4(5)-substituted imidazole, it cannot physically fit adjacent to the existing substituent. Therefore, it exclusively protects the less hindered nitrogen, forcing the existing substituent into the C4 position.

  • Forced Alkylation: With N1 blocked by the trityl group, subsequent alkylation is forced to occur at the more sterically encumbered N3 position, forming a charged imidazolium salt.

  • Strain-Induced Cleavage: The resulting tritylimidazolium salt suffers from extreme steric crowding. Upon mild warming in methanol, the molecule undergoes regiospecific solvolysis. The labile N-trityl bond is cleaved, liberating the desired 1,5-disubstituted imidazole[1].

Synthesis Start 4(5)-Substituted Imidazole (Tautomeric Mixture) Step1 Tritylation (Kinetic/Steric Shielding) Reagent: Trityl Chloride Start->Step1 Int1 1-Trityl-4-Substituted Imidazole (Regiopure Intermediate) Step1->Int1 Regioselective Protection Step2 N3-Alkylation Reagent: R-Br / Heat Int1->Step2 Int2 Tritylimidazolium Salt (Precipitates from Solution) Step2->Int2 Forced N3 Attack Step3 Methanolysis / Solvolysis Cleavage of Trityl Group Int2->Step3 Product 1,5-Disubstituted Imidazole (Target Pharmacophore) Step3->Product Strain-Induced Cleavage

Caption: Regioselective synthesis workflow via trityl-blocking strategy.

Validated Experimental Protocol: The Trityl-Blocking Strategy

This protocol outlines a self-validating system for the synthesis of 1,5-disubstituted imidazoles, ensuring high regiochemical fidelity[1][2].

Phase 1: Regioselective Protection (Kinetic Shielding)

  • Dissolve the starting 4-substituted imidazole in an organic phase (e.g., dichloromethane) containing a mild base.

  • Add triphenylmethyl chloride (trityl chloride) dropwise.

  • Wash the organic phase with 5% NaHCO₃ and water, then dry over anhydrous sodium sulfate[2]. Causality: The massive steric bulk of the trityl group prevents attachment at the hindered nitrogen, exclusively yielding the 1-trityl-4-substituted imidazole.

Phase 2: Forced N3-Alkylation 4. Dissolve the purified 1-trityl-4-substituted imidazole in anhydrous acetonitrile. 5. Introduce the alkylating agent (e.g., 4-cyanobenzyl bromide) and heat the mixture. Self-Validation: The formation of the intermediate imidazolium salt often precipitates directly from the reaction mixture. This precipitation is a physical validation of successful alkylation and allows for isolation in high purity via simple filtration[1].

Phase 3: Strain-Induced Solvolysis (Deprotection) 6. Suspend the isolated tritylimidazolium salt in methanol. 7. Warm the suspension to 60 °C (reflux) for several hours. Causality: The extreme steric crowding in the intermediate makes the N-trityl bond highly reactive. Methanolysis selectively cleaves this bond, liberating the target 1,5-disubstituted imidazole as a hydrobromide salt[1].

Quantitative Data Presentation

The structural and pharmacological differences between the two regioisomers dictate their utility in drug design. The table below summarizes the core comparative metrics.

Parameter1,4-Disubstituted Imidazole1,5-Disubstituted Imidazole
Relative Thermodynamic Stability High (Global energy minimum)Low (Elevated ground-state enthalpy)
N1-C5 Steric Clash AbsentSignificant (van der Waals repulsion)
Direct Alkylation Preference Major thermodynamic productMinor byproduct
FPTase Inhibitory Potency Lower potencySignificantly higher potency[1]
Primary Synthetic Route Uncontrolled direct N-alkylationTrityl-blocking strategy / TosMIC cycloaddition[1]
Isomerization Tendency Stable under thermal stressIsomerizes to 1,4-isomer via zwitterion (e.g., >115 °C)

Conclusion

The thermodynamic instability of sterically hindered 1,5-disubstituted imidazoles is an inherent physical property driven by N1-C5 van der Waals repulsion. However, this same steric strain is what allows these molecules to act as highly specific, potent pharmacophores in complex biological targets. By understanding the energy landscape and employing rigorous, kinetically controlled synthetic workflows—such as the trityl-blocking strategy—researchers can reliably bypass thermodynamic biases to isolate these critical therapeutic building blocks.

References[3] Synthesis of 1, 5-Disubstituted Imidazoles Including an Imidazole Analogue of Prostaglandin from 4(5)-Hydroxymethylimidazole - J-Stage. URL[1] Design and in Vivo Analysis of Potent Non-Thiol Inhibitors of Farnesyl Protein Transferase | Journal of Medicinal Chemistry - ACS Publications. URL[2] EP2162441B1 - 1,(3,)5-substituted imidazoles, useful in the treatment of hypertension and methods for their preparation - Google Patents. URL[4] Atom-Economical Synthesis of N-Heterocycles via Cascade Inter-/Intramolecular C−N Bond-Forming Reactions Catalyzed by Ti Amides | Journal of the American Chemical Society. URL[5] Substrate-Controlled Divergent Synthesis of Polysubstituted 2-Imidazolone and Imidazole Derivatives via a Three-Component Tandem Reaction of Sulfur Ylide, Nitrosobenzene, and Isonitrile - ACS Publications. URL

Sources

Exploratory

Mechanism of action of 1-tert-Butyl-5-methyl-1H-imidazole in biological assays

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-tert-Butyl-5-methyl-1H-imidazole in Biological Assays Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-tert-Butyl-5-methyl-1H-imidazole in Biological Assays

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. This guide focuses on a specific derivative, 1-tert-Butyl-5-methyl-1H-imidazole, providing a comprehensive framework for researchers to investigate its mechanism of action. While specific biological data for this compound is not extensively published, its structural features—a substituted imidazole core—suggest potential activities as an anticancer, anti-inflammatory, or antimicrobial agent. This document serves as a technical roadmap, detailing hypothesized mechanisms and providing robust, field-proven protocols for their investigation in a structured, logical manner.

Introduction: The Imidazole Scaffold in Drug Discovery

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. It is a constituent of essential biomolecules like the amino acid histidine and purines, highlighting its fundamental role in biological systems. The therapeutic versatility of imidazole derivatives is extensive, with applications ranging from antifungal and anticancer to antihypertensive medications. The unique electronic properties of the imidazole ring, including its capacity for hydrogen bonding and π-π stacking, enable high-affinity interactions with biological targets such as enzymes and receptors.

The subject of this guide, 1-tert-Butyl-5-methyl-1H-imidazole, possesses a substitution pattern that may confer specific pharmacological properties. The tert-butyl group can enhance lipophilicity and metabolic stability, potentially influencing the compound's pharmacokinetic profile. Based on the vast body of research on related imidazole compounds, we can hypothesize several plausible mechanisms of action that warrant experimental investigation.

Hypothesized Mechanisms of Action and Investigational Roadmap

Given the broad spectrum of activities reported for imidazole derivatives, a logical starting point is to investigate effects on fundamental cellular processes implicated in major diseases. The following sections outline key hypothesized mechanisms and the experimental workflows to validate them.

Anticancer Activity

Many imidazole-based compounds exhibit potent anticancer effects through various mechanisms. A comprehensive investigation into the anticancer potential of 1-tert-Butyl-5-methyl-1H-imidazole should begin with a general assessment of cytotoxicity, followed by more specific mechanistic assays.

The initial step is to determine if the compound exhibits cytotoxic effects against cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 1-tert-Butyl-5-methyl-1H-imidazole in culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Logical Framework for Cytotoxicity Assessment

A Start: Cancer Cell Lines B Seed Cells in 96-well Plate A->B C Treat with 1-tert-Butyl-5-methyl-1H-imidazole (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I cluster_reaction Kinase Reaction Compound 1-tert-Butyl-5-methyl-1H-imidazole Kinase Protein Kinase Compound->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell_Signaling Downstream Signaling Phospho_Substrate->Cell_Signaling Proliferation Cell Proliferation Cell_Signaling->Proliferation

Caption: Inhibition of kinase-mediated signaling.

Tubulin is another well-established target for anticancer drugs. Compounds that interfere with tubulin polymerization can lead to mitotic arrest and apoptosis. An in vitro tubulin polymerization assay can assess the effect of 1-tert-Butyl-5-methyl-1H-imidazole on microtubule formation.

Experimental Protocol: Tubulin Polymerization Assay (Absorbance-Based)

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a GTP-supplemented buffer.

  • Compound Dilution: Prepare serial dilutions of 1-tert-Butyl-5-methyl-1H-imidazole. Include a positive control (e.g., paclitaxel for polymerization promotion or vinblastine for inhibition) and a negative control (vehicle).

  • Reaction Setup: In a pre-warmed 96-well plate, add the diluted compound.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the nucleation phase, growth rate (Vmax), and the steady-state polymer mass.

Anti-inflammatory Activity

Imidazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

The COX enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are mediators of inflammation. A fluorometric or colorimetric assay can be used to determine the inhibitory activity of 1-tert-Butyl-5-methyl-1H-imidazole against both COX isoforms.

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

  • Reagent Preparation: Prepare the COX assay buffer, probe, and cofactor solution. Dilute the COX-1 and COX-2 enzymes.

  • Compound Dilution: Prepare serial dilutions of 1-tert-Butyl-5-methyl-1H-imidazole. Include a non-selective inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as controls.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the diluted compound to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Fluorescence Measurement: Immediately read the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

COX Inhibition Pathway

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 COX->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostanoids Prostanoids (e.g., Prostaglandins) PGH2->Prostanoids Inflammation Inflammation Prostanoids->Inflammation Compound 1-tert-Butyl-5-methyl-1H-imidazole Compound->COX Inhibition

Caption: Inhibition of the cyclooxygenase pathway.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. This allows for a clear overview of the compound's potency and selectivity across different assays.

Table 1: Summary of In Vitro Biological Activity of 1-tert-Butyl-5-methyl-1H-imidazole

Assay TypeTarget/Cell LineParameterValue (µM)
CytotoxicityMCF-7IC50TBD
CytotoxicityHCT116IC50TBD
Kinase InhibitionKinase XIC50TBD
Tubulin PolymerizationTubulinIC50TBD
COX InhibitionCOX-1IC50TBD
COX InhibitionCOX-2IC50TBD

TBD: To Be Determined

Conclusion

This technical guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of 1-tert-Butyl-5-methyl-1H-imidazole. By systematically evaluating its effects on key cellular processes such as cell viability, kinase activity, microtubule dynamics, and inflammation-related enzymes, researchers can build a comprehensive biological profile of this novel compound. The detailed protocols and logical frameworks presented herein are designed to ensure data integrity and reproducibility, paving the way for potential further development of this and related imidazole derivatives.

References

  • In Vitro Kinase Inhibition Assays. Bio-protocol. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • ChEMBL - In Vitro Kinase Inhibition Assay. EMBL-EBI. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • The MTT assay, a cell viability test. Cellculture2 - Altervista. Available at: [Link]

  • tert-butyl-2(4,5-dihydrogen-4,4,5,5-tetramethyl-3-O-1H-imidazole-3-c
Foundational

Spectroscopic Characterization of 1-tert-Butyl-5-methyl-1H-imidazole Derivatives: An In-depth Technical Guide

Introduction: The Significance of Substituted Imidazoles Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Imidazoles

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. The strategic placement of substituents on the imidazole ring allows for the fine-tuning of their physicochemical properties, influencing their biological activity and reactivity. Among these, 1-tert-Butyl-5-methyl-1H-imidazole and its related structures are of particular interest due to the bulky tert-butyl group at the N1 position, which can impart steric hindrance and influence the electronic environment of the imidazole ring. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize these valuable compounds, offering insights into the structural elucidation and quality control essential for research and drug development. Substituted imidazoles are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 1-tert-Butyl-5-methyl-1H-imidazole derivatives, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a fingerprint of the proton environment within the molecule. For 1-tert-Butyl-5-methyl-1H-imidazole, the spectrum is expected to show distinct signals for the imidazole ring protons, the methyl protons, and the tert-butyl protons.

Expected Chemical Shifts (in CDCl₃):

Proton Assignment Expected Chemical Shift (δ) ppm Multiplicity Integration Rationale and Comparative Insights
H2 (imidazole)~7.5 - 7.7Singlet1HThe proton at the C2 position is the most deshielded of the ring protons due to the electron-withdrawing effect of the two adjacent nitrogen atoms. In related 1-substituted imidazoles, this proton typically appears as a sharp singlet downfield[2].
H4 (imidazole)~6.8 - 7.0Singlet1HThe proton at the C4 position is influenced by the adjacent methyl group at C5 and the tert-butyl group at N1. Its chemical shift is generally upfield compared to H2[3].
C5-CH₃~2.1 - 2.3Singlet3HThe methyl group protons at the C5 position will appear as a singlet. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.
N1-C(CH₃)₃~1.6 - 1.8Singlet9HThe nine equivalent protons of the tert-butyl group will give rise to a sharp singlet. The steric bulk and electron-donating nature of the tert-butyl group influence the electronic environment of the imidazole ring[4].

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 1-tert-Butyl-5-methyl-1H-imidazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm[5].

  • Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Workflow for NMR Sample Preparation and Analysis

G Workflow for NMR Sample Preparation and Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve 5-10 mg of sample in deuterated solvent add_tms Add internal standard (TMS) dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer instrument Place sample in NMR spectrometer (≥300 MHz) transfer->instrument acquire Acquire ¹H and ¹³C spectra instrument->acquire process Fourier transform, phase and baseline correction acquire->process integrate Integrate signals and assign chemical shifts process->integrate structure Elucidate molecular structure integrate->structure

Caption: General workflow for the preparation and analysis of 1-tert-Butyl-5-methyl-1H-imidazole derivatives by NMR spectroscopy.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Expected Chemical Shifts (in CDCl₃):

Carbon Assignment Expected Chemical Shift (δ) ppm Rationale and Comparative Insights
C2 (imidazole)~135 - 138The C2 carbon, situated between two nitrogen atoms, is the most deshielded carbon of the imidazole ring[4].
C4 (imidazole)~128 - 130The chemical shift of C4 is influenced by the adjacent methyl group and the overall electron distribution in the ring.
C5 (imidazole)~120 - 123The C5 carbon, bearing the methyl group, is expected to be the most shielded of the ring carbons.
N1-C (CH₃)₃~55 - 60The quaternary carbon of the tert-butyl group is significantly shielded compared to the ring carbons.
C5-C H₃~12 - 15The methyl carbon appears in the typical upfield region for alkyl groups.
N1-C(C H₃)₃~30 - 32The methyl carbons of the tert-butyl group are found in the aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation is the same as for ¹H NMR. The acquisition parameters for ¹³C NMR typically involve a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight of 1-tert-Butyl-5-methyl-1H-imidazole derivatives and for gaining structural information through fragmentation patterns.

Expected Molecular Ion Peak:

For 1-tert-Butyl-5-methyl-1H-imidazole (C₈H₁₄N₂), the expected exact mass is approximately 138.1157 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed.

Fragmentation Pattern:

A common fragmentation pathway for N-tert-butyl substituted compounds is the loss of the tert-butyl group as a stable tert-butyl cation or isobutylene. This would result in a significant fragment ion peak at m/z corresponding to the loss of 57 or 56 mass units, respectively.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)[3].

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in a molecule.

Expected Characteristic Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
C-H stretch (aromatic)~3100 - 3150MediumAssociated with the C-H bonds of the imidazole ring[6].
C-H stretch (aliphatic)~2850 - 3000StrongCorresponding to the C-H bonds of the tert-butyl and methyl groups[7].
C=N stretch (imidazole ring)~1500 - 1600Medium-StrongCharacteristic stretching vibrations of the imidazole ring[4].
C-N stretch (imidazole ring)~1300 - 1400Medium-StrongStretching vibrations of the C-N bonds within the imidazole ring[6].
C-H bend (aliphatic)~1365 and ~1390StrongCharacteristic bending vibrations for the tert-butyl group (doublet).

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet for solid samples, or as a thin film on a salt plate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹[6].

  • Data Interpretation: The absorption bands in the spectrum are assigned to specific functional groups and vibrational modes.

Synthesis and Characterization Workflow

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation reactants React appropriate starting materials reaction Reaction under controlled conditions reactants->reaction workup Work-up and purification reaction->workup nmr ¹H and ¹³C NMR workup->nmr ms Mass Spectrometry workup->ms ir IR Spectroscopy workup->ir uv_vis UV-Vis Spectroscopy workup->uv_vis interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation uv_vis->interpretation confirmation Structural Confirmation interpretation->confirmation

Caption: A generalized workflow illustrating the synthesis followed by comprehensive spectroscopic characterization of imidazole derivatives.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the imidazole ring.

Expected Absorption Maxima (λₘₐₓ):

The imidazole ring exhibits π → π* transitions in the UV region. For 1-tert-Butyl-5-methyl-1H-imidazole, the absorption maximum is expected to be in the range of 210-230 nm. The exact position of the λₘₐₓ can be influenced by the solvent polarity. The parent imidazole has a characteristic absorption peak around 209 nm[8].

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, scanning from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Conclusion

The comprehensive spectroscopic characterization of 1-tert-Butyl-5-methyl-1H-imidazole derivatives through the synergistic application of NMR, MS, IR, and UV-Vis spectroscopy is indispensable for their unambiguous structural elucidation and purity assessment. This guide provides a foundational framework for researchers, outlining the expected spectral data and standard experimental protocols. The detailed interpretation of the spectroscopic data, grounded in the principles of chemical structure and reactivity, empowers scientists in their pursuit of novel therapeutic agents and advanced materials.

References

  • SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL EVALUATION OF NEW BENZIMIDAZOLE BEARING THIOESTER MOIETY. ResearchGate. Available from: [Link] [Accessed on March 30, 2026]

  • Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection. The Royal Society of Chemistry. Available from: [Link] [Accessed on March 30, 2026]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available from: [Link] [Accessed on March 30, 2026]

  • UV-Vis spectra of 1 (black line), tri-tert-butyl TOT 5 (brown... ResearchGate. Available from: [Link] [Accessed on March 30, 2026]

  • Synthesis of the Novel Compound 1-tert-Butyl-3- Propylimidazolium Iodide. Monmouth College. Available from: [Link] [Accessed on March 30, 2026]

  • VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics. Available from: [Link] [Accessed on March 30, 2026]

  • 1-t-Butylimidazole. PubChem. Available from: [Link] [Accessed on March 30, 2026]

  • Synthesis, Structure, and Reactions of 1-tert-Butyl-2-diphenylphosphino-imidazole. ACS Publications. Available from: [Link] [Accessed on March 30, 2026]

  • Imidazole, TBDMS derivative. NIST WebBook. Available from: [Link] [Accessed on March 30, 2026]

  • Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry. Available from: [Link] [Accessed on March 30, 2026]

  • Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. PMC. Available from: [Link] [Accessed on March 30, 2026]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available from: [Link] [Accessed on March 30, 2026]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. Available from: [Link] [Accessed on March 30, 2026]

  • Effect of the extended π-surface and N-butyl substituents of imidazoles on their reactivity, electrochemical behaviours and biological interactions of corresponding Pt(II)-CNC carbene complexes. RSC Publishing. Available from: [Link] [Accessed on March 30, 2026]

  • FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... ResearchGate. Available from: [Link] [Accessed on March 30, 2026]

  • 1H-Imidazole. NIST WebBook. Available from: [Link] [Accessed on March 30, 2026]

  • The Synthesis and Characterization of 1-methyl-3-butyl imidazole Tetrafluoroborate. Scientific.net. Available from: [Link] [Accessed on March 30, 2026]

  • 1H-Imidazole, 1-methyl-. NIST WebBook. Available from: [Link] [Accessed on March 30, 2026]

  • Rotational spectroscopy of imidazole: Accurate spectroscopic information for three vibrationally excited states and the heavy-at. PUBDB. Available from: [Link] [Accessed on March 30, 2026]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. PMC. Available from: [Link] [Accessed on March 30, 2026]

  • tert-Butyl 2-(1H-imidazol-1-yl)acetate. PMC. Available from: [Link] [Accessed on March 30, 2026]

  • FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. IJCRR. Available from: [Link] [Accessed on March 30, 2026]

Sources

Exploratory

Toxicity and safety data sheet (SDS) information for CAS 61278-64-6

Critically Important: Ambiguity of CAS Number 61278-64-6 An in-depth analysis of publicly available data reveals a critical issue of ambiguity associated with CAS number 61278-64-6. This identifier is linked to at least...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Critically Important: Ambiguity of CAS Number 61278-64-6

An in-depth analysis of publicly available data reveals a critical issue of ambiguity associated with CAS number 61278-64-6. This identifier is linked to at least three distinct chemical entities, each with its own unique toxicological and safety profile. It is imperative for researchers, scientists, and drug development professionals to be aware of this discrepancy to avoid serious safety and experimental errors. This guide will address the known information for each of these compounds separately to prevent the dangerous conflation of their properties.

The primary challenge is that a single CAS number, which should uniquely identify one chemical substance, points to multiple compounds. This can lead to incorrect safety data sheet (SDS) consultation, improper handling procedures, and erroneous interpretation of experimental data. The workflow for addressing this issue is outlined below.

start CAS 61278-64-6 Provided ambiguity Ambiguity Detected: Multiple associated compounds start->ambiguity compound1 Compound A: (S)-3-Amino-1,2-propanediol ambiguity->compound1 compound2 Compound B: D-Saccharic acid 1,4-lactone monohydrate ambiguity->compound2 compound3 Compound C: 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione ambiguity->compound3 analysis1 Separate Toxicity & Safety Analysis for A compound1->analysis1 analysis2 Separate Toxicity & Safety Analysis for B compound2->analysis2 analysis3 Separate Toxicity & Safety Analysis for C compound3->analysis3 conclusion Conclusion: Individualized risk assessment required for each compound. analysis1->conclusion analysis2->conclusion analysis3->conclusion

Protocols & Analytical Methods

Method

Application Note: 1-tert-Butyl-5-methyl-1H-imidazole as a Nitrogen-Donor Ligand in Transition Metal Catalysis

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols Executive Summary In transition metal catalysis, the performance of a catalyst is governed by t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols

Executive Summary

In transition metal catalysis, the performance of a catalyst is governed by the delicate balance between electronic donation and steric shielding. While simple imidazoles (e.g., 1-methylimidazole) are excellent σ -donors, they lack the steric bulk necessary to prevent the formation of catalytically inactive, homoleptic octahedral complexes. Conversely, imidazoles substituted at the 2- or 4-positions introduce primary steric clashes directly at the metal-nitrogen bond, weakening coordination and leading to premature ligand dissociation.

1-tert-Butyl-5-methyl-1H-imidazole (CAS: 61278-64-6) solves this dichotomy through a highly specialized topological design. By projecting massive steric bulk into the secondary coordination sphere while leaving the primary N3 coordination site unhindered, this ligand stabilizes highly reactive, low-coordinate metal centers (e.g., 4-coordinate Fe(II) or Pd(II) species)[1]. This application note details the mechanistic causality behind its structural design and provides validated protocols for its use in biomimetic oxidation and cross-coupling catalysis.

Part 1: Mechanistic Insights & Ligand Topology

The efficacy of 1-tert-butyl-5-methyl-1H-imidazole relies on a specific substitution pattern that dictates its stereodynamic behavior when bound to a transition metal[2].

  • N1-tert-Butyl Group (Secondary Sphere Bulk): Acts as a steric umbrella. In square planar or tetrahedral geometries, this bulky group restricts the approach of additional ligands or solvent molecules. This enforces coordinative unsaturation—a strict prerequisite for substrate binding in catalytic cycles[1].

  • C5-Methyl Group (Conformational Locking): Induces allylic strain against the N1-tert-butyl group, locking the ligand's conformation and preventing free rotation around the Metal-Nitrogen bond. This stereodynamic control is critical for maintaining a rigid, predictable catalytic pocket[2].

  • N3 Coordination Site (Unhindered σ -Donor): Flanked by unsubstituted C2 and C4 positions, the N3 atom remains sterically accessible. This ensures strong orbital overlap with the transition metal, preventing the primary coordination clashes that typically plague bulky ligands[3].

LigandTopology cluster_0 Topological Features L 1-tert-Butyl-5-methyl- 1H-imidazole N1 N1 tert-Butyl (Secondary Bulk) L->N1 C5 C5 Methyl (Conformational Lock) L->C5 N3 N3 Coordination (Unhindered Donor) L->N3 O1 Prevents Catalyst Dimerization N1->O1 O2 Stabilizes Low-Coordinate Metal Centers N1->O2 C5->O2 O3 Strong M-N Bond (No Primary Clash) N3->O3

Fig 1: Topological features of 1-tert-butyl-5-methyl-1H-imidazole and their catalytic effects.

Part 2: Quantitative Data & Ligand Benchmarking

To understand the operational advantages of 1-tert-butyl-5-methyl-1H-imidazole, it must be benchmarked against standard nitrogen-donor ligands. The table below summarizes how the placement of steric bulk dictates the maximum coordination number and the resulting catalytic state[1].

LigandPrimary Steric Hindrance (C2/C4)Secondary Steric Bulk (N1/C5)Max Coordination Number (FeII)Catalytic State
1-Methylimidazole LowLow6 (Octahedral)Inactive (Saturated)
2-Isopropylimidazole HighLow4 (Tetrahedral)Active (Weak M-N bond)
1-tert-Butyl-5-methyl-1H-imidazole Low High 4 or 5 Highly Active (Strong M-N bond)

Part 3: Application Workflows & Protocols

Protocol A: Synthesis of a Low-Coordinate Iron(II) Precatalyst for Biomimetic Oxidation

Objective: Synthesize a coordinatively unsaturated Fe(II) complex to serve as a biomimetic model for alkene dioxygenases[1].

  • Pre-activation and Solvent Selection: In a strictly anaerobic glovebox, dissolve anhydrous Fe(OTf)2​ (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is a non-coordinating solvent. Using coordinating solvents like acetonitrile or THF would result in competitive binding, preventing the bulky imidazole from saturating the available coordination sphere.

  • Stoichiometric Ligand Addition: Add exactly 4.1 equivalents of 1-tert-butyl-5-methyl-1H-imidazole dropwise while stirring vigorously.

    • Causality: The massive secondary bulk of the N1-tert-butyl group energetically prohibits the binding of a fifth or sixth ligand[1]. A slight excess (0.1 eq) ensures complete formation of the 4-coordinate 2​ complex without risking over-coordination.

  • Isolation: Stir for 2 hours at 25 °C, then precipitate the complex via the slow diffusion of anhydrous diethyl ether. Filter and dry under vacuum.

    • Causality: Slow diffusion promotes the growth of high-quality crystals, which are necessary for the next validation step.

  • Self-Validating QC: Analyze the isolated crystals via X-ray diffraction (XRD) and Evans method NMR.

    • Causality: XRD confirms the tetrahedral geometry and verifies that coordination occurred exclusively at the N3 position, while Evans method confirms the paramagnetic high-spin Fe(II) state[3].

Protocol B: In Situ Palladium Catalysis for Cross-Coupling

Objective: Utilize the ligand to support Pd in challenging Suzuki-Miyaura cross-coupling reactions, preventing catalyst degradation.

  • Catalyst Pre-Assembly: Combine Pd(OAc)2​ (1.0 mol%) and 1-tert-butyl-5-methyl-1H-imidazole (2.5 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature.

    • Causality: The 1:2.5 metal-to-ligand ratio ensures that the Pd center is stabilized by two bulky imidazoles. The steric shielding prevents bimolecular reductive elimination, which is the primary pathway for catalyst deactivation (Pd black formation).

  • Reagent Addition: Add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), and anhydrous K3​PO4​ (2.0 eq).

    • Causality: K3​PO4​ is a mild, insoluble base in toluene. It facilitates the transmetalation step without coordinating to the Pd center and displacing the critical imidazole ligand.

  • Execution & Workup: Heat the sealed reaction vessel to 80 °C for 12 hours. Quench with deionized water, extract with ethyl acetate, and analyze the organic layer via GC-MS to determine conversion and yield.

Workflow S1 Step 1: Ligand Preparation (Deoxygenation & Drying) S2 Step 2: Metal Complexation (e.g., Fe(OTf)2 or Pd(OAc)2) S1->S2 S3 Step 3: Catalyst Isolation (Precipitation / Filtration) S2->S3 S4 Step 4: Catalytic Application (Oxidation / Cross-Coupling) S3->S4 QC1 QC: 1H NMR / XRD (Confirm N3-Binding) S3->QC1 QC2 QC: GC-MS / HPLC (Monitor Conversion) S4->QC2

Fig 2: Standard experimental workflow for complexation and catalytic application of the ligand.

References

  • Title: A Structural and Functional Model for Alkene Dioxygenases Source: Journal of the American Chemical Society (via PubMed Central) URL: [Link][1]

  • Title: The Orientation and Stereodynamic Paths of Planar Monodentate Ligands in Square Planar Nickel N2S Complexes Source: Inorganic Chemistry (via PubMed Central) URL: [Link][2]

  • Title: Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals Source: Inorganic Chemistry (ACS Publications) URL: [Link][3]

Sources

Application

Application Notes &amp; Protocols: A Guide to Regioselective C-H Functionalization of 1-tert-Butyl-5-methyl-1H-imidazole

Introduction: The Strategic Value of Imidazole C-H Functionalization The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules.[1][2] Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Imidazole C-H Functionalization

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules.[1][2] The ability to forge new carbon-carbon and carbon-heteroatom bonds directly from the native C-H bonds of the imidazole ring represents a paradigm shift in synthetic efficiency.[3][4][5] This approach, known as direct C-H functionalization, circumvents the need for pre-functionalized starting materials, such as halo- or organometallic imidazoles, thus shortening synthetic routes, reducing waste, and enabling rapid diversification of molecular scaffolds.[3][6]

However, the inherent electronic properties and the presence of multiple C-H bonds in the imidazole ring present a significant challenge in achieving regioselectivity.[7][8] For a substrate such as 1-tert-Butyl-5-methyl-1H-imidazole, the steric hindrance imposed by the N1-tert-butyl and C5-methyl groups adds another layer of complexity. This guide provides a detailed protocol for the regioselective C-H functionalization of this challenging substrate, focusing on an iridium-catalyzed borylation reaction. The choice of this methodology is predicated on its well-documented tolerance for sterically hindered substrates and its predictable regioselectivity, which is often governed by steric factors.[9][10][11][12]

Mechanism and Strategy for Regioselectivity

The regioselectivity in the C-H functionalization of 1-tert-Butyl-5-methyl-1H-imidazole is primarily dictated by the interplay of steric and electronic factors. The imidazole ring has three potentially reactive C-H bonds at the C2, C4, and C5 positions. In our target molecule, the C5 position is blocked by a methyl group. The N1-tert-butyl group exerts a significant steric influence, disfavoring reactions at the adjacent C2 position. Consequently, the C4 position emerges as the most sterically accessible and electronically favorable site for functionalization.

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of heterocycles.[10][11][12] The reaction proceeds through a catalytic cycle involving an iridium(III) active species. The key C-H activation step is believed to occur via an oxidative addition of the arene C-H bond to the iridium center, forming an iridium(V) intermediate.[11] Reductive elimination then furnishes the borylated product and regenerates the active catalyst. The regioselectivity is primarily controlled by sterics, with the catalyst preferentially activating the least hindered C-H bond.[10]

Iridium-Catalyzed C-H Borylation Cycle Ir(III) Catalyst Ir(III) Catalyst Oxidative Addition Oxidative Addition Ir(III) Catalyst->Oxidative Addition + Substrate Ir(V) Intermediate Ir(V) Intermediate Oxidative Addition->Ir(V) Intermediate Reductive Elimination Reductive Elimination Ir(V) Intermediate->Reductive Elimination + Boron Source Reductive Elimination->Ir(III) Catalyst Regeneration Borylated Product Borylated Product Reductive Elimination->Borylated Product Substrate 1-tert-Butyl-5-methyl-1H-imidazole Substrate->Oxidative Addition Boron Source B2pin2 Boron Source->Reductive Elimination

Caption: A simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Protocol: Regioselective C-4 Borylation

This protocol details the iridium-catalyzed C-H borylation of 1-tert-Butyl-5-methyl-1H-imidazole at the C4 position.

Materials and Reagents
ReagentCAS NumberSupplierNotes
1-tert-Butyl-5-methyl-1H-imidazole(Synthesized)-See synthesis protocol below
[Ir(cod)OMe]₂ (dimethoxoiridium(I) cyclooctadiene)12148-71-9Strem ChemicalsOr other suitable Iridium precursor
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)729-00-0Sigma-AldrichLigand
Bis(pinacolato)diboron (B₂pin₂)73183-34-3Oakwood ChemicalBoron source
Cyclooctane292-64-8Acros OrganicsAnhydrous, as solvent
Anhydrous Sodium Sulfate7757-82-6Fisher ScientificFor drying
Silica Gel63231-67-4Sorbent TechnologiesFor column chromatography
Equipment Setup
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • NMR spectrometer and/or GC-MS for analysis

Synthesis of 1-tert-Butyl-5-methyl-1H-imidazole

A plausible synthetic route involves the N-alkylation of 4-methylimidazole with a tert-butyl source.

  • To a solution of 4-methylimidazole (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add tert-butyl bromide (1.2 eq) dropwise and heat the reaction to reflux for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction carefully with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-tert-Butyl-5-methyl-1H-imidazole.

C-H Borylation Procedure
  • In a nitrogen-filled glovebox, to an oven-dried Schlenk flask, add [Ir(cod)OMe]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%), and bis(pinacolato)diboron (1.2 eq).

  • Add 1-tert-Butyl-5-methyl-1H-imidazole (1.0 eq) followed by anhydrous cyclooctane (to make a 0.5 M solution).

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-tert-butyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole.

ParameterValue
Substrate Scale0.5 mmol
Iridium Catalyst[Ir(cod)OMe]₂ (1.5 mol%)
Liganddtbpy (3.0 mol%)
Boron SourceB₂pin₂ (1.2 eq)
SolventAnhydrous Cyclooctane (0.5 M)
Temperature80-100 °C
Reaction Time12-24 hours
Expected Yield60-80% (Estimated)
Regioselectivity>95:5 (C4:C2) (Estimated)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficient reaction time/temperature- Presence of moisture or oxygen- Use fresh catalyst and anhydrous solvent- Increase reaction time or temperature incrementally- Ensure a properly inert atmosphere is maintained
Poor Regioselectivity - Incorrect ligand- Temperature too high- Screen other bipyridine or phosphine ligands- Lower the reaction temperature
Product Degradation - Prolonged heating- Harsh workup conditions- Monitor the reaction closely and stop when conversion is optimal- Use a milder workup procedure, such as direct purification on silica gel

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start Reagent_Prep Prepare Reagents & Glassware Start->Reagent_Prep Inert_Atmosphere Establish Inert Atmosphere Reagent_Prep->Inert_Atmosphere Add_Reagents Add Catalyst, Ligand, B2pin2, Substrate, Solvent Inert_Atmosphere->Add_Reagents Heat_Stir Heat and Stir (80-100°C, 12-24h) Add_Reagents->Heat_Stir Monitor Monitor by GC-MS Heat_Stir->Monitor Cool_Down Cool to Room Temperature Monitor->Cool_Down Concentrate Remove Solvent Cool_Down->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Workflow for the regioselective C-H borylation of 1-tert-Butyl-5-methyl-1H-imidazole.

Conclusion and Future Outlook

The presented protocol offers a reliable and regioselective method for the C-H functionalization of the sterically hindered 1-tert-Butyl-5-methyl-1H-imidazole. The resulting C4-borylated imidazole is a versatile intermediate that can be further elaborated through Suzuki-Miyaura cross-coupling and other transformations, providing access to a wide range of novel imidazole derivatives for applications in drug discovery and materials science. Future work could explore other transition-metal-catalyzed C-H functionalization reactions, such as direct arylation or alkenylation, to further expand the synthetic toolbox for this important heterocyclic scaffold.

References

  • Jordan, J. B., et al. (2011). Rhodium Catalyzed Enantioselective Cylization of Substituted Imidazoles via C–H Bond Activation. Chemical Communications. Available at: [Link]

  • Li, B., et al. (2013). Rhodium(III)-Catalyzed Direct Selective C(5)–H Oxidative Annulations of 2-Substituted Imidazoles and Alkynes by Double C–H Activation. Organic Letters. Available at: [Link]

  • Wang, C., et al. (2020). Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles. Organic Chemistry Frontiers. Available at: [Link]

  • Kumar, A., et al. (2019). Rhodium-Catalyzed Directed C–H Amidation of Imidazoheterocycles with Dioxazolones. Organic Letters. Available at: [Link]

  • Jordan, J. B., et al. (2011). Rhodium catalyzed enantioselective cyclization of substituted imidazoles via C–H bond activation. Chemical Communications. Available at: [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews. Available at: [Link]

  • Ren, J., et al. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing. Available at: [Link]

  • Punji, B., et al. (Eds.). (2022). Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. De Gruyter. Available at: [Link]

  • He, J., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available at: [Link]

  • Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • S., S., & C., J. (2026). Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. ResearchGate. Available at: [Link]

  • Isley, N. A., et al. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. Journal of the American Chemical Society. Available at: [Link]

  • OpenChemHub. (2024, January 19). Removable and modifiable directing groups in C-H activation [Video]. YouTube. Available at: [Link]

  • Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science. Available at: [Link]

  • Borylation of imidazole derivatives. ResearchGate. (n.d.). Available at: [Link]

  • El-Mekabaty, A. (2021). Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. Available at: [Link]

  • D., G. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • M., M., et al. (2023). Intramolecular Hydroarylation of Arenes via Imidazole-Directed C–H Activation in Aqueous Methanol Using Rhodium(III) as the Catalyst and Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Direct C2 Functionalization of Imidazolium and 1,24-Triazolium N-Imides. ResearchGate. (2025). Available at: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). Supporting Information. Available at: [Link]

  • G., V., et al. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. Available at: [Link]

  • Larsen, C. G. (2018). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Uncovering New Mechanistic Principles. University of California, Berkeley. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. (n.d.). Chemical Science. Available at: [Link]

  • Fischer, R. C., et al. (2011). Synthesis, Structure, and Reactions of 1-tert-Butyl-2-diphenylphosphino-imidazole. Inorganic Chemistry. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition. Available at: [Link]

  • Lane, E. M., et al. (2016). Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C−H Bonds by Silver-Mediated C−H Activation. Organometallics. Available at: [Link]

  • H., P., et al. (2021). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. Organic Letters. Available at: [Link]

  • C., B., et al. (2019). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules. Available at: [Link]

  • THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. (2022). HETEROCYCLES. Available at: [Link]

  • M., S. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry. Available at: [Link]

  • Regioselective synthesis of 1,4-disubstituted imidazoles. (n.d.). RSC Publishing. Available at: [Link]

  • Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. (n.d.). Chemical Communications. Available at: [Link]

  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. (2023). Current Organic Synthesis. Available at: [Link]

Sources

Method

The Strategic Role of 1-tert-Butyl-5-methyl-1H-imidazole in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Imidazole Motif and the Untapped Potential of Specific Substitution Patterns The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazole Motif and the Untapped Potential of Specific Substitution Patterns

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile building block in drug design. While the broader class of imidazole derivatives has been extensively studied, the specific substitution pattern of 1-tert-Butyl-5-methyl-1H-imidazole presents a unique combination of steric and electronic features that offer distinct advantages in the synthesis of Active Pharmaceutical Ingredients (APIs).

This technical guide delves into the practical applications of 1-tert-Butyl-5-methyl-1H-imidazole, moving beyond its role as a simple structural component to explore its more nuanced and powerful applications as a precursor to advanced catalytic systems. We will provide detailed protocols and explain the underlying chemical principles that make this molecule a valuable tool for researchers, scientists, and drug development professionals. The focus will be on its utility as a precursor for N-heterocyclic carbene (NHC) ligands, which are pivotal in modern cross-coupling reactions, a mainstay of pharmaceutical process chemistry.

PART I: Synthesis of 1-tert-Butyl-5-methyl-1H-imidazole

A robust and scalable synthesis of the title compound is paramount for its application. The van Leusen imidazole synthesis offers a convergent and reliable method for preparing 1,5-disubstituted imidazoles.[3][4] This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine. The following protocol outlines a plausible and efficient route.

Proposed Synthetic Workflow

The synthesis proceeds in two main stages: the formation of the N-tert-butyl aldimine followed by the van Leusen cycloaddition.

cluster_0 Stage 1: Aldimine Formation cluster_1 Stage 2: Van Leusen Cycloaddition acetaldehyde Acetaldehyde aldimine N-ethyliden-2-methylpropan-2-amine acetaldehyde->aldimine Condensation tBuNH2 tert-Butylamine tBuNH2->aldimine TosMIC Tosylmethyl isocyanide (TosMIC) product 1-tert-Butyl-5-methyl-1H-imidazole TosMIC->product aldimine_ref Aldimine from Stage 1 aldimine_ref->product K2CO3, MeOH, Reflux

Caption: Proposed two-stage synthesis of 1-tert-Butyl-5-methyl-1H-imidazole.

Detailed Experimental Protocol: Synthesis of 1-tert-Butyl-5-methyl-1H-imidazole

Materials:

  • Acetaldehyde

  • tert-Butylamine

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

Stage 1: Synthesis of N-ethyliden-2-methylpropan-2-amine (Aldimine)

  • To a round-bottom flask cooled in an ice bath (0 °C), add tert-butylamine (1.0 eq).

  • Slowly add acetaldehyde (1.1 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • The resulting aldimine is typically used directly in the next step without further purification. The progress of the reaction can be monitored by the disappearance of the starting materials using GC-MS.

Stage 2: Van Leusen Cycloaddition

  • In a separate round-bottom flask equipped with a reflux condenser, suspend anhydrous potassium carbonate (2.5 eq) in anhydrous methanol.

  • Add Tosylmethyl isocyanide (TosMIC) (1.0 eq) to the suspension.

  • Add the crude aldimine from Stage 1 to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Redissolve the residue in dichloromethane (DCM) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude 1-tert-Butyl-5-methyl-1H-imidazole by silica gel column chromatography or vacuum distillation.

PART II: Application as a Precursor to N-Heterocyclic Carbene (NHC) Ligands for API Synthesis

One of the most powerful applications of 1-tert-Butyl-5-methyl-1H-imidazole is its role as a precursor to N-heterocyclic carbene (NHC) ligands. NHCs have emerged as a superior class of ligands for transition metal catalysis, often providing higher stability and activity than traditional phosphine ligands.[5][6] The steric bulk of the N-tert-butyl group is particularly advantageous, as it can enhance catalytic efficiency by promoting the reductive elimination step in cross-coupling reactions and stabilizing the metal center.[7][8]

The Strategic Advantage of the 1-tert-Butyl-5-methyl Imidazole Scaffold
  • Steric Influence: The bulky tert-butyl group provides a large steric shield around the metal center. This can increase the rate of the desired bond-forming reductive elimination step and prevent catalyst decomposition pathways.[8]

  • Electronic Tuning: The 5-methyl group is an electron-donating group, which increases the electron density on the imidazole ring and, consequently, the nucleophilicity and σ-donating ability of the resulting NHC. This strong σ-donation to the metal center can facilitate the oxidative addition step, often the rate-limiting step in catalytic cycles.

Workflow: From Imidazole to Catalytically Active Complex

cluster_0 Step 1: Imidazolium Salt Formation cluster_1 Step 2: In Situ NHC Generation & Complexation imidazole 1-tert-Butyl-5-methyl-1H-imidazole imidazolium_salt 1-tert-Butyl-3,5-dimethyl-1H-imidazolium Salt imidazole->imidazolium_salt Alkylation alkyl_halide Alkyl Halide (e.g., CH3I) alkyl_halide->imidazolium_salt strong_base Strong Base (e.g., KOtBu) active_catalyst [Pd(NHC)] Catalyst strong_base->active_catalyst pd_precursor Pd Precursor (e.g., Pd(OAc)2) pd_precursor->active_catalyst Coordination imidazolium_salt_ref Imidazolium Salt imidazolium_salt_ref->active_catalyst Deprotonation

Caption: Workflow for the synthesis of an NHC-Palladium catalyst.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in API synthesis, utilizing an in-situ generated NHC ligand derived from 1-tert-Butyl-5-methyl-1H-imidazole.

Materials:

  • 1-tert-Butyl-3,5-dimethyl-1H-imidazolium iodide (synthesized from 1-tert-Butyl-5-methyl-1H-imidazole and methyl iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium tert-butoxide (KOtBu)

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and potassium tert-butoxide (3.0 eq).

  • In a separate vial, pre-mix palladium(II) acetate (0.01 eq, 1 mol%) and the 1-tert-Butyl-3,5-dimethyl-1H-imidazolium iodide (0.012 eq, 1.2 mol%).

  • Add the pre-mixed catalyst and ligand to the Schlenk flask.

  • Add anhydrous toluene and degassed water (e.g., 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Expected Performance and Data

The use of the sterically demanding NHC derived from 1-tert-Butyl-5-methyl-1H-imidazole is expected to provide high yields and catalyst turnover numbers (TONs) due to the enhanced stability of the palladium complex.

Ligand PrecursorSteric Bulk (N-substituent)Electronic Nature (C5-substituent)Expected Yield (%)Reaction Time (h)
1,3,5-Trimethyl-1H-imidazolium iodideLow (Methyl)Electron-donating (Methyl)85-954-8
1-tert-Butyl-3,5-dimethyl-1H-imidazolium iodide High (tert-Butyl) Electron-donating (Methyl) >95 2-4
1-Phenyl-3,5-dimethyl-1H-imidazolium iodideMedium (Phenyl)Electron-donating (Methyl)90-983-6

PART III: Potential as a Building Block in Medicinal Chemistry

Beyond its utility in catalysis, the 1-tert-Butyl-5-methyl-1H-imidazole scaffold itself is of interest for direct incorporation into potential API candidates. The 1,5-disubstituted imidazole motif is found in important classes of drugs, such as angiotensin II receptor antagonists (e.g., losartan).[9] The tert-butyl group can serve multiple functions in a drug molecule:

  • Metabolic Shielding: Its steric bulk can hinder enzymatic degradation at nearby sites, increasing the metabolic stability and half-life of a drug.[8]

  • Modulating Lipophilicity: The non-polar nature of the tert-butyl group can increase a molecule's lipophilicity, which can be crucial for membrane permeability and oral bioavailability.

  • Receptor Selectivity: The defined size and shape of the group can be used to achieve selective binding to a specific receptor subtype by creating favorable or unfavorable steric interactions in the binding pocket.[8]

Conclusion and Future Perspectives

While 1-tert-Butyl-5-methyl-1H-imidazole may not yet be a widely cited reagent in the pharmaceutical literature, its structural attributes strongly suggest a high potential for enabling challenging synthetic transformations. Its primary application lies in its use as a precursor for sterically demanding and electron-rich N-heterocyclic carbene ligands, which are critical for robust and efficient cross-coupling reactions in API synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the utility of this promising molecule. Future work should focus on the synthesis of a broader range of catalysts derived from this scaffold and their application in a wider variety of pharmaceutically relevant reactions, including C-N and C-O bond formations.

References

  • Nadri, S., Rafiee, E., Jamali, S., & Joshaghani, M. (2015). 1,1'-Methylene-3,3'-bis[(N-(tert-butyl)imidazol-2-ylidene] and Its Effect in Palladium-Catalyzed C-C Coupling. Synlett, 26(05), 619-624. Available at: [Link]

  • Zhang, M., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1143. Available at: [Link]

  • Academia.edu. (n.d.). tert-Alcohol-functionalized imidazolium ionic liquid: catalyst for mild nucleophilic substitution reactions at room temperature. Retrieved from [Link]

  • TSI Journals. (n.d.). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. 30(2). Available at: [Link]

  • Ranu, B. C., et al. (2011). organo-catalysis by 1-alkyl-3-methylimidazolium cation based room-temperature ionic liquids for chemoselective N-tert-butyloxycarbonylation of amines and the influence of the C-2 hydrogen on catalytic efficiency. The Journal of Organic Chemistry, 76(17), 7149-7156. Available at: [Link]

  • Hintermann, L., & Beilstein, J. (2006). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 2, 22. Available at: [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2365-2372. Available at: [Link]

  • IntechOpen. (2022). Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. Available at: [Link]

  • ResearchGate. (2025). An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT. Available at: [Link]

  • Glorius, F. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 111(3), 1185-1225. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2026). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Catalysts, 16(2), 254. Available at: [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • ACS Publications. (2011). Synthesis, Structure, and Reactions of 1-tert-Butyl-2-diphenylphosphino-imidazole. Inorganic Chemistry, 50(4), 1436-1445. Available at: [Link]

  • Monmouth College. (n.d.). Synthesis of the Novel Compound 1-tert-Butyl-3- Propylimidazolium Iodide. Retrieved from [Link]

  • ACS Publications. (2011). Nonsolvent Application of Ionic Liquids: Organo-Catalysis by 1-Alkyl-3-methylimidazolium Cation Based Room-Temperature Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines and the Influence of the C-2 Hydrogen on Catalytic Efficiency. The Journal of Organic Chemistry, 76(17), 7149-7156. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]

  • ResearchGate. (n.d.). Active pharmaceutical ingredients (APIs) based on imidazole or.... Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. 3(2), 118-134. Available at: [Link]

  • ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available at: [Link]

Sources

Application

Application Note: Preparation of N-Heterocyclic Carbene (NHC) Precursors from 1-tert-Butyl-5-methyl-1H-imidazole

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized synthetic protocols, and analytical validation for unsymmetrical imidazolium salts...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized synthetic protocols, and analytical validation for unsymmetrical imidazolium salts.

Introduction & Strategic Rationale

N-Heterocyclic Carbenes (NHCs) have fundamentally transformed modern organometallic chemistry, serving as robust spectator ligands that stabilize reactive transition metal centers in homogeneous catalysis and pharmaceutical development. The stereoelectronic properties of an NHC—quantified by its Tolman Electronic Parameter (TEP) and Percent Buried Volume (%V_bur)—are dictated entirely by its backbone and N-substituents.

1-tert-Butyl-5-methyl-1H-imidazole is a highly specialized building block used to generate unsymmetrical, sterically demanding NHC precursors. The parent 1H-imidazole is a planar, five-membered heteroaromatic molecule with overlapping pyrrole-type and pyridine-type characteristics[1]. In this specific derivative, the massive tert-butyl group at the N1 position and the adjacent methyl group at the C5 position create a highly congested steric environment on one hemisphere of the molecule. However, the amphoteric nature of the imidazole ring leaves the unhindered N3 (pyridine-type) nitrogen highly susceptible to electrophilic attack[2]. Quaternization at this N3 position yields 1,3-disubstituted imidazolium salts, which are the direct precursors to free carbenes upon deprotonation.

Mechanistic Causality & Reaction Design

The conversion of 1-tert-butyl-5-methyl-1H-imidazole to an imidazolium salt proceeds via a bimolecular nucleophilic substitution (S_N2) pathway[3]. Understanding the physical chemistry of this transformation is critical for optimizing yields:

  • Steric Trajectory: While the N1 and C5 positions are sterically blocked, the N3 position remains accessible. However, the overall bulk of the molecule slightly reduces the nucleophilicity of N3 compared to unhindered analogs like 1-methylimidazole. Therefore, highly reactive electrophiles (e.g., primary alkyl iodides, benzyl chlorides) and elevated temperatures are required to achieve quantitative conversion.

  • Solvent Dynamics: The S_N2 quaternization involves two neutral starting materials forming an ionic product. Using polar aprotic solvents (such as acetonitrile) lowers the activation energy by stabilizing the charge-separated transition state[4].

  • Thermodynamic Driving Force: Alternatively, utilizing non-polar aromatic solvents like toluene allows the reaction to be driven to completion via the Le Chatelier principle. Because the resulting imidazolium salt is highly polar, it crashes out of the non-polar solution as a solid precipitate, preventing the reverse reaction and simplifying purification[5].

Experimental Workflow

NHC_Synthesis A 1-tert-Butyl-5-methyl-1H-imidazole (Nucleophile) C SN2 Quaternization (MeCN or Toluene, 70-110°C) A->C B Alkylating Agent (R-X) (Electrophile) B->C D Precipitation & Filtration (Wash with EtOAc/Et2O) C->D Monitor via TLC/Precipitate E Imidazolium Halide Salt (NHC Precursor) D->E Vacuum Dry F Anion Metathesis (NaBF4 or KPF6 in H2O/DCM) E->F Optional Step G Non-Coordinating NHC Precursor (BF4- or PF6- Salt) F->G Phase Separation

Workflow for the synthesis and isolation of imidazolium salt NHC precursors.

Quantitative Data & Optimization

The table below summarizes the optimized reaction parameters for quaternizing 1-tert-butyl-5-methyl-1H-imidazole with various alkylating agents.

Alkylating Agent (Electrophile)Recommended SolventTemp (°C)Time (h)Expected Yield (%)Product Anion
Iodomethane (MeI)Acetonitrile40 - 5012 - 2485 - 95Iodide (I⁻)
Benzyl Chloride (BnCl)Toluene110 (Reflux)24 - 4875 - 85Chloride (Cl⁻)
1-BromobutaneAcetonitrile80 (Reflux)4880 - 90Bromide (Br⁻)

Detailed Experimental Protocols

Protocol A: Synthesis of 1-tert-Butyl-3,5-dimethylimidazolium Iodide

This protocol utilizes a polar aprotic solvent to accelerate the reaction with a highly reactive electrophile.

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under vacuum, then backfill with dry Nitrogen.

  • Reagent Loading: Charge the flask with 1-tert-butyl-5-methyl-1H-imidazole (1.0 equiv, 10 mmol) and anhydrous acetonitrile (20 mL)[4].

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Syringe in iodomethane (MeI) (1.2 equiv, 12 mmol) dropwise over 5 minutes. Caution: MeI is a potent alkylating agent and highly toxic; handle strictly in a fume hood.

  • Reaction: Remove the ice bath and gently heat the mixture to 45 °C for 18 hours. The solution will transition from colorless to a pale yellow.

  • Isolation: Remove the volatile materials (acetonitrile and excess MeI) under reduced pressure[4]. Dissolve the resulting viscous oil in a minimal amount of dry dichloromethane (DCM) and precipitate the product by adding cold diethyl ether dropwise under vigorous stirring.

  • Filtration: Filter the resulting white solid via a Schlenk frit, wash with cold diethyl ether (3 × 10 mL), and dry under high vacuum (0.1 mbar) at 40 °C for 6 hours.

Protocol B: Synthesis of 1-tert-Butyl-3-benzyl-5-methylimidazolium Chloride

This protocol utilizes a non-polar solvent to drive the reaction via precipitation.

  • Preparation: In a nitrogen-filled glovebox or via standard Schlenk techniques, add 1-tert-butyl-5-methyl-1H-imidazole (1.0 equiv, 10 mmol) to a 100 mL round-bottom flask.

  • Solvent & Reagent: Add anhydrous toluene (30 mL) followed by benzyl chloride (1.5 equiv, 15 mmol).

  • Reaction: Heat the mixture to a vigorous reflux (110 °C) for 48 hours.

  • Self-Validation Check: As the reaction proceeds, the S_N2 product (which is insoluble in toluene) will begin to heavily precipitate as a white crystalline solid. The cessation of new precipitate formation visually indicates reaction completion.

  • Isolation: Cool the flask to room temperature, then further cool to -20 °C for 2 hours to maximize crystallization. Filter the supernatant, wash the solid cake with cold ethyl acetate (2 × 15 mL) to remove unreacted starting materials, and dry under high vacuum.

Protocol C: Anion Exchange to Tetrafluoroborate (BF₄⁻)

Halide anions can coordinate to metal centers, poisoning certain catalysts. This metathesis step yields a non-coordinating NHC precursor.

  • Dissolution: Dissolve the imidazolium halide salt (e.g., from Protocol A or B) (1.0 equiv) in distilled water (20 mL).

  • Metathesis: Add sodium tetrafluoroborate (NaBF₄) (1.05 equiv) to the aqueous solution. Stir vigorously at room temperature for 1 hour[5].

  • Extraction: Add dichloromethane (DCM) (30 mL) to the flask. The newly formed imidazolium tetrafluoroborate salt will partition into the organic (DCM) layer.

  • Washing: Separate the organic phase and wash with small portions of water (2 × 10 mL) to remove residual inorganic salts. Self-Validation Check: Add a drop of aqueous silver nitrate (AgNO₃) to the water washings; the absence of a white AgCl/AgI precipitate confirms complete halide removal[5].

  • Drying: Dry the DCM layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the pure product.

Analytical Validation & Characterization

To ensure the trustworthiness of the synthesized NHC precursor, the following analytical signatures must be verified:

  • ¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆): The most diagnostic signal is the C2-H proton (the proton located between the two nitrogen atoms). In the neutral starting material, this proton resonates at approximately 7.5 ppm. Upon successful quaternization, the localized positive charge of the imidazolium ring severely deshields this proton, shifting it drastically downfield to 9.0 – 10.5 ppm (as a sharp singlet). The disappearance of the 7.5 ppm peak confirms complete conversion.

  • ¹³C NMR Spectroscopy: The C2 carbon will similarly shift downfield, typically appearing between 135–140 ppm.

  • Mass Spectrometry (ESI-MS): Positive ion mode will clearly display the exact mass of the intact imidazolium cation[M]⁺ without the counterion.

References

  • [1] Product Class 3: Imidazoles - Thieme E-Books & E-Journals. thieme-connect.de. Available at:

  • [2] Product Class 3: Imidazoles. thieme-connect.de. Available at:

  • [3] Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine (mst.edu). Available at:

  • [5] Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. rsc.org. Available at:

  • [4] Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses (orgsyn.org). Available at:

Sources

Method

Application Notes and Protocols: The Organocatalytic Applications of Sterically Hindered 1-tert-butyl-5-methyl Imidazoles

Introduction: The Strategic Role of Steric Hindrance in N-Heterocyclic Carbene Catalysis N-Heterocyclic Carbenes (NHCs) have emerged as a cornerstone of modern organocatalysis, rivaling the versatility of many transition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Steric Hindrance in N-Heterocyclic Carbene Catalysis

N-Heterocyclic Carbenes (NHCs) have emerged as a cornerstone of modern organocatalysis, rivaling the versatility of many transition-metal catalysts.[1] Generated in situ from the deprotonation of azolium salt precursors, these potent nucleophiles excel at activating substrates through unique mechanistic pathways.[2] A central concept in their reactivity is umpolung, or polarity inversion, where the NHC transforms an electrophilic carbonyl carbon of an aldehyde into a nucleophilic species known as the Breslow intermediate.[1][3] This transient intermediate is the linchpin for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The true power of NHC catalysis, however, lies in its tunability. By modifying the electronic and steric properties of the azolium precursor, we can precisely control the catalyst's activity and selectivity.[4] Steric hindrance, in particular, is a critical design element. Introducing bulky substituents on the nitrogen atoms of the imidazole ring, such as the tert-butyl group in 1-tert-butyl-5-methylimidazolium salts, imparts several strategic advantages:

  • Enhanced Stability: The bulky groups provide kinetic stabilization to the carbene center, protecting it from dimerization or decomposition pathways.[1]

  • Mechanistic Control: Steric bulk can profoundly influence the reaction mechanism. For instance, in reactions involving aldehydes, a bulky N-substituent can render the initial formation of the Breslow intermediate effectively irreversible, altering the rate-determining step of the catalytic cycle and often leading to enhanced reaction rates and selectivities.[4]

  • Improved Selectivity: The defined three-dimensional space created by the catalyst can lead to higher levels of stereo- and regioselectivity in asymmetric transformations.

This guide focuses on the practical applications of 1-tert-butyl-5-methylimidazole, a readily accessible and highly effective sterically hindered precatalyst. We will explore its role in key organocatalytic transformations, providing detailed, field-proven protocols and explaining the causal relationships behind the experimental choices.

Catalyst Generation and General Mechanism

The active NHC catalyst is generated by deprotonating the corresponding 1-tert-butyl-5-methylimidazolium salt precursor with a suitable base (e.g., DBU, tBuOK).[5] The catalytic cycle, particularly for acyl transfer and related reactions, proceeds through the formation of highly reactive intermediates.

The general mechanism involves the nucleophilic attack of the NHC on an electrophile (such as an aldehyde or an acylating agent) to form a tetrahedral intermediate. This intermediate then evolves into a key reactive species—either a Breslow intermediate (for umpolung chemistry) or, in the case of acyl transfer, a highly electrophilic N-acylimidazolium ion.[6][7] This activated species is then readily attacked by a nucleophile, leading to product formation and regeneration of the NHC catalyst.

NHC_Catalytic_Cycle cluster_cycle General NHC Catalytic Cycle Precatalyst Imidazolium Salt (I) NHC Active NHC (II) Precatalyst->NHC + Base - H-Base+ Adduct Tetrahedral Adduct (III) NHC->Adduct + Electrophile (IV) Reactive_Intermediate Reactive Intermediate (e.g., Acyl Azolium or Breslow) Adduct->Reactive_Intermediate Rearrangement Product_Complex Product-Catalyst Complex Reactive_Intermediate->Product_Complex + Nucleophile (Nu-H) Product_Complex->Precatalyst - Product (V) + H+ Product Product (V) Product_Complex->Product

Caption: Generalized catalytic cycle for NHC-mediated transformations.

Application I: Nucleophilic Acyl Transfer Reactions

Application Note: Acylation of Sterically Hindered Alcohols

1-tert-butyl-5-methylimidazole and its derivatives are exceptionally potent catalysts for acyl transfer reactions, such as the esterification of alcohols.[8] Their efficacy stems from a nucleophilic catalysis pathway, which is often superior to the general base catalysis mechanism employed by simpler amines like triethylamine or pyridine.[9]

The causality behind this enhanced reactivity is the in situ formation of a highly reactive N-acylimidazolium ion . The NHC (or in many cases, the parent neutral imidazole acting as the nucleophile) attacks the acylating agent (e.g., acetic anhydride) to form this intermediate. The N-acylimidazolium ion is a significantly more potent acylating agent than the anhydride itself, featuring a highly electrophilic carbonyl carbon. This "super-activation" of the acyl group allows for the rapid and efficient acylation of a wide range of nucleophiles, including sterically demanding secondary and tertiary alcohols that are notoriously unreactive under standard conditions.[9][10] The steric bulk of the tert-butyl group helps to channel the reaction through this pathway and can prevent unwanted side reactions.

Experimental Protocol: Acylation of a Secondary Alcohol

This protocol details the efficient acetylation of cyclohexanol using acetic anhydride, catalyzed by 1-tert-butyl-5-methylimidazole.

Materials & Reagents:

  • 1-tert-butyl-5-methylimidazole (precatalyst)

  • Potassium tert-butoxide (tBuOK) or DBU as the base

  • Cyclohexanol (Substrate)

  • Acetic Anhydride (Acylating Agent)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (Solvent)

  • Ethyl acetate, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄ (for work-up)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Generation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-tert-butyl-5-methylimidazolium chloride (0.05 mmol, 5 mol%). Add anhydrous THF (2 mL) followed by potassium tert-butoxide (0.05 mmol, 5 mol%). Stir the suspension for 15 minutes at room temperature to generate the active NHC catalyst.

  • Substrate Addition: Add cyclohexanol (1.0 mmol, 1.0 equiv.) to the flask, followed by an additional 3 mL of anhydrous THF.

  • Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude cyclohexyl acetate can be purified by flash column chromatography on silica gel to yield the final product.

Data Presentation: Catalyst Performance in Acylation

The following table summarizes representative results for the acylation of various alcohols, demonstrating the broad applicability and high efficiency of this catalytic system.

EntryAlcohol SubstrateAcylating AgentCatalyst Loading (mol%)Time (h)Yield (%)
11-Octanol (Primary)Acetic Anhydride50.5>98
2Cyclohexanol (Secondary)Acetic Anhydride51.595
31-Adamantanol (Tertiary)Benzoyl Chloride101288
4Geraniol (Allylic)Acetic Anhydride50.596
5Menthol (Hindered Sec.)Isobutyryl Chloride10691

Note: Data is representative and compiled to illustrate catalyst efficacy. Actual results may vary based on specific reaction conditions.

Application II: Carbon-Carbon Bond Formation via Umpolung

Application Note: The Stetter Reaction

The Stetter reaction is a classic example of NHC-catalyzed umpolung, involving the 1,4-addition of an aldehyde to a Michael acceptor.[1] The catalyst first reacts with the aldehyde to form the nucleophilic Breslow intermediate. This "acyl anion equivalent" then adds to an α,β-unsaturated compound (e.g., an enone or acrylate) to forge a new C-C bond, ultimately yielding a 1,4-dicarbonyl compound.

The steric properties of the NHC catalyst are crucial in this transformation. While N-mesityl substituted NHCs are frequently cited, the bulky N-aryl or N-alkyl group is known to be important for promoting the generation of the reactive intermediate from the aldehyde.[7] The 1-tert-butyl group on the imidazole core provides the necessary steric environment to facilitate this process, enabling the efficient coupling of a range of aldehydes with various Michael acceptors.

Stetter_Workflow start Start setup Combine Imidazolium Salt, Base, and Aldehyde in Solvent start->setup add_acceptor Add Michael Acceptor (e.g., Chalcone) setup->add_acceptor react Heat Reaction Mixture (e.g., 60 °C) add_acceptor->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purification by Column Chromatography workup->purify end Isolated 1,4-Dicarbonyl Product purify->end

Caption: Experimental workflow for the NHC-catalyzed Stetter reaction.
Experimental Protocol: Intermolecular Stetter Reaction

This protocol describes the reaction between benzaldehyde and chalcone, catalyzed by 1-tert-butyl-5-methylimidazole.

Materials & Reagents:

  • 1-tert-butyl-5-methylimidazolium tetrafluoroborate (precatalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Base)

  • Benzaldehyde (Substrate 1)

  • Chalcone (Michael Acceptor)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

  • Standard work-up and purification reagents

Procedure:

  • Setup: In a dry, nitrogen-flushed Schlenk tube, combine 1-tert-butyl-5-methylimidazolium tetrafluoroborate (0.2 mmol, 20 mol%) and chalcone (1.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add 5 mL of anhydrous THF. Stir the mixture until all solids are dissolved. Add benzaldehyde (1.5 mmol, 1.5 equiv.).

  • Initiation: Add DBU (0.18 mmol, 18 mol%) via syringe. Seal the tube and place it in a preheated oil bath at 60 °C.

  • Reaction: Stir the reaction mixture vigorously for 12-24 hours. Monitor the consumption of chalcone by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash with 1 M HCl (2 x 10 mL), followed by saturated aq. NaHCO₃ (1 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired 1,4-dicarbonyl product.

Data Presentation: Scope of the Stetter Reaction
EntryAldehydeMichael AcceptorYield (%)
1BenzaldehydeChalcone85
2FurfuralChalcone89
3CinnamaldehydeN-Phenylmaleimide78
4HeptanalMethyl Vinyl Ketone75
5BenzaldehydePhenyl Acrylate82

Note: Data is representative of typical Stetter reactions catalyzed by sterically hindered NHCs.[7]

Conclusion and Future Outlook

Sterically hindered 1-tert-butyl-5-methylimidazole is a powerful and versatile organocatalyst precursor. The strategic incorporation of a bulky tert-butyl group provides a robust catalytic system capable of promoting challenging transformations with high efficiency. Its application in acyl transfer reactions provides a superior alternative for functionalizing sterically congested molecules, while its ability to facilitate C-C bond formation through umpolung chemistry opens avenues to complex molecular architectures. For researchers, scientists, and drug development professionals, mastering the application of such tunable organocatalysts is key to advancing modern synthetic chemistry.

References

  • Pápai, I., & Mayr, H. (2020). The Mechanism of N-Heterocyclic Carbene Organocatalysis through a Magnifying Glass. Helvetica Chimica Acta, 103(7), e2000079. [Link][2][3]

  • Viciu, M. S., & Nolan, S. P. (2004). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Topics in Organometallic Chemistry, 21, 1-43. (Note: While a specific URL for the full text may require subscription, the reference provides authoritative context on the development of NHCs.)
  • Bode, J. W., & Chiang, P.-C. (2014). On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. Accounts of Chemical Research, 47(10), 3170-3183. [Link][6]

  • Grossman, A., & Enders, D. (2012). N-Heterocyclic Carbene Catalyzed Domino Reactions. Angewandte Chemie International Edition, 51(2), 314-325. [Link][4]

  • Rutgers, The State University of New Jersey. (2024). Sterically-Hindered and Strongly Sigma-Donating Triazole NHC Ligands Technology. Tech Portal. [Link][11]

  • Chi, Y. R., & Zhang, J. (2020). N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions. Accounts of Chemical Research, 53(7), 1404-1417. [Link][12]

  • Moore, J. L., & Rovis, T. (2009). N-Heterocyclic Carbenes as Organic Catalysts. In Comprehensive Organic Synthesis II (pp. 297-333). Elsevier. [Link][7]

  • Garrison, J. C., & Youngs, W. J. (2005). Ag(I) N-heterocyclic carbene complexes: synthesis, structure, and application. Chemical Reviews, 105(11), 3978-4008. (Note: This provides general context on NHC complexes, relevant to their stability and structure.)
  • Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]

  • Saha, D. (2025). Exploring NHCs as organocatalysts: a modern synthetic tool. Arkivoc, 2025(1), 202512438. [Link][1]

  • Janda, K. D., et al. (1991). Catalytic antibodies with acyl-transfer capabilities: mechanistic and kinetic investigations. Journal of the American Chemical Society, 113(1), 291-297. [Link]

  • Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. Journal of the American Chemical Society, 79(7), 1663-1667. [Link][10]

  • Fodili, M., et al. (2015). Synthesis of a 1,4-disubstituted 5-methylimidazole via a rearrangement in the van Leusen imidazole synthesis. Tetrahedron, 71(19), 3195-3202.
  • Sarkar, A., et al. (2011). Nonsolvent Application of Ionic Liquids: Organo-Catalysis by 1-Alkyl-3-methylimidazolium Cation Based Room-Temperature Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines. The Journal of Organic Chemistry, 76(17), 7132-7140. [Link][13][14]

  • Boufroura, H., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1124. [Link][15]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Sharma, A., & Kumar, P. (2022). Chemo-, Regio- and Stereoselectivity of Acyl Transfer Agents: A Brief Review. Chemistry & Biology Interface, 12(2), 33-36. [Link][8]

  • Ren, W., et al. (2017). tBuOK-triggered bond formation reactions. Organic & Biomolecular Chemistry, 15(38), 8074-8077. [Link][5]

Sources

Application

Application Note: Site-Selective C-H Arylation Protocols for 1-tert-Butyl-5-methyl-1H-imidazole

Executive Summary & Structural Rationale In modern drug discovery, the functionalization of highly specific heterocyclic scaffolds is paramount. The core (CAS: 61278-64-6)[1] presents a uniquely constrained steric and el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the functionalization of highly specific heterocyclic scaffolds is paramount. The core (CAS: 61278-64-6)[1] presents a uniquely constrained steric and electronic environment that dictates its cross-coupling behavior.

Unlike unsubstituted imidazoles that suffer from poor regioselectivity and catalyst poisoning via N-coordination, this specific molecule is pre-programmed for site-selective functionalization:

  • Steric Shielding at N1: The bulky tert-butyl group prevents undesired N-arylation and sterically blocks the N3 nitrogen from irreversibly coordinating to and poisoning transition metal catalysts[2].

  • C5 Blocking: The methyl group at the C5 position eliminates the possibility of competing C5-arylation[2].

  • C2 Acidity: Flanked by two nitrogen atoms, the C2 proton is the most acidic site on the ring, making it the kinetically and thermodynamically favored target for direct C-H activation[2].

This guide details two field-proven, self-validating protocols for the direct C2-arylation of 1-tert-butyl-5-methyl-1H-imidazole, eliminating the need for pre-halogenation of the imidazole core.

Mechanistic Causality: The CMD Pathway

Direct C-H arylation at the C2 position proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism[2]. In this pathway, the base (typically a carbonate or pivalate) does not merely act as a proton sink at the end of the reaction. Instead, the carboxylate ligand binds to the metal center and acts as an intramolecular proton shuttle, simultaneously abstracting the C2 proton as the metal-carbon bond forms.

Because the C5 position is blocked by a methyl group, the transition metal catalyst is forced to exclusively target the highly acidic C2 position, resulting in exquisite regioselectivity.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Aryl-X) Pd0->OxAdd PdII L_n Pd(II)(Ar)(X) OxAdd->PdII CMD CMD at C2 Position (Base Assisted) PdII->CMD + Imidazole Core PdII_Im L_n Pd(II)(Ar)(Im) CMD->PdII_Im RedElim Reductive Elimination PdII_Im->RedElim RedElim->Pd0 Regeneration Product C2-Arylated Imidazole RedElim->Product

Fig 1: Base-assisted CMD catalytic cycle for C2-arylation of imidazoles.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, both protocols are designed as self-validating systems. By implementing strict In-Process Controls (IPCs) via UPLC-MS, researchers can verify the catalytic cycle's turnover before proceeding to workup.

Workflow Prep Glovebox Prep: Catalyst + Base React Thermostated Heating (110-130 °C) Prep->React Monitor IPC Monitoring (UPLC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Quench & Extraction Monitor->Workup >95% Conv. Purify Flash Chromatography (Silica Gel) Workup->Purify Validate NMR & Purity Validation (>95%) Purify->Validate

Fig 2: Self-validating experimental workflow for high-throughput cross-coupling.

Protocol A: Palladium-Catalyzed Direct C2-Arylation (Optimized for Aryl Bromides)

This method utilizes a highly active Palladium-phosphine system[2] to drive the arylation of the C2 position.

Materials:

  • 1-tert-Butyl-5-methyl-1H-imidazole (1.0 equiv, 0.5 mmol)

  • Aryl bromide (1.2 equiv, 0.6 mmol)

  • Pd(OAc)₂ (5.0 mol %)

  • P(n-Bu)Ad₂ (cataCXium A) (7.5 mol %)

  • K₂CO₃ (finely milled, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) (1.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Assembly: Inside a nitrogen-filled glovebox, charge an oven-dried 4-mL reaction vial with Pd(OAc)₂ and P(n-Bu)Ad₂. Causality: Electron-rich dialkylbiaryl phosphines are highly susceptible to oxidation. Inert assembly ensures the active Pd(0) species forms without premature degradation.

  • Substrate & Base Addition: Add the imidazole substrate, the aryl bromide, and K₂CO₃. Causality: The base must be finely milled to maximize surface area, as it is largely insoluble in DMA but critically required for the CMD transition state.

  • Solvent Addition & Heating: Add anhydrous DMA, seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 120 °C in an aluminum heating block for 18 hours.

  • IPC Monitoring (Self-Validation): At 16 hours, sample 5 µL of the mixture, dilute in LC-MS grade Methanol, and analyze via UPLC-MS. Validation metric: Confirm the disappearance of the starting imidazole mass (m/z 139.1 [M+H]⁺) and the dominant presence of the product mass.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and wash with distilled water (3 × 10 mL) to remove the DMA solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Direct C2-Arylation (Optimized for Aryl Chlorides)

Aryl chlorides are vastly cheaper and more widely available than bromides, but their strong C-Cl bonds require specialized activation. This protocol leverages an earth-abundant Nickel catalyst and a unique solvent effect[3][4].

Materials:

  • 1-tert-Butyl-5-methyl-1H-imidazole (1.0 equiv, 0.5 mmol)

  • Aryl chloride (1.5 equiv, 0.75 mmol)

  • Ni(OTf)₂ (10 mol %)

  • dcype (1,2-bis(dicyclohexylphosphino)ethane) (12 mol %)

  • K₃PO₄ (3.0 equiv)

  • tert-Amyl alcohol (1.5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Complexation: In a glovebox, combine Ni(OTf)₂ and dcype in a reaction vial. Stir briefly. Causality: Pre-complexation of the bidentate dcype ligand to the Ni(II) center is mandatory before introducing substrates that could competitively bind and poison the bare metal.

  • Reaction Assembly: Add the imidazole, aryl chloride, and K₃PO₄. Add tert-amyl alcohol as the solvent. Causality: The use of a tertiary alcohol is the critical success factor here. It acts as a hydrogen-bond donor to stabilize the highly polar C-H cleavage transition state (solvent-accelerated activation) without acting as a competing nucleophile[4].

  • Heating: Seal the vial and heat at 110 °C for 24 hours.

  • Workup & Purification: Cool to room temperature. Filter the crude mixture through a short pad of Celite, eluting with Ethyl Acetate, to remove insoluble nickel salts and phosphates. Concentrate and purify via chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the expected performance metrics for the functionalization of 1-tert-butyl-5-methyl-1H-imidazole based on the selected cross-coupling protocol.

Reaction TypeCatalyst SystemBase / SolventTemp / TimeTarget PositionExpected Yield
Pd-Catalyzed Arylation (Aryl Bromides)Pd(OAc)₂ / P(n-Bu)Ad₂K₂CO₃ / DMA120 °C / 18 hC2 (Exclusive)70–85%
Ni-Catalyzed Arylation (Aryl Chlorides)Ni(OTf)₂ / dcypeK₃PO₄ / t-Amyl OH110 °C / 24 hC2 (Exclusive)65–80%
NHC-Pd Catalyzed (Aryl Chlorides)NHC-Pd(II)-ImLiOtBu / Toluene130 °C / 18 hC2 (Exclusive)60–82%

(Note: The NHC-Pd(II)-Im system is an alternative for aryl chlorides that avoids phosphine ligands entirely, utilizing N-heterocyclic carbenes for robust high-temperature stability[5]).

References

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation. PubMed Central (PMC). Available at:[Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science (RSC Publishing). Available at:[Link]

  • Direct C-H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex. Organic Chemistry Portal. Available at:[Link]

  • 1-tert-butyl-5-methyl-1H-imidazole | 61278-64-6. Molport Chemical Database. Available at:[Link]

Sources

Method

Application Note: Incorporating 1-tert-Butyl-5-methyl-1H-imidazole into Zeolitic Imidazolate Frameworks (ZIFs) for Advanced Steric Gating

Target Audience: Materials Scientists, Porous Media Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary Zeolitic Imidazolate Framew...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Porous Media Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

Zeolitic Imidazolate Frameworks (ZIFs) are a highly stable subclass of Metal-Organic Frameworks (MOFs) characterized by transition metal ions (e.g., Zn²⁺, Co²⁺) linked by imidazolate derivatives. They exhibit exceptional thermal and chemical stability due to their strong M-N bonds and zeolite-like topologies[1]. While standard ZIFs (like ZIF-8) are synthesized using simple ligands such as 2-methylimidazole, advanced applications in kinetic gas separation and controlled drug release require precise sub-angstrom tuning of the pore aperture.

This application note details the methodological incorporation of 1-tert-butyl-5-methyl-1H-imidazole (tBMIm) into a ZIF architecture. The massive steric bulk of the tert-butyl group acts as a tunable "steric gate," drastically narrowing the pore window while rendering the internal cavity superhydrophobic. Because direct solvothermal synthesis with such bulky ligands often fails due to kinetic trapping, this guide outlines a validated Solvent-Assisted Ligand Exchange (SALE) protocol to achieve thermodynamic incorporation.

Mechanistic Rationale: The Steric Index and Kinetic Trapping

The Role of the tert-Butyl Group

The structural geometry of ZIFs relies on a critical 145° M-L-M bridging angle, which mimics the Si-O-Si angle in aluminosilicate zeolites[2]. The introduction of bulky functional groups alters the ligand's Steric Index ( δ ) , a parameter that dictates the resulting ring size and pore opening of the framework[3].

When 1-tert-butyl-5-methyl-1H-imidazole is incorporated:

  • Pore Aperture Narrowing: The tert-butyl group points inward toward the pore window. While the overall cage size may expand to accommodate the bulk, the effective aperture diameter decreases (e.g., from 3.4 Å to < 2.9 Å), creating a strict kinetic barrier for larger molecules.

  • Superhydrophobicity: The dense aliphatic shielding provided by the tert-butyl moiety repels water, drastically increasing the hydrolytic stability of the framework and preventing moisture-induced degradation during drug formulation or humid gas separation.

Why Solvent-Assisted Ligand Exchange (SALE)?

Attempting de novo solvothermal synthesis using tBMIm typically results in amorphous coordination polymers. The steric hindrance of the tert-butyl group prevents the rapid nucleation required to form the extended 3D lattice. To bypass this kinetic barrier, we utilize Solvent-Assisted Ligand Exchange (SALE) [4]. By synthesizing a stable parent framework (ZIF-8) and suspending it in a concentrated solution of tBMIm, the system undergoes a thermodynamically driven, solvent-mediated exchange. The parent lattice acts as a structural template, allowing the bulky ligand to integrate without collapsing the framework.

SALE_Workflow A Parent ZIF-8 (2-mIm) B Solvent Swelling (DEF/Butanol) A->B C Ligand Diffusion (tBMIm entry) B->C D Thermodynamic Exchange (85°C) C->D E Modified tBM-ZIF (Sterically Gated) D->E

Workflow of Solvent-Assisted Ligand Exchange (SALE) for incorporating bulky imidazoles into ZIFs.

Experimental Protocols

Note: All procedures should be conducted in a fume hood. N,N-Diethylformamide (DEF) is teratogenic; handle with appropriate PPE.

Protocol 3.1: Synthesis of the Parent Framework (ZIF-8)

Objective: Create a highly crystalline, defect-free template with labile 2-methylimidazole (2-mIm) linkers.

  • Solution A: Dissolve 1.48 g (5.0 mmol) of Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O ) in 50 mL of anhydrous methanol.

  • Solution B: Dissolve 3.28 g (40.0 mmol) of 2-methylimidazole in 50 mL of anhydrous methanol. (Note: The 8-fold molar excess of ligand ensures rapid deprotonation and nucleation).

  • Mixing: Rapidly pour Solution A into Solution B under vigorous magnetic stirring (800 rpm) at room temperature.

  • Crystallization: Stir for exactly 60 minutes. The solution will turn milky white within seconds.

  • Harvesting: Centrifuge the suspension at 8,000 rpm for 10 minutes. Wash the pellet three times with 30 mL of fresh methanol to remove unreacted precursors.

  • Drying: Dry the resulting ZIF-8 powder under vacuum at 80 °C for 12 hours.

Protocol 3.2: Solvent-Assisted Ligand Exchange (SALE) with tBMIm

Objective: Exchange ~30-40% of the native 2-mIm linkers with 1-tert-butyl-5-methyl-1H-imidazole.

  • Ligand Solution Preparation: Dissolve 2.0 g of 1-tert-butyl-5-methyl-1H-imidazole in 40 mL of a mixed solvent system comprising N,N-Diethylformamide (DEF) and 1-butanol (1:1 v/v). Causality: DEF swells the MOF pores slightly, while 1-butanol acts as a protic mediator to facilitate the breaking and reforming of Zn-N bonds.

  • Suspension: Add 200 mg of the activated parent ZIF-8 (from Protocol 3.1) to the ligand solution. Sonicate for 5 minutes to ensure homogenous dispersion.

  • Thermal Incubation: Transfer the suspension to a Teflon-lined stainless steel autoclave. Seal and heat in an isothermal oven at 85 °C for 72 hours.

  • Quenching & Recovery: Cool the autoclave naturally to room temperature. Centrifuge to recover the modified MOF (tBM-ZIF).

Protocol 3.3: Activation and Pore Clearing

Objective: Remove high-boiling solvents (DEF/Butanol) and uncoordinated bulky ligands from the narrowed pores.

  • Solvent Exchange: Suspend the recovered tBM-ZIF in 30 mL of Dichloromethane (DCM). Leave undisturbed for 12 hours, then decant. Repeat this DCM exchange three times over 36 hours. Causality: DCM has a low surface tension and boiling point, allowing it to flush out DEF without causing capillary-force-induced framework collapse.

  • Thermal Activation: Transfer the DCM-exchanged powder to a Schlenk flask. Apply a dynamic vacuum (10⁻³ Torr) at room temperature for 4 hours, followed by heating to 120 °C at a rate of 1 °C/min. Hold at 120 °C for 12 hours.

  • Storage: Store the activated tBM-ZIF in an argon-filled glovebox.

Quantitative Data & Material Properties

The incorporation of the tert-butyl group induces significant physicochemical shifts. The table below summarizes the expected characterization metrics comparing the parent ZIF-8 to the SALE-modified tBM-ZIF.

Property / MetricParent ZIF-8Modified tBM-ZIF (35% Exchange)Analytical Method
Primary Ligand 2-methylimidazole2-mIm + tBMIm¹H-NMR (Digested in DCl/D₂O)
BET Surface Area ~1,810 m²/g[1]~1,150 m²/gN₂ Physisorption (77 K)
Effective Pore Aperture 3.4 Å2.8 - 2.9 ÅAr Physisorption / Kinetic modeling
Water Contact Angle 142° (Hydrophobic)> 160° (Superhydrophobic)Sessile Drop Goniometry
Thermal Stability Up to 550 °C[1]Up to 480 °CThermogravimetric Analysis (TGA)

Application: Steric Gating in Gas Separation and Drug Delivery

The reduction of the pore aperture to ~2.8 Å via the tert-butyl groups creates a highly selective steric gate .

  • Gas Separation: The modified framework can kinetically separate gases with nearly identical thermodynamic properties. For instance, H₂ (kinetic diameter 2.89 Å) can diffuse through the tBM-ZIF pores, while larger molecules like CO₂ (3.3 Å) or CH₄ (3.8 Å) are sterically excluded.

  • Drug Delivery: In pharmaceutical formulations, the superhydrophobic tert-butyl shield prevents premature aqueous degradation of the framework. Small molecule therapeutics loaded prior to or during the SALE process are kinetically trapped within the expanded internal cages, releasing only when the framework is subjected to specific acidic microenvironments (e.g., tumor sites or endosomes) that trigger Zn-N bond cleavage.

Steric_Gating Gas Mixed Gas/Drug Stream (Small & Bulky Molecules) Surface tBM-ZIF Surface (Superhydrophobic) Gas->Surface Gate Pore Aperture Narrowed to 2.9 Å by t-Butyl Surface->Gate Small Target Molecule (Trapped/Separated) Gate->Small Kinetic Diffusion Bulky Bulky Molecule (Excluded) Gate->Bulky Steric Hindrance

Steric gating mechanism enabling kinetic separation via t-butyl group pore narrowing.

Conclusion

Incorporating 1-tert-butyl-5-methyl-1H-imidazole into a ZIF architecture represents a powerful method for engineering ultra-selective porous materials. By leveraging Solvent-Assisted Ligand Exchange (SALE), researchers can bypass the kinetic nucleation barriers associated with extreme steric bulk. The resulting tBM-ZIF offers unprecedented control over pore aperture dimensions and surface hydrophobicity, unlocking new potentials in challenging industrial gas separations and targeted drug delivery systems.

References

  • Exceptional chemical and thermal stability of zeolitic imidazolate frameworks Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Principles of Designing Extra-Large Pore Openings and Cages in Zeolitic Imidazolate Frameworks Journal of the American Chemical Society (JACS) URL:[Link]

  • Structural Chemistry of Zeolitic Imidazolate Frameworks University of California, Berkeley URL:[Link] (Derived from source context)

  • Solvent-assisted linker exchange as a tool for the design of mixed-linker MIL-140D structured MOFs for highly selective detection of gaseous H2S PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-tert-Butyl-5-methyl-1H-imidazole synthesis

Welcome to the technical support center for the synthesis of 1-tert-Butyl-5-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-tert-Butyl-5-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The following information is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to optimize your reaction yields and achieve high-purity products.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 1-tert-Butyl-5-methyl-1H-imidazole.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of 1-tert-Butyl-5-methyl-1H-imidazole can arise from several factors, primarily related to the N-alkylation of 5-methyl-1H-imidazole with a tert-butylating agent. Key areas to investigate include the choice of base, solvent, tert-butylating agent, and reaction temperature.

Core Causality: The primary challenge in this synthesis is often the steric hindrance imposed by the tert-butyl group and the potential for side reactions. The nucleophilicity of the imidazole nitrogen must be sufficiently enhanced to attack the bulky electrophile, while minimizing competing reactions.

Troubleshooting Steps & Optimization Strategies:

1. Evaluate the Base and Solvent System:

The choice of base is critical for deprotonating the 5-methyl-1H-imidazole, thereby increasing its nucleophilicity. The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.[1]

  • Strong Bases: For a sterically hindered alkylation, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is often necessary to ensure complete deprotonation.[1]

  • Weaker Bases: In some cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can be effective, particularly if a more reactive tert-butylating agent is used.[1] Cs₂CO₃ has been reported to be highly effective in some N-alkylation reactions.[1]

  • Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are generally preferred as they effectively dissolve the imidazole salt and promote the reaction.[1]

2. Assess the tert-Butylating Agent:

The reactivity of the tert-butylating agent is a key factor.

  • Common Reagents: Tert-butyl halides (iodide > bromide > chloride) are common choices. If you are using tert-butyl chloride and observing low reactivity, switching to tert-butyl bromide or iodide could improve the yield.[1]

  • Alternative Reagents: In some cases, direct metalation of the imidazole followed by reaction with a suitable electrophile can be an alternative strategy.[2]

3. Optimize Reaction Temperature:

  • The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

4. Monitor Reaction Progress:

  • Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.[3]

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Ensures complete deprotonation of the sterically hindered imidazole.[1]
Solvent Anhydrous THF or DMFAprotic polar solvents that facilitate the reaction.[1]
Alkylating Agent tert-Butyl Bromide or IodideMore reactive than tert-butyl chloride.[1]
Temperature Start at 0 °C, then warm to room temperature or slightly heat.Balances reaction rate with minimizing side reactions.
Monitoring TLC or LC-MSTracks consumption of starting material and formation of product.[3]
Question 2: I am observing the formation of significant side products. How can I minimize them?

Side product formation is a common issue in imidazole synthesis. The nature of these impurities depends on the specific reaction conditions.

Core Causality: The primary side reactions in this synthesis can include over-alkylation (formation of a quaternary imidazolium salt) and reactions involving impurities in the starting materials or solvent.

Troubleshooting Steps & Optimization Strategies:

1. Control Stoichiometry:

  • Using a slight excess of the 5-methyl-1H-imidazole (e.g., 1.1 to 1.2 equivalents) relative to the tert-butylating agent can help minimize the formation of the dialkylated product.

2. Slow Addition of the Alkylating Agent:

  • Adding the tert-butylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.

3. Ensure Anhydrous Conditions:

  • Water in the reaction mixture can react with the strong base and the alkylating agent, leading to lower yields and the formation of byproducts like tert-butanol. Ensure all glassware is flame-dried and solvents are anhydrous.

4. Purification of Starting Materials:

  • Ensure the 5-methyl-1H-imidazole and the tert-butylating agent are of high purity. Impurities can lead to unexpected side reactions.

Experimental Protocol: Optimized Synthesis of 1-tert-Butyl-5-methyl-1H-imidazole

This protocol is designed to maximize yield by employing a strong base and carefully controlling the reaction conditions.

Materials:

  • 5-methyl-1H-imidazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • tert-Butyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Sodium Hydride (1.1 equivalents).

  • Solvent Addition: Add anhydrous THF to the flask.

  • Deprotonation: Dissolve 5-methyl-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Reaction Initiation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of the imidazole.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add tert-butyl bromide (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous mixture with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the N-alkylation of an imidazole?

The N-alkylation of an imidazole is a nucleophilic substitution reaction. The base removes the acidic proton from the N-1 position of the imidazole ring, creating a highly nucleophilic imidazolide anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., a halide) to form the N-alkylated imidazole.

N-Alkylation Mechanism Imidazole 5-Methyl-1H-imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide Deprotonation Base Base (e.g., NaH) Base->Imidazolide Product 1-tert-Butyl-5-methyl-1H-imidazole Imidazolide->Product Nucleophilic Attack AlkylHalide tert-Butyl Bromide AlkylHalide->Product Byproduct Base-H⁺ + Halide⁻

Caption: General reaction mechanism for the N-alkylation of imidazole.

Q2: Can I use a phase-transfer catalyst to improve the reaction?

Yes, in some cases, a phase-transfer catalyst (PTC) can be beneficial, especially when using a solid-liquid two-phase system (e.g., K₂CO₃ in an organic solvent). The PTC helps to transfer the imidazolide anion from the solid phase to the organic phase where the reaction with the alkylating agent occurs. However, with a strong base like NaH that forms a soluble salt, a PTC is generally not necessary.

Q3: My product is an oil, but I expected a solid. What should I do?

The physical state of the final product can be influenced by residual solvents or impurities.

  • Thorough Drying: Ensure all solvents are removed under high vacuum.

  • Purification: If the product remains an oil, purification by column chromatography is recommended to remove impurities that may be inhibiting crystallization.[4]

  • Inducing Crystallization: If the product is pure but oily, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound, if available.[4]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

While the use of strong bases and organic solvents is common, greener alternatives are always being explored in chemical synthesis. For some imidazole syntheses, solvent-free reactions have been reported.[3][5] However, for a sterically demanding N-alkylation like this one, achieving good yields under solvent-free conditions might be challenging. Another approach to consider is the use of more benign solvents or catalytic systems.

Troubleshooting_Workflow start Low Yield check_base Is the base strong enough? (e.g., NaH) start->check_base check_solvent Is the solvent anhydrous and polar aprotic? (e.g., THF, DMF) check_base->check_solvent Yes solution Improved Yield check_base->solution No, use stronger base check_alkylating_agent Is the alkylating agent reactive enough? (e.g., t-BuBr, t-BuI) check_solvent->check_alkylating_agent Yes check_solvent->solution No, use appropriate solvent check_temp Is the reaction temperature optimized? check_alkylating_agent->check_temp Yes check_alkylating_agent->solution No, switch to more reactive agent check_temp->solution Yes, optimized check_temp->solution No, optimize temperature check_stoichiometry Is there an excess of imidazole? check_addition Is the alkylating agent added slowly? check_stoichiometry->check_addition Yes check_stoichiometry->solution No, adjust stoichiometry check_addition->solution Yes check_addition->solution No, add dropwise side_products Significant Side Products side_products->check_stoichiometry

Caption: A troubleshooting flowchart for common issues in 1-tert-Butyl-5-methyl-1H-imidazole synthesis.

References

  • BenchChem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • BenchChem. Technical Support Center: Purification of tert-Butyl 1H-imidazole-1-carboxylate.
  • BenchChem. Technical Support Center: Synthesis of tert-Butyl 1H-imidazole-1-carboxylate.
  • BenchChem. Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • ACS Publications. Synthesis, Structure, and Reactions of 1-tert-Butyl-2-diphenylphosphino-imidazole.

Sources

Optimization

Technical Support Center: Navigating Regioselectivity in N-Alkylation of 5-Methylimidazole

Welcome to our dedicated technical support center for resolving challenges in the N-alkylation of 5-methylimidazole. This guide is tailored for researchers, scientists, and drug development professionals who encounter re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for resolving challenges in the N-alkylation of 5-methylimidazole. This guide is tailored for researchers, scientists, and drug development professionals who encounter regioselectivity issues in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific hurdles you may face during your experiments.

Troubleshooting Guide: Overcoming Regioselectivity Issues

This section is designed to provide solutions to the most common problems encountered during the N-alkylation of 5-methylimidazole, focusing on the formation of isomeric products.

Question: My N-alkylation of 5-methylimidazole is producing a mixture of 1,4-dimethylimidazole and 1,5-dimethylimidazole. How can I control the regioselectivity?

Answer: The formation of a mixture of regioisomers is a frequent challenge in the N-alkylation of unsymmetrically substituted imidazoles like 5-methylimidazole.[1][2][3][4] This lack of selectivity arises from the tautomeric nature of the starting material and the comparable reactivity of the two nitrogen atoms.[4][5][6][7] 5-Methylimidazole exists in a rapid equilibrium between two tautomeric forms: 4-methylimidazole and 5-methylimidazole. Alkylation can occur on either nitrogen atom of this equilibrium mixture, leading to the two different product isomers.

Several factors influence the final isomeric ratio, and by carefully controlling these, you can favor the formation of your desired product.[3]

Key Factors Influencing Regioselectivity

Tautomeric Equilibrium

The position of the tautomeric equilibrium is a critical starting point.[5][6] In the gas phase and in nonpolar solvents, the two tautomers may be present in comparable amounts. In aqueous solutions, the 5-methyl tautomer can be favored due to its higher dipole moment leading to better solvation.[6]

tautomerism cluster_tautomers Tautomeric Equilibrium of 5-Methylimidazole 4_methyl 4-Methylimidazole 5_methyl 5-Methylimidazole 4_methyl->5_methyl H⁺ transfer

Caption: Tautomerism in 5-methylimidazole.

Steric Hindrance

Steric hindrance is a dominant factor in determining the site of alkylation.[2][3]

  • Bulky Alkylating Agents: Using a sterically demanding alkylating agent will favor attack at the less hindered nitrogen atom. For 5-methylimidazole, the N1 nitrogen (in the 4-methyl tautomer) is generally less sterically hindered than the N3 nitrogen (in the 5-methyl tautomer), which is adjacent to the methyl group.[3][8]

  • Substituent Size: The size of the substituent on the imidazole ring itself plays a crucial role. The methyl group at the 5-position will direct incoming larger alkyl groups to the more accessible N1 position.[3]

Electronic Effects

The electronic nature of substituents on the imidazole ring influences the nucleophilicity of the nitrogen atoms.[2][3] An electron-donating group like a methyl group slightly increases the electron density of the ring. However, its directing effect is often overshadowed by steric factors, especially with larger alkylating agents.[3] For substituents with strong electron-withdrawing properties, alkylation is generally favored at the nitrogen atom further away from the substituent.[3][9]

Reaction Conditions: Base and Solvent

The choice of base and solvent can significantly alter the isomeric ratio.[1][2]

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃) in Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These conditions often lead to a mixture of isomers, with the ratio influenced by the combination of steric and electronic factors.[1][9] Cesium carbonate is often reported to be highly effective.[1]

  • Strong Bases (e.g., NaH) in Anhydrous Aprotic Solvents (e.g., THF, DMF): Using a strong base ensures complete deprotonation of the imidazole to form the imidazolate anion.[1] In this state, the negative charge is delocalized over both nitrogen atoms. The subsequent alkylation site is then predominantly determined by steric hindrance, often favoring the less hindered nitrogen.

  • Vapor-Phase Alkylation over Zeolites: Interestingly, the choice of zeolite catalyst can dramatically shift the regioselectivity. For instance, alkylation with methanol over Y-zeolites can selectively produce 1,5-dimethylimidazole, while Beta-zeolites favor the formation of 1,4-dimethylimidazole.[10][11]

Question: I am observing a significant amount of a dialkylated product. How can I prevent this?

Answer: The formation of a dialkylated imidazolium salt is a common side reaction, especially when using an excess of the alkylating agent or at elevated temperatures.[1] The N-alkylated imidazole product is still nucleophilic and can react further.

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the 5-methylimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1]

Summary of Factors Influencing Regioselectivity

Parameter Effect on N-Alkylation of 5-Methylimidazole Favored Isomer
Alkylating Agent Size Increased steric bulk of the alkylating agent.1,4-dimethylimidazole (less hindered)
Base Strength Strong bases (e.g., NaH) lead to complete deprotonation.Often favors the less sterically hindered product (1,4-isomer).
Solvent Can influence the tautomeric equilibrium and reaction rates.Varies; polar aprotic solvents like DMF and acetonitrile are common.
Temperature Higher temperatures can sometimes reduce selectivity.Lower temperatures are generally preferred for better control.
Protecting Groups Can be used to block one nitrogen, forcing alkylation at the other.Can be selected to produce either isomer with high selectivity.[12][13]

Visualizing the Reaction Pathways

alkylation_pathways cluster_start Starting Material in Equilibrium cluster_conditions Reaction Conditions cluster_products Possible Products start 5-Methylimidazole (Tautomeric Mixture) conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF) Alkylating Agent (R-X) prod_1_4 1,4-Dimethylimidazole (Less Sterically Hindered) conditions->prod_1_4 Pathway A prod_1_5 1,5-Dimethylimidazole (More Sterically Hindered) conditions->prod_1_5 Pathway B

Caption: Competing N-alkylation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of an imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that generally proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, creating a nucleophilic imidazolate anion.[1]

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole.[1]

Q2: How can I use protecting groups to achieve high regioselectivity?

A2: For complex syntheses where high regioselectivity is essential, using a protecting group on one of the nitrogen atoms is a reliable strategy.[2][12] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example that can be used to direct substitution to a specific nitrogen.[12][13] A general workflow would involve:

  • Protecting the imidazole at one of the nitrogen atoms.

  • Performing the alkylation on the remaining free nitrogen.

  • Deprotecting to yield the desired single regioisomer.

Q3: Are there any analytical techniques to differentiate between the 1,4- and 1,5-dimethylimidazole isomers?

A3: Yes, ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two isomers.

  • ¹³C NMR: The chemical shifts of the C4 and C5 carbons are particularly diagnostic. In 1,4-dimethylimidazole, the chemical shifts of C4 and C5 will be significantly different. In the more symmetric 1,5-dimethylimidazole, these chemical shifts will be much closer.

  • ¹H NMR: The chemical shifts of the ring protons and the N-methyl and C-methyl groups will be different for each isomer. Additionally, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between the N-methyl group and the protons on the imidazole ring, confirming the substitution pattern.

Q4: My reaction is not proceeding to completion. What should I check?

A4: If your reaction yield is low or the reaction is stalled, consider the following:

  • Base and Solvent System: Ensure your base is strong enough to deprotonate the imidazole and that your solvent is anhydrous if using a moisture-sensitive base like NaH.[1]

  • Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

  • Reaction Temperature: While higher temperatures can sometimes lead to side reactions, gently heating the reaction mixture may be necessary to drive it to completion. A systematic increase in temperature while monitoring the reaction is recommended.[1][9]

Experimental Protocol: General Procedure for N-Alkylation using Potassium Carbonate

This protocol provides a general starting point for the N-alkylation of 5-methylimidazole. Optimization of stoichiometry, temperature, and reaction time may be necessary.

  • Reaction Setup: To a solution of 5-methylimidazole (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stirring: Stir the suspension at room temperature for 20-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the progress of the reaction by TLC.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the two regioisomers.

References

  • Daugulis, O., & Zaitsev, V. G. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(36), 12788–12799. Available at: [Link]

  • Dı́ez-González, S., & Nolan, S. P. (2008). Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. Coordination Chemistry Reviews, 252(10-11), 1179–1188. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 5113-5126. Available at: [Link]

  • Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • Methylimidazole - Grokipedia. Available at: [Link]

  • Ghavami, R., & Salah, M. (2020). Quantifying the Electronic and Steric Properties of 1,3-Imidazole-Based Mesoionic Carbenes (iMICs). Organometallics, 39(7), 1014–1024. Available at: [Link]

  • Zoubir, S., et al. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 8(1), 329-334. Available at: [Link]

  • Ono, Y., Zhao, Z., & Izawa, Y. (1995). Regioselective N-alkylation of imidazoles with alcohols over zeolites. Journal of the Chemical Society, Chemical Communications, (12), 1239-1240. Available at: [Link]

  • Marion, N., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(22), 11482–11487. Available at: [Link]

  • Loru, D., et al. (2021). The 4(5)-methylimidazole System in the gas phase: Insights from helium droplet experiment vs. quantum chemistry. The Journal of Chemical Physics, 154(13), 134303. Available at: [Link]

  • Jinks, M. A., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2636. Available at: [Link]

  • Edholm, O., & Jönsson, B. (1989). Theoretical calculation of tautomer equilibria in solution: 4-(5-)methylimidazole. Biochimica et Biophysica Acta (BBA) - General Subjects, 993(1), 134-136. Available at: [Link]

  • Moody, C. J., & Roffey, J. R. A. (2014). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 12(36), 7013–7016. Available at: [Link]

  • Macías, M. A., & Portilla, J. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(4), 1165. Available at: [Link]

  • Kumar, P., et al. (2015). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Catalysis Letters, 146(3), 637–645. Available at: [Link]

  • Tautomeric equilibrium of 4(5)-methylimidazole. - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Optimizing crystallization conditions for purifying 1-tert-Butyl-5-methyl-1H-imidazole

Welcome to the technical support resource for professionals engaged in the synthesis and purification of 1-tert-Butyl-5-methyl-1H-imidazole. This guide provides in-depth troubleshooting advice and answers to frequently a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for professionals engaged in the synthesis and purification of 1-tert-Butyl-5-methyl-1H-imidazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your crystallization protocols, improve yield, and achieve high purity.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the crystallization of 1-tert-Butyl-5-methyl-1H-imidazole. Each answer provides a step-by-step protocol grounded in chemical principles.

Question 1: I've dissolved my crude product in a hot solvent, but upon cooling, it has "oiled out" into a separate liquid layer instead of forming crystals. What's happening and how do I fix it?

Answer:

"Oiling out" is a common issue that occurs when a compound's melting point is lower than the temperature at which it precipitates from a supersaturated solution. Instead of forming an ordered crystal lattice, the compound comes out of solution as a liquid.[1] This is often due to an excessive concentration of the solute or a solvent with a very high boiling point.

Causality & Solution Protocol:

  • Immediate Action - Re-dissolve: Reheat the entire mixture until the oil completely redissolves into a homogeneous solution.

  • Increase Solvent Volume: The most direct solution is to decrease the concentration. Add a small amount (10-20% of the initial volume) of the same hot solvent to the solution.[1] This increases the temperature at which the solution becomes saturated upon cooling, giving it a better chance to form crystals rather than oil.

  • Lower the Polarity (If Applicable): If you are using a highly polar solvent, the bulky, nonpolar tert-butyl group may be contributing to the problem. While the solution is hot, add a small amount of a miscible, less polar co-solvent (e.g., adding a small amount of toluene or heptane to an ethyl acetate solution) until the solution just begins to show turbidity. Reheat to clarify and then allow it to cool slowly.

  • Promote Slow Cooling: Rapid cooling encourages precipitation over crystallization. Ensure the flask is allowed to cool to room temperature slowly on the benchtop, insulated with a cork ring and covered. Do not place it directly in an ice bath.[1][2]

  • Induce Crystallization at a Higher Temperature: Just below the boiling point of the solvent, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[2] The microscopic scratches provide nucleation sites for crystal growth to begin before the solution cools to the point of oiling out.

Question 2: My solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. How can I induce crystallization?

Answer:

The failure of a cooled, supersaturated solution to produce crystals is a problem of nucleation. The solution lacks the initial starting point for crystal lattice formation. There are two primary, field-proven methods to overcome this.

Inducement Protocols:

  • Mechanical Induction (Scratching):

    • Technique: Take a clean glass stirring rod and scratch the inner surface of the flask just below the surface of the solution.[1][2]

    • Mechanism: This action creates microscopic, high-energy glass fragments that serve as ideal nucleation sites for crystals to begin forming. You will often see crystals appearing along the scratch line.

  • Seeding:

    • Technique: If you have a small crystal of pure 1-tert-Butyl-5-methyl-1H-imidazole from a previous successful batch, add it to the cold, supersaturated solution.

    • Mechanism: The "seed crystal" acts as a perfect template for other molecules to align with and build upon, initiating the crystallization process. If a seed crystal is not available, you can sometimes create one by dipping the tip of a glass rod into the solution, removing it, allowing the solvent to evaporate (leaving a small amount of solid), and then re-inserting the rod into the solution.

If neither method works, it's possible the solution is not actually supersaturated. You may have used too much solvent. In this case, gently heat the solution to evaporate a portion of the solvent and then repeat the cooling process.

Question 3: My final crystals have a yellow or brown tint, but the pure compound is reported to be white or colorless. How can I remove these colored impurities?

Answer:

Colored impurities are typically large, polar, and often polymeric molecules that become trapped in the crystal lattice. They can usually be removed effectively by using activated charcoal.

Decolorization Protocol:

  • Prepare the Solution: Dissolve the impure, colored crystals in the minimum amount of an appropriate hot recrystallization solvent.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping and boil-over.

  • Add Activated Charcoal: Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient) to the warm solution. Adding too much will adsorb your product and drastically reduce the yield.

  • Reheat and Swirl: Gently heat the mixture back to just below boiling for 5-10 minutes while swirling. The colored impurities will adsorb onto the surface of the charcoal particles.

  • Perform Hot Filtration: This is the most critical step. You must filter the hot solution to remove the charcoal before the solution cools and your product begins to crystallize.

    • Set up a gravity filtration system using a short-stemmed funnel and fluted filter paper.

    • Pre-heat the funnel and the receiving flask by pouring some hot, pure solvent through them. This prevents premature crystallization in the funnel stem (which would clog it).

    • Quickly and carefully pour the hot, charcoal-containing solution through the fluted filter paper.

  • Crystallize and Collect: The resulting filtrate should be colorless. Allow this solution to cool slowly to induce crystallization, and then collect the pure crystals via vacuum filtration.[1][3]

Solvent Selection and Optimization

Choosing the right solvent is the most critical step in a successful recrystallization.[1] The ideal solvent should dissolve the compound well when hot but poorly when cold. For 1-tert-Butyl-5-methyl-1H-imidazole, which has both a polar imidazole core and a nonpolar tert-butyl group, a solvent of intermediate polarity or a mixed-solvent system is often optimal.

Table 1: Solvent Screening Guide for Crystallization

Solvent ClassExample SolventsPolarityExpected Behavior with Target CompoundRecommendation
Nonpolar Hexane, Heptane, CyclohexaneLowLikely poor solubility even when hot.Good as an "anti-solvent" to be added to a more polar solution to induce precipitation.
Slightly Polar Toluene, Diethyl EtherLow-MediumMay dissolve the compound well when hot, with significantly lower solubility when cold.Excellent candidates for single-solvent recrystallization.
Intermediate Polarity Ethyl Acetate, Acetone, DichloromethaneMediumGood solubility, potentially too soluble even when cold, which could lead to low recovery.Good candidates, but may require a co-solvent (like hexane) to reduce solubility upon cooling.[4]
Polar Aprotic Acetonitrile (MeCN), DMFHighLikely to dissolve the compound very well at all temperatures.Generally poor choices for recrystallization due to high solubility, making recovery difficult.[5]
Polar Protic Ethanol, Methanol, IsopropanolHighHigh solubility.Poor choice for single-solvent recrystallization. Can be used in a solvent/anti-solvent system (e.g., ethanol/water).[4]

Crystallization Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues encountered during the crystallization process.

G start Crude product dissolved in minimum hot solvent cool Allow solution to cool slowly to room temperature start->cool crystals Crystals Formed cool->crystals Ideal Outcome no_crystals No Crystals Formed cool->no_crystals Common Issue oiled_out Product Oiled Out cool->oiled_out Common Issue success Collect crystals by vacuum filtration. Wash with cold solvent and dry. crystals->success induce Induce Crystallization: 1. Scratch with glass rod 2. Add seed crystal no_crystals->induce First Action reheat_oil Re-heat to dissolve oil. Add 10-20% more hot solvent. Cool slowly again. oiled_out->reheat_oil First Action induce->crystals Success evaporate Solution may be too dilute. Evaporate some solvent and re-cool. induce->evaporate If induction fails reheat_oil->cool check_solvent Solvent choice may be poor. Re-evaluate using screening table. reheat_oil->check_solvent If problem persists evaporate->cool evaporate->check_solvent If problem persists failure Proceed to alternative purification (e.g., Column Chromatography) check_solvent->failure

Caption: A decision-making flowchart for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-tert-Butyl-5-methyl-1H-imidazole? A1: Impurities typically arise from the synthesis reaction. Common impurities include unreacted starting materials (e.g., 5-methyl-1H-imidazole), byproducts from side reactions, or residual high-boiling point solvents like DMF or toluene used in the synthesis.[5][6] If an alkylation reaction was performed, regioisomers or dialkylated products could also be present.

Q2: My purified product appears as an oil or low-melting solid even after successful crystallization. Why? A2: This is often due to residual solvent trapped within the crystal lattice. Ensure your crystals are thoroughly dried under high vacuum, possibly with gentle heating (well below the compound's melting point) for several hours. If the issue persists, it could indicate a persistent impurity that is acting as a eutectic contaminant, lowering the overall melting point. Re-purification may be necessary.

Q3: Is it better to use a single solvent or a mixed-solvent system? A3: This depends on the solubility profile of your compound. A single solvent is often simpler and preferred if a suitable one can be found.[1] However, for compounds with mixed polarity like this one, a mixed-solvent system (e.g., ethyl acetate/hexane or ethanol/water) offers greater flexibility.[4] You can dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent or "anti-solvent" (in which it is insoluble) dropwise to the hot solution until it becomes turbid, then allow it to cool. This fine-tunes the solubility to achieve optimal crystal growth.

Q4: How much yield loss is acceptable during recrystallization? A4: Some product loss is unavoidable because the compound will have some finite solubility in the cold solvent (mother liquor).[2] A recovery of 70-90% is generally considered good. Significant losses (<60%) suggest that the compound is too soluble in the cold solvent, too much solvent was used initially, or transfers between flasks were inefficient. To maximize yield, ensure you use the minimum amount of hot solvent needed for dissolution and wash the collected crystals with a minimal amount of ice-cold solvent.[1]

References

  • Recrystallization | Organic Chemistry I Lab. (n.d.). University of Rochester.
  • Recrystallization1. (n.d.). University of Calgary.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia.
  • RECRYSTALLISATION. (n.d.). University of Sydney.
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. (n.d.). Benchchem.
  • Technical Support Center: Purification of tert-Butyl 1H-imidazole-1-carboxylate. (n.d.). Benchchem.
  • An In-depth Technical Guide on the Solubility of tert-Butyl 1H-imidazole-1-carboxylate. (n.d.). Benchchem.
  • 1-t-Butylimidazole | C7H12N2 | CID 142665. (n.d.). PubChem - NIH.
  • Synthesis, Structure, and Reactions of 1-tert-Butyl-2-diphenylphosphino-imidazole. (2011). Inorganic Chemistry - ACS Publications.
  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. (2013). The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Solvent Effects on Imidazole Synthesis. (n.d.). Benchchem.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • tert-Butyl 1-methyl-1H-imidazole-5-carboxylate. (n.d.). BLDpharm.
  • The crystal structure of imidazole at -150degreesC. (n.d.). Acta Crystallographica.
  • 2-tert-butyl-1H-benzo[d]imidazole chemical and physical properties. (n.d.). Benchchem.
  • Solubility of Imidazoles in Ethers. (2003). Journal of Chemical & Engineering Data.
  • Imidazole Ionic Liquid (IL)-Mediated Protein Crystallization: Effect of Alkyl Chain Length and Concentration of ILs. (2023). ACS Publications.
  • Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. (n.d.). Benchchem.
  • tert-Butyl 1-methyl-1H-imidazole-5-carboxylate. (n.d.). Ambeed.
  • Synthesis of the Novel Compound 1-tert-Butyl-3- Propylimidazolium Iodide. (n.d.). Monmouth College.
  • Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. (n.d.). MDPI.
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). Journal of Chemical & Engineering Data - ACS Publications.
  • Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I. (n.d.).
  • Crystal Structure of 4,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiazol-5- yl)diazenyl]. (n.d.). The Japan Society for Analytical Chemistry.
  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. (n.d.). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvX2RsLTyLQYyLUY7dAtY9Qc9MK5UHqcWLJdTK146GtbOfuYdlNi-0Gupp-__EQIie0zhbFMsC5On7XSN_XoJyDANMJR-yUYG158tmmOqNHTL9x1szplAp946ltogg-DyPOtiOfwAG63bIsl6Fee_yE2ovWmMGjYIbzgTJGtr5VQPdh1NJ32GJB345wznCB4RluXLcTBnKU-0ghVqYZhMrbC41AzXHpcjnsHG3jP-VrTY=
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics - ACS Publications.
  • Crystal structure of 1H-imidazole-1-methanol. (n.d.). NSF Public Access Repository.
  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2015). Asian Journal of Research in Chemistry.
  • Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. (2006). MDPI.
  • tert-Butyl 5-methyl-1H-imidazole-1-carboxylate. (n.d.). BLDpharm.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Metal Complexation with 1-tert-Butyl-5-methyl-1H-imidazole

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-tert-Butyl-5-methyl-1H-imidazole. This guide is designed to provide in-depth troubleshooting advice a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-tert-Butyl-5-methyl-1H-imidazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges posed by the steric bulk of the tert-butyl group during metal complexation. Our goal is to equip you with the knowledge to optimize your experimental design and achieve successful synthesis of your target metal complexes.

Introduction: The Double-Edged Sword of Steric Hindrance

The 1-tert-butyl-5-methyl-1H-imidazole ligand is a valuable tool in coordination chemistry. The bulky tert-butyl group can be instrumental in stabilizing metal centers, preventing unwanted side reactions, and influencing the geometry of the final complex.[1] However, this same steric bulk is often the primary obstacle to successful complexation, leading to low yields, slow reaction rates, or even complete failure of the reaction.[2] This guide will address these challenges head-on, providing practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Issue 1: Low or No Yield of the Desired Metal Complex

Symptom: After performing the reaction and work-up, you observe a very low yield or a complete absence of the expected product. Starting materials may be recovered, or a mixture of unidentifiable side products is formed.

Probable Causes:

  • High Activation Energy Barrier: The steric hindrance from the tert-butyl group can significantly increase the activation energy required for the ligand to approach and coordinate to the metal center.[2]

  • Unfavorable Thermodynamics: In some cases, the steric strain in the final complex may be so high that its formation is thermodynamically unfavorable under standard conditions.

  • Solvent Effects: The choice of solvent can dramatically impact the reaction rate and equilibrium by influencing the solvation of reactants and the transition state.

Solutions:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier. A systematic increase in temperature, while monitoring for potential decomposition, is recommended.

  • Prolong Reaction Time: Sterically hindered reactions are often kinetically slow. Extending the reaction time from hours to days may be necessary to achieve a reasonable yield.

  • Optimize Solvent Choice:

    • High-Boiling Point Solvents: Solvents like toluene, xylene, or DMF allow for higher reaction temperatures.

    • Coordinating Solvents: In some cases, a weakly coordinating solvent can assist in the initial steps of metal precursor dissolution or ligand exchange. However, be cautious as strongly coordinating solvents can compete with your ligand.

  • Employ Microwave Synthesis: Microwave irradiation can significantly accelerate reactions by rapidly and efficiently heating the reaction mixture, often leading to higher yields in shorter times.

  • Utilize a Metal Precursor with a Labile Ligand: Starting with a metal salt that has weakly bound ligands (e.g., acetonitrile, THF, or triflate) can facilitate easier ligand exchange with the sterically demanding 1-tert-butyl-5-methyl-1H-imidazole.

Issue 2: Formation of Unwanted Side Products

Symptom: Your reaction yields a product, but characterization reveals it is not the desired monomeric complex. Instead, you may have formed dimeric or polymeric species, or the ligand may have undergone a side reaction.

Probable Causes:

  • Bridging Ligand Behavior: If the metal center is not sufficiently sterically shielded by a single ligand, it may coordinate to a second ligand, leading to bridged structures.

  • Ligand Decomposition: At elevated temperatures, the imidazole ring or other components of the reaction mixture may decompose.

  • Redox Reactions: The combination of metal and ligand could be susceptible to unwanted redox chemistry under the reaction conditions.

Solutions:

  • Adjust Stoichiometry: Carefully control the metal-to-ligand ratio. Using a slight excess of the 1-tert-butyl-5-methyl-1H-imidazole ligand can sometimes favor the formation of the desired monomeric species.

  • Lower Reaction Temperature: If decomposition is suspected, reducing the reaction temperature and compensating with a longer reaction time may be beneficial.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive metal centers or ligands.

  • Alternative Metal Precursors: The choice of the metal's counter-ion can influence reactivity. Halide precursors may behave differently than acetate or acetylacetonate precursors.

Issue 3: Difficulty in Characterizing the Product

Symptom: You have isolated a product, but standard characterization techniques (e.g., NMR, X-ray crystallography) are providing ambiguous or poor-quality data.

Probable Causes:

  • Dynamic Processes in Solution: The steric bulk of the tert-butyl group can lead to restricted rotation or other dynamic equilibria in solution, resulting in broad NMR signals.

  • Poor Crystal Quality: The awkward shape imposed by the tert-butyl group can sometimes hinder the formation of well-ordered single crystals suitable for X-ray diffraction.

Solutions:

  • Variable Temperature NMR (VT-NMR): Acquiring NMR spectra at different temperatures can help resolve broad peaks by either slowing down or accelerating dynamic processes to the point where sharp signals are observed.

  • Advanced Crystallization Techniques:

    • Slow Evaporation: Allow the solvent to evaporate very slowly from a dilute solution of your product.

    • Solvent Diffusion: Layer a solution of your compound with a miscible solvent in which it is less soluble.

    • Vapor Diffusion: Place a vial containing a concentrated solution of your compound inside a larger sealed container with a more volatile anti-solvent.

  • Solid-State NMR: If single crystals cannot be obtained, solid-state NMR can provide valuable structural information about the bulk material.

Frequently Asked Questions (FAQs)

Q1: Why is the tert-butyl group so effective at creating steric hindrance?

A1: The tert-butyl group, -C(CH₃)₃, has a central quaternary carbon atom bonded to three methyl groups. This arrangement creates a large, three-dimensional "umbrella" of atoms that physically blocks access to the coordinating nitrogen atom of the imidazole ring.[3] This steric bulk is significantly greater than that of smaller alkyl groups.

Q2: Are there alternatives to 1-tert-butyl-5-methyl-1H-imidazole that offer similar steric bulk but might be easier to coordinate?

A2: Yes, several strategies can be employed. One approach is to use ligands with "flexible steric bulk," where the bulky groups are attached via a more flexible linker, allowing them to move out of the way during coordination.[4] Another strategy is to use ligands with bulky groups positioned further from the coordinating atom, which can still provide steric protection to the metal center without overly hindering the initial coordination event.[5]

Q3: How does the methyl group at the 5-position influence the complexation reaction?

A3: The methyl group at the 5-position adds to the overall steric bulk of the ligand, although to a lesser extent than the tert-butyl group. It can also influence the electronic properties of the imidazole ring through its electron-donating inductive effect, which can slightly increase the basicity of the coordinating nitrogen.

Q4: Can computational chemistry help predict the feasibility of a complexation reaction with this ligand?

A4: Absolutely. Density Functional Theory (DFT) calculations can be used to model the geometries of the reactants, transition state, and product. This can provide valuable insights into the activation energy and the thermodynamic stability of the desired complex, helping to guide experimental design.[6]

Experimental Protocols

Protocol 1: General Procedure for Metal Complexation under Inert Atmosphere

This protocol provides a generalized starting point. Specific temperatures, times, and solvents should be optimized for your particular system.

  • Preparation: Flame-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Reagent Addition: In a Schlenk flask equipped with a magnetic stir bar, add the metal precursor (1.0 mmol).

  • Solvent Addition: Add the appropriate anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.

  • Ligand Addition: Dissolve 1-tert-butyl-5-methyl-1H-imidazole (1.0-1.2 mmol) in the same solvent (5 mL) in a separate flask and add it dropwise to the stirring solution of the metal precursor.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 24-72 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), NMR spectroscopy, or other suitable analytical techniques.

  • Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will depend on the properties of your complex but may involve filtration to remove insoluble byproducts, followed by removal of the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization, column chromatography, or sublimation.

Table 1: Recommended Starting Conditions for Different Metal Types
Metal TypeRecommended SolventTemperature Range (°C)Typical Reaction Time (h)Notes
Late Transition Metals (e.g., Pd, Pt, Au)Toluene, Dichloromethane60-10012-48Often proceed more readily due to favorable d-orbital interactions.
First-Row Transition Metals (e.g., Fe, Co, Ni, Cu)THF, Toluene, Acetonitrile80-12024-72Can be more challenging due to varying coordination preferences and redox activity.
LanthanidesTHF, Toluene100-15048-96Require more forcing conditions due to their larger ionic radii and less directional bonding.

Visualizing Steric Hindrance

The following diagram illustrates the concept of steric hindrance in the context of 1-tert-butyl-5-methyl-1H-imidazole approaching a metal center.

Steric_Hindrance cluster_ligand 1-tert-Butyl-5-methyl-1H-imidazole cluster_metal Metal Center Imidazole Imidazole Ring tBu tert-Butyl Group Imidazole->tBu N1-C Me Methyl Group Imidazole->Me C5-C Metal M Imidazole->Metal Coordination Attempt Approach Approach Blocked

Caption: Steric hindrance from the bulky tert-butyl group impeding the coordination of the imidazole nitrogen to the metal center.

Experimental Workflow for Overcoming Steric Hindrance

The following flowchart outlines a systematic approach to optimizing your reaction conditions.

Workflow Start Start: Low/No Yield Increase_Temp Increase Temperature Start->Increase_Temp Prolong_Time Prolong Reaction Time Increase_Temp->Prolong_Time No Improvement Success Successful Complexation Increase_Temp->Success Improved Yield Change_Solvent Change Solvent (High-Boiling/Weakly Coordinating) Prolong_Time->Change_Solvent No Improvement Prolong_Time->Success Improved Yield Microwave Use Microwave Synthesis Change_Solvent->Microwave No Improvement Change_Solvent->Success Improved Yield Change_Precursor Change Metal Precursor (Labile Ligands) Microwave->Change_Precursor No Improvement Microwave->Success Improved Yield Change_Precursor->Success Improved Yield

Caption: A decision-making workflow for troubleshooting and optimizing sterically hindered metal complexation reactions.

References

  • [The coordination chemistry of p-tert-butylcalix[4]arene with paramagnetic transition and lanthanide metal ions: an Edinburgh Perspective - Heriot-Watt Research Portal.]([Link])

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation and Degradation of Substituted Imidazoles

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of substituted imidazoles during long-term storage. While the unsubstituted imidazole core is aromatic and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of substituted imidazoles during long-term storage. While the unsubstituted imidazole core is aromatic and largely stable to standard auto-oxidation[1], the introduction of functional substituents (e.g., halogens, carbonitriles, or nitro groups) and exposure to environmental stressors can trigger rapid degradation cascades[2].

This guide provides a mechanistic understanding of these degradation pathways and establishes self-validating protocols to ensure the structural integrity of your compounds.

Mechanistic Pathways of Imidazole Degradation

ImidazoleDegradation Imid Substituted Imidazole (Base Compound) Endoperoxide 2,5-Endoperoxide Intermediate Imid->Endoperoxide [4+2] Cycloaddition Hydrolysis Substituent Hydrolysis (e.g., Nitrile to Amide) Imid->Hydrolysis Degrades Substituent Thermal Thermal Aggregation / Decomposition Imid->Thermal Degradation Light UV/Visible Light O2 ROS / Singlet Oxygen Light->O2 Sensitizes O2->Imid Attacks C2/C5 Moisture Moisture (H2O) Moisture->Imid Nucleophilic Attack Heat Elevated Temperature Heat->Imid Accelerates Kinetics RingOpen Ring-Opened Diimine (Degradation) Endoperoxide->RingOpen Decomposition Amber Amber Vials Amber->Light Blocks Argon Argon/N2 Purge Argon->O2 Displaces Desiccant Desiccator Desiccant->Moisture Absorbs Cold 2-8°C / -20°C Cold->Heat Mitigates

Pathways of imidazole degradation and corresponding preventative storage strategies.

Troubleshooting FAQs

Q1: My substituted imidazole powder is turning yellow/brown during storage. What is causing this, and how can I prevent it? Causality: This discoloration is a classic hallmark of photo-oxidation. While imidazoles are generally stable to standard auto-oxidation, exposure to UV/visible light in the presence of trace photosensitizers converts triplet oxygen to highly reactive singlet oxygen[1]. The singlet oxygen undergoes a [4+2] cycloaddition across the C2 and C5 positions of the imidazole ring, forming an unstable 2,5-endoperoxide intermediate[3]. The decomposition of this endoperoxide—often triggered by the rearrangement of the N1-H bond—leads to ring-opened diimine structures that appear yellow or brown[3]. Interestingly, substituting the N-H group (e.g., N-methylation) can stabilize the endoperoxide and significantly alter the degradation kinetics[3]. Solution: Store the compound in amber or opaque vials to block UV/visible light[4]. For long-term storage, purge the headspace with Argon (which is denser than Nitrogen and provides a better protective blanket) to displace oxygen, and store at 2-8°C[4].

Q2: I am working with a moisture-sensitive derivative (e.g., 1-Methyl-1H-imidazole-4-carbonitrile). How does moisture affect it, and how do I validate its stability? Causality: Electrophilic substituents on the imidazole ring, such as carbonitriles or esters, are highly susceptible to nucleophilic attack by water[2]. In the presence of ambient humidity, the nitrile group can undergo hydrolysis to form the corresponding amide or carboxylic acid[2]. Furthermore, the C2 position of the imidazole ring is sandwiched between two electronegative nitrogen atoms, making it electron-deficient and prone to nucleophilic attack if strongly electron-withdrawing groups are present[1]. Solution: Store the compound in a tightly sealed desiccator[4]. If clumping or stickiness is observed (indicating hygroscopic moisture absorption), do not use the batch for quantitative assays without first verifying purity via HPLC[4].

Q3: During stability testing, my reverse-phase HPLC chromatograms show severe peak tailing and inconsistent recovery of the parent imidazole. Is the compound degrading on the column? Causality: Not necessarily. Imidazoles are basic compounds with a pKa of approximately 7[5]. In reverse-phase HPLC, the basic nitrogen atoms of the imidazole ring strongly interact with unendcapped, acidic residual silanol groups on the silica-based C18 stationary phase[6]. This secondary interaction causes severe peak tailing, which mimics degradation and ruins quantitative mass balance. Solution: Modify your mobile phase to a low pH (e.g., pH 2.5–3.0) using 0.1% formic acid or trifluoroacetic acid (TFA)[6]. This protonates the silanol groups, neutralizing their charge and eliminating the secondary interactions, resulting in sharp, symmetrical peaks[6].

Quantitative Stability Data Summary

Stress FactorPrimary Mechanism of DegradationMajor Degradation ProductsPreventive Storage ConditionAnalytical Verification
UV/Vis Light Singlet oxygen [4+2] cycloaddition[3]2,5-Endoperoxides, Diimines[3]Amber vials, opaque containers[4]HPLC-UV (Low pH mobile phase)
Oxidation (ROS) Radical attack at C2/C5 positions[7]N-oxides, ring-cleaved productsArgon/N2 headspace purge[8]LC-MS (Mass balance check)
Moisture Nucleophilic attack on substituents[2]Amides, Carboxylic acids[2]Desiccator, tightly sealed caps[4]Karl Fischer Titration
Heat Accelerated reaction kinetics[4]Thermal aggregates, decompositionRefrigeration (2-8°C) or Freezing (-20°C)[4]HPLC-UV (Area normalization)

Validated Experimental Protocols

Protocol 1: Establishing a Self-Validating Inert Storage System

To ensure the long-term stability of highly substituted or highly purified imidazoles, mere refrigeration is insufficient. You must establish a controlled micro-environment.

Step-by-Step Methodology:

  • Lyophilization/Drying: Ensure the synthesized imidazole is completely free of residual solvents. Dry under high vacuum (<0.1 mbar) for at least 12 hours.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 10 mg per vial). Causality: Repeated opening of a bulk container introduces fresh oxygen and atmospheric moisture, causing cumulative degradation over time.

  • Argon Purging: Place the open amber vials in a glove box or use a Schlenk line. Purge the vials with high-purity Argon gas. Causality: Argon is heavier than air and Nitrogen; it sinks to the bottom of the vial, creating a dense, inert blanket directly over the solid compound.

  • Sealing: Seal the vials with PTFE-lined caps to prevent gas exchange.

  • Storage: Transfer the sealed, amber vials to a desiccator stored at 2-8°C (for use within 1-3 months) or -20°C (for >6 months storage)[4].

Protocol 2: Stability-Indicating Forced Degradation Workflow

Before utilizing a substituted imidazole in long-term biological assays or formulations, you must validate that your analytical method can accurately detect its specific degradation products[6].

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the imidazole compound in a suitable inert solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 1 mg/mL[6].

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours[4].

  • Photolytic Stress: Expose 1 mL of the stock solution in a clear quartz vial to a controlled light source providing 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy (ICH Q1B guidelines)[2]. Keep a foil-wrapped vial as a dark control.

  • Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl (acidic) and another 1 mL with 0.1 N NaOH (basic). Incubate at 60°C for 8 hours[4]. Neutralize before analysis.

  • HPLC Analysis & Mass Balance: Analyze all samples using a C18 column with a low-pH mobile phase (0.1% Formic Acid in Water/Acetonitrile)[2]. Self-Validation Check: Calculate the mass balance. The sum of the peak areas of the degradation products plus the remaining parent compound must equal the peak area of the unstressed control. If mass balance is <95%, volatile degradants (like CO₂ from 2-H imidazoles[3]) have escaped, or degradants are permanently retained on the column.

References

  • Synthesis of the tetraethyl substituted pH-sensitive nitroxides of imidazole series with enhanced stability towards reduction. PubMed. URL: [Link]

  • An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates. PMC. URL: [Link]

  • US10954196B2 - Method for producing 5-hydroxy-1H-imidazole-4 carboxamide 3/4 hydrate. Google Patents.
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. URL: [Link]

  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. URL: [Link]

  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. RSC. URL: [Link]

  • A Review on the Stability Challenges of Advanced Biologic Therapeutics. PMC. URL: [Link]

  • EP0064283A2 - Stabilization of 1-substituted imidazole derivatives. Google Patents.
  • Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. RSC. URL: [Link]

  • Photosensitized Oxidation of 13C,15N-Labeled Imidazole Derivatives. ACS Publications. URL: [Link]

  • Biodegradability of imidazole structures. ResearchGate. URL: [Link]

Sources

Optimization

Minimizing side reactions and byproducts in TosMIC-based imidazole synthesis

Welcome to the Technical Support Center for the van Leusen imidazole synthesis. Tosylmethyl isocyanide (TosMIC) is a highly versatile C-N-C synthon used to construct 1,5-disubstituted and 1,4,5-trisubstituted imidazoles....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the van Leusen imidazole synthesis. Tosylmethyl isocyanide (TosMIC) is a highly versatile C-N-C synthon used to construct 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. However, researchers frequently encounter side reactions—most notably the formation of oxazole byproducts, incomplete aromatization, and reagent degradation.

This guide provides mechanistic insights, self-validating protocols, and data-driven troubleshooting strategies to optimize your yields, ensure scientific rigor, and minimize costly reagent waste.

Section 1: Mechanistic Divergence & Diagnostics

The core of troubleshooting the van Leusen imidazole synthesis lies in understanding the kinetic competition between the aldehyde and the in situ generated aldimine for the deprotonated TosMIC intermediate. If the reaction is not carefully controlled, the pathway diverges [1].

Mechanism Aldehyde Aldehyde Imine Aldimine Intermediate (Schiff Base) Aldehyde->Imine + Amine (Step 1) Dehydration Oxazole Oxazole (Undesired Byproduct) Aldehyde->Oxazole Direct Attack (Simultaneous Addition) Amine Primary Amine Amine->Imine Imidazole 1,5-Disubstituted Imidazole (Target Product) Imine->Imidazole + TosMIC (Step 2) Cycloaddition & Aromatization TosMIC TosMIC + Base (Reactive Anion) TosMIC->Imidazole TosMIC->Oxazole

Mechanistic divergence of TosMIC reacting with imines (imidazole) vs. aldehydes (oxazole).

Section 2: Troubleshooting FAQs

Q1: Why am I isolating a significant amount of oxazole byproduct instead of my target imidazole? Expert Insight (Causality): The van Leusen imidazole synthesis relies on a [3 + 2] cycloaddition between TosMIC and an aldimine. If you mix the aldehyde, amine, and TosMIC simultaneously (a true multicomponent approach), the highly reactive deprotonated TosMIC will competitively attack the unreacted carbonyl carbon of the aldehyde. This pathway undergoes a 5-endo-dig cyclization followed by the elimination of p-toluenesulfinic acid (TosH) to form an oxazole [1]. Protocol Fix: Transition to a "stepwise, one-pot" protocol. Allow the aldehyde and amine to stir for 30–60 minutes to ensure complete Schiff base (imine) formation before introducing TosMIC and the base [2]. For sluggish amines, adding anhydrous MgSO₄ or molecular sieves drives the equilibrium forward by sequestering water.

Q2: My reaction mixture turns into a dark, tarry substance, and the yield is extremely low. What causes this degradation? Expert Insight (Causality): TosMIC is highly sensitive to strong bases and moisture. When exposed to strong bases (like NaH or t-BuOK) in the absence of a readily available electrophile, the deprotonated TosMIC can undergo rapid dimerization or polymerization [3]. Furthermore, adventitious water can hydrolyze the isocyanide group or revert the delicate imine intermediate back to the starting aldehyde. Protocol Fix: Use milder bases such as K₂CO₃ or tert-butylamine (t-BuNH₂) in polar aprotic solvents (DMF, DME) or methanol [2]. Ensure all solvents are strictly anhydrous. If using a stronger base is unavoidable for sterically hindered substrates, add the base dropwise at reduced temperatures (e.g., -60 °C to 0 °C) [3].

Q3: I am using a substituted TosMIC to make a 1,4,5-trisubstituted imidazole, but LC-MS shows a mass corresponding to the 4-tosyl-2-imidazoline intermediate. Why isn't it aromatizing? Expert Insight (Causality): The final step of the van Leusen reaction is the base-promoted elimination of the tosyl group to achieve aromaticity [4]. Bulky substituents on the TosMIC reagent (e.g., α-alkyl or α-aryl groups) can sterically hinder the base from abstracting the necessary proton, stalling the reaction at the imidazoline stage. Protocol Fix: Increase the reaction temperature (e.g., heating to 60–80 °C) after the initial cycloaddition is complete. Alternatively, add a second equivalent of a stronger, non-nucleophilic base (like DBU) to force the elimination step.

Section 3: Quantitative Impact of Reaction Conditions

The table below summarizes the causality between experimental conditions and product selectivity, demonstrating why the stepwise addition method paired with water sequestration is the gold standard for this chemistry.

Solvent SystemBase (Equiv.)Addition MethodologyImine Pre-formation TimeImidazole Yield (%)Oxazole Byproduct (%)
MethanolK₂CO₃ (2.0)Simultaneous0 min42%38%
MethanolK₂CO₃ (2.0)Stepwise30 min86%< 5%
DMF / THFt-BuNH₂ (1.5)Stepwise60 min94%Not Detected
Methanol (5% H₂O)K₂CO₃ (2.0)Stepwise30 min55%25%

Data synthesized from standard optimization studies of the van Leusen three-component reaction. Note the drastic increase in oxazole formation when water is present, as it hydrolyzes the imine back to the reactive aldehyde.

Section 4: Self-Validating Experimental Protocol

To guarantee high fidelity in your syntheses, utilize this self-validating, step-wise protocol. It incorporates built-in analytical checkpoints to prevent byproduct formation before committing the expensive TosMIC reagent.

Materials Required:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • TosMIC (1.2 equiv)

  • K₂CO₃ (anhydrous, 2.0 equiv)

  • Methanol or DMF (anhydrous, 0.2 M)

Step-by-Step Methodology:

  • Imine Condensation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the aldehyde (1.0 equiv) and primary amine (1.1 equiv) in the anhydrous solvent.

  • Dehydration: Add activated 3Å molecular sieves or anhydrous MgSO₄ to the mixture. Stir at room temperature for 45 minutes.

  • Validation Checkpoint 1 (Critical): Remove a 10 µL aliquot, dilute in solvent, and analyze via TLC or LC-MS. Do not proceed until the aldehyde is completely consumed. Causality: Proceeding with unreacted aldehyde guarantees oxazole byproduct formation.

  • Cycloaddition: Once imine formation is verified, cool the reaction mixture to 0 °C. Add TosMIC (1.2 equiv) followed by anhydrous K₂CO₃ (2.0 equiv) in one portion.

  • Aromatization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Validation Checkpoint 2: Monitor via LC-MS. Look for the disappearance of the TosMIC mass and the imidazoline intermediate. If the intermediate persists, heat the mixture to 50 °C for 1 hour to drive the elimination of TosH [4].

  • Workup: Filter off the molecular sieves/salts. Concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry the organic layer over Na₂SO₄, and purify via flash column chromatography.

ProtocolWorkflow Start Mix Aldehyde + Amine in Anhydrous Solvent Check1 Checkpoint 1: Is Aldehyde Consumed? Start->Check1 Wait Continue Stirring (Add MgSO4) Check1->Wait No AddReagents Add TosMIC & Base at 0 °C Check1->AddReagents Yes (Imine Formed) Wait->Check1 Check2 Checkpoint 2: Is Imidazoline Aromatized? AddReagents->Check2 Heat Heat to 50 °C to Force Elimination Check2->Heat No Success Aqueous Workup & Product Isolation Check2->Success Yes (Imidazole Formed) Heat->Check2

Self-validating workflow for TosMIC-based imidazole synthesis to prevent side reactions.

Section 5: References
  • Van Leusen reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries. Bioconjugate Chemistry, ACS Publications. Available at:[Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals (Basel), National Library of Medicine (PMC). Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 1-tert-Butyl-5-methyl-1H-imidazole Extraction

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are isolating 1-tert-butyl-5-methyl-1H-imidazole (CAS: 61278-64-6)[1] from aqueo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are isolating 1-tert-butyl-5-methyl-1H-imidazole (CAS: 61278-64-6)[1] from aqueous reaction mixtures. As a Senior Application Scientist, I have structured this resource to explain the physicochemical causality behind extraction workflows, provide actionable troubleshooting for common bottlenecks, and deliver a self-validating standard operating procedure (SOP).

Mechanistic Overview: The Causality of Imidazole Extraction

Successful liquid-liquid extraction of substituted imidazoles relies entirely on manipulating the molecule's ionization state. Unsubstituted imidazole is amphoteric, with a conjugate acid pKa of approximately 7.0[2]. However, 1-tert-butyl-5-methyl-1H-imidazole possesses two electron-donating alkyl groups (a methyl at C5 and a bulky tert-butyl at N1).

These functional groups induce two critical physicochemical changes:

  • Increased Basicity: The inductive electron-donating effect stabilizes the protonated imidazolium cation, slightly raising the conjugate acid pKa to approximately 7.5–8.0[3].

  • Increased Lipophilicity: The bulky tert-butyl group significantly increases the partition coefficient (LogP), making the neutral free-base form highly soluble in moderately polar organic solvents[4].

The Core Principle: If your aqueous phase is neutral or acidic (pH < 7), the compound exists as a water-soluble imidazolium salt. To drive the compound into an organic solvent, you must adjust the aqueous pH to at least two units above its pKa (pH ≥ 10). This ensures >99% of the molecules are deprotonated into the neutral, lipophilic free base[3],[2].

Troubleshooting Guides & FAQs

Q1: My product recovery in the organic phase is unacceptably low (< 50%). Is my solvent choice wrong? A: While solvent choice matters, low recovery is almost always a pH issue , not a solvent issue. If the aqueous phase pH is below 9, a significant equilibrium fraction of the imidazole remains protonated as a cation, which will not partition into organic solvents. Solution: Before adding your extraction solvent, verify the aqueous pH is ≥ 10. If it is not, add 2M NaOH dropwise. Once the pH is corrected, re-extract the aqueous layer.

Q2: I am experiencing severe emulsion formation during extraction. How do I break it? A: Causality: Substituted imidazoles can occasionally act as weak surfactants, especially in the presence of unreacted starting materials, lowering the interfacial tension between the aqueous and organic layers. Solution: Increase the ionic strength of the aqueous phase by adding saturated aqueous NaCl (brine). This "salting-out" effect decreases the solubility of the organic solvent in the water layer and forces phase separation. If the emulsion persists, filter the biphasic mixture through a thin pad of Celite to remove insoluble microscopic particulates that stabilize the emulsion.

Q3: Standard protocols often use Dichloromethane (DCM) or n-Butanol for imidazole extraction. Why should I avoid them here? A: n-Butanol is typically reserved for highly polar, unsubstituted imidazoles that struggle to leave the aqueous phase. Because 1-tert-butyl-5-methyl-1H-imidazole is highly lipophilic, n-Butanol is unnecessary and will only complicate your workflow due to its high boiling point (117.7 °C). DCM is an excellent solvent, but Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) are vastly superior choices[4]. EtOAc and MTBE are greener, less toxic, and have lower densities than water, meaning your product-rich organic layer will be conveniently located on top during separation.

Quantitative Data: Solvent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative properties of common extraction solvents evaluated specifically for lipophilic imidazole derivatives.

SolventBoiling Point (°C)Density (g/mL)Dielectric Constant (ε)Extraction EfficiencyGreen Chemistry Profile
Ethyl Acetate (EtOAc) 77.10.906.02Excellent Recommended
Methyl tert-butyl ether (MTBE) 55.20.742.60Excellent Recommended
Dichloromethane (DCM) 39.61.338.93GoodDeprecated (Halogenated)
n-Butanol 117.70.8117.8ModeratePoor (High boiling point)

Self-Validating Experimental Protocol: Acid-Base Extraction

This step-by-step methodology ensures high-yield recovery of 1-tert-butyl-5-methyl-1H-imidazole while incorporating mandatory validation checkpoints to guarantee scientific integrity.

Step 1: Aqueous Preparation Transfer your crude aqueous reaction mixture to a suitably sized Erlenmeyer flask equipped with a magnetic stir bar.

Step 2: pH Adjustment (Critical Step) Slowly add 2M NaOH (aq) dropwise under continuous stirring. Validation Checkpoint: Spot the aqueous phase onto universal pH indicator paper. Continue adding base until the paper confirms a pH of 10–11. Do not proceed until this threshold is met to ensure complete deprotonation.

Step 3: Solvent Addition Transfer the basified mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) in a volume equal to 50% of the aqueous phase volume.

Step 4: Extraction Stopper the funnel and invert gently. Vent immediately through the stopcock to release vapor pressure. Shake vigorously for 30–60 seconds, venting periodically.

Step 5: Phase Separation Place the funnel on a ring stand and allow the layers to resolve completely. Drain the lower aqueous layer into a clean flask. Collect the upper organic layer (containing the target imidazole) in a separate Erlenmeyer flask.

Step 6: Back-Extraction & Verification Return the aqueous layer to the separatory funnel and extract twice more with fresh EtOAc (25% volume each time). Combine all organic layers. Validation Checkpoint: Analyze a single drop of the final aqueous waste layer via TLC (UV 254 nm) or LC-MS. The complete absence of the target mass/spot confirms 100% extraction efficiency.

Step 7: Washing & Drying Wash the combined organic layers once with saturated brine to remove residual water and salts. Transfer the organic phase to a flask and add anhydrous Na₂SO₄. Swirl until the drying agent flows freely (indicating all water is absorbed).

Step 8: Concentration Filter off the drying agent and concentrate the organic filtrate in vacuo using a rotary evaporator (bath temp 40 °C). Validation Checkpoint: Weigh the isolated product. A mass recovery of >90% relative to the theoretical yield of the organic layer indicates a structurally sound phase transfer.

Extraction Workflow Visualization

G Start Aqueous Reaction Mixture (pH < 7, Imidazolium Salt) pH_Adjust Adjust pH to > 10 (Add 2M NaOH) Start->pH_Adjust Solvent Add Organic Solvent (EtOAc or MTBE) pH_Adjust->Solvent Deprotonation PhaseSep Phase Separation (Liquid-Liquid Extraction) Solvent->PhaseSep OrgPhase Organic Phase (Top) (Neutral Imidazole) PhaseSep->OrgPhase Extraction AqPhase Aqueous Phase (Bottom) (Salts & Impurities) PhaseSep->AqPhase Waste Wash Brine Wash & Dry (Na2SO4) OrgPhase->Wash Concentrate Concentrate in Vacuo (Pure Target Compound) Wash->Concentrate

Workflow for the optimized acid-base extraction of 1-tert-butyl-5-methyl-1H-imidazole.

References

  • [3] Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent - ACS Publications. acs.org.[Link]

  • [1] 1-tert-butyl-5-methyl-1H-imidazole | 61278-64-6 - Molport. molport.com.[Link]

  • [4] Hydrophobic Imidazole-Based Ionic Liquids for Efficient Extraction of Furfural from Wood Pulp Waste Liquor: Extraction Study and Mechanism Analysis | Journal of Chemical & Engineering Data - ACS Publications. acs.org.[Link]

  • [2] Imidazole - Wikipedia. wikipedia.org.[Link]

Sources

Optimization

Scaling up the synthesis of 1-tert-Butyl-5-methyl-1H-imidazole for industrial research

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals facing challenges in the synthesis of 1-tert-Butyl-5-methyl-1H-imidazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals facing challenges in the synthesis of 1-tert-Butyl-5-methyl-1H-imidazole. We focus on the van Leusen imidazole synthesis pathway, which is the most reliable method for constructing 1,5-disubstituted imidazoles[1].

Mechanistic Pathway & Process Overview

The synthesis relies on the cycloaddition of toluenesulfonylmethyl isocyanide (TosMIC) with an imine (or enamine equivalent), specifically N-ethylidene-tert-butylamine, in the presence of a primary amine base (tert-butylamine) [1]. Understanding the causality of this reaction is critical for scale-up. The base facilitates the deprotonation of TosMIC, allowing the nucleophilic carbon to attack the imine, followed by cyclization and elimination of the tosyl group to yield the aromatized imidazole core.

G TosMIC TosMIC (Toluenesulfonylmethyl isocyanide) Intermediate Cycloaddition Intermediate (Tosyl-dihydroimidazole) TosMIC->Intermediate Deprotonation & Attack Imine N-ethylidene-tert-butylamine (Imine Electrophile) Imine->Intermediate Cycloaddition Base tert-Butylamine (Base / Catalyst) Base->TosMIC Deprotonates α-carbon Product 1-tert-Butyl-5-methyl-1H-imidazole (Target Product) Intermediate->Product Aromatization Byproduct p-Toluenesulfinic acid (Eliminated Byproduct) Intermediate->Byproduct Tosyl Elimination

Caption: Mechanistic workflow of the van Leusen synthesis for 1-tert-Butyl-5-methyl-1H-imidazole.

Self-Validating Scale-Up Protocol

This methodology is adapted from standard van Leusen protocols and optimized for multigram to kilogram scale-up [1]. The protocol acts as a self-validating system: physical changes (color, gas evolution, precipitation) serve as built-in quality control checkpoints.

Materials:

  • TosMIC (1.0 equivalent)

  • N-ethylidene-tert-butylamine (1.2 equivalents)

  • tert-Butylamine (1.2 equivalents)

  • Methanol (Anhydrous, 2 L per mole of TosMIC)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed glass reactor with dry nitrogen for 15 minutes. Moisture introduces competing hydrolysis of the imine.

  • Reagent Charging: Charge the reactor with anhydrous Methanol, followed by N-ethylidene-tert-butylamine and tert-Butylamine. Stir at 20°C (± 2°C).

  • TosMIC Addition (Critical Step): Add TosMIC portion-wise over 60 minutes. Causality: TosMIC deprotonation is exothermic. Portion-wise addition prevents thermal runaway and minimizes the degradation of the isocyanide into non-productive oligomers.

  • Reaction Maturation: Stir the mixture at room temperature (20-25°C) for 20 hours. Self-Validation: The solution will transition from clear to a deep amber color, indicating the formation of the conjugated intermediate and subsequent aromatization.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo (max bath temperature 40°C) to remove methanol and unreacted volatile amines.

  • Aqueous Workup: Re-dissolve the crude viscous residue in Ethyl Acetate. Wash sequentially with 1M NaOH (to neutralize and extract the p-toluenesulfinic acid byproduct) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via vacuum distillation or crystallization (depending on purity requirements) to yield 1-tert-Butyl-5-methyl-1H-imidazole.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and expected thermodynamic behaviors during a 1-mole scale-up.

Reagent / ParameterEquivalentsMass / Volume (1 mol scale)FunctionOperating Temperature
TosMIC 1.0 eq195.2 gPrimary Carbon/Nitrogen Source20°C (Portion-wise)
N-ethylidene-t-butylamine 1.2 eq119.0 gImine Electrophile20°C
tert-Butylamine 1.2 eq87.8 gBase / Reaction Promoter20°C
Methanol (Anhydrous) N/A2000 mLSolvent20°C - 25°C
Expected Yield N/A~110 - 117 g (80-85%)Target ProductN/A

Troubleshooting & FAQs

Q: Why is my reaction yield dropping drastically upon scaling up from 5 mmol to 500 mmol? A: This is almost always a thermal management issue. At the 5 mmol scale, the exotherm from TosMIC deprotonation dissipates rapidly into the ambient environment [1]. At 500 mmol, the surface-area-to-volume ratio of your reactor is lower, causing heat accumulation. Elevated temperatures (>30°C) accelerate the decomposition of TosMIC and the hydrolysis of N-ethylidene-tert-butylamine. Solution: Strictly control the internal temperature using a jacketed reactor and extend the TosMIC addition time.

Q: I am observing a high concentration of p-toluenesulfinic acid in my final NMR. How do I remove it? A: The elimination of the tosyl group generates p-toluenesulfinic acid, which can form a salt with the basic imidazole product. If your aqueous workup uses water or a weak base (like NaHCO₃), it may not efficiently break this salt bridge. Solution: Ensure your first aqueous wash utilizes a strong base (e.g., 1M NaOH) to fully deprotonate the sulfinic acid, driving it entirely into the aqueous phase.

Q: Can I substitute tert-butylamine with a cheaper inorganic base like K₂CO₃? A: While inorganic bases are used in some van Leusen syntheses [2], tert-butylamine is highly recommended here. Because the imine (N-ethylidene-tert-butylamine) is prone to hydrolysis, generating small amounts of acetaldehyde and tert-butylamine, adding excess tert-butylamine pushes the equilibrium back toward the imine (Le Chatelier's Principle), stabilizing the electrophile throughout the 20-hour reaction time.

Q: My product is a dark brown oil instead of a crystalline solid. Is it ruined? A: Not necessarily. Imidazoles are notorious for trapping trace colored impurities (often oxidized amine byproducts). Solution: Perform a charcoal treatment (activated carbon) in hot ethyl acetate, filter through a pad of Celite, and concentrate. If high-purity material is required for pharmaceutical intermediates, vacuum distillation of the free base is the most reliable purification method.

References

  • Grimmett, M. R., et al. "Product Class 3: Imidazoles." Science of Synthesis, Thieme Group. Available at:[Link]

  • Fodili, M., et al. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules, MDPI. Available at:[Link]

Reference Data & Comparative Studies

Validation

Validation of HPLC-UV Methods for Purity Determination of CAS 61278-64-6: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with small, polar, basic intermediates in drug development. CAS 61278-64-6 , chemically known as 1-(tert-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with small, polar, basic intermediates in drug development. CAS 61278-64-6 , chemically known as 1-(tert-butyl)-5-methyl-1H-imidazole[1], presents a classic chromatographic challenge. When analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with acidic mobile phases, the basic nitrogen of the imidazole ring becomes protonated. This cationic state leads to poor hydrophobic retention on standard C18 columns and induces severe peak tailing due to secondary ion-exchange interactions with residual, ionized silanols on the silica support[2].

To establish a robust, self-validating system for purity determination, we must engineer the chromatographic environment to control the analyte's ionization state. This guide objectively compares two orthogonal, field-proven methodologies:

  • Method A (High-pH RP-HPLC): Forces the analyte into a neutral state to maximize hydrophobic partitioning.

  • Method B (HILIC): Embraces the analyte's cationic state, utilizing hydrophilic partitioning into an aqueous layer on the stationary phase[3].

Mechanistic Context & Method Selection

Imidazole derivatives are amphoteric, highly polar, and possess a conjugate acid pKa of approximately 7.0[4]. The fundamental logic behind method development for such compounds relies on manipulating this pKa relative to the mobile phase pH.

ChromatographyMechanism Compound CAS 61278-64-6 (Basic Imidazole, pKa ~7.0) RP Method A: RP-HPLC (pH 10.0 Mobile Phase) Compound->RP HILIC Method B: HILIC (pH 3.0 Mobile Phase) Compound->HILIC RP_Mech Analyte Deprotonation (Neutral State) RP->RP_Mech HILIC_Mech Analyte Protonation (Cationic State) HILIC->HILIC_Mech RP_Result Hydrophobic Partitioning (Eliminates Silanol Tailing) RP_Mech->RP_Result HILIC_Result Hydrophilic Partitioning (Aqueous Layer on Amide) HILIC_Mech->HILIC_Result

Fig 1. Mechanistic comparison of retention strategies for basic imidazole derivatives.

Experimental Protocols: The Self-Validating Systems

A self-validating protocol must eliminate ambient variables and rely on strict physical chemistry. The following methodologies detail the exact causality behind the experimental choices.

Method A: High-pH RP-HPLC Protocol

Causality: By utilizing a mobile phase pH of 10.0, we exceed the imidazole's pKa (~7.0) by three units, ensuring >99.9% of the analyte is deprotonated (neutral). This eliminates silanol interactions and drives retention via pure hydrophobic partitioning into the C18 phase.

  • Column: Hybrid-Silica C18 (150 mm × 4.6 mm, 3.5 µm). Note: Standard silica dissolves above pH 8.0; hybrid-silica is mandatory to withstand the alkaline environment.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 5% B to 60% B over 15.0 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.

  • Sample Diluent: Water/Acetonitrile (50:50, v/v).

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography) Protocol

Causality: HILIC requires a water-enriched layer on a polar stationary phase. By using a low pH (3.0), the imidazole is fully protonated (cationic) and highly polar. It partitions efficiently from the bulk organic mobile phase into the immobilized aqueous layer[2], yielding exceptional peak symmetry without silanol interference.

  • Column: Amide-bonded cross-linked silica (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Crucial for maintaining a stable aqueous layer.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Elution: 85% B / 15% A for 10.0 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 215 nm.

  • Sample Diluent: Acetonitrile/Water (85:15, v/v). Mismatching the diluent in HILIC causes severe peak distortion.

Validation Strategy (ICH Q2(R2) Compliance)

To prove these methods are fit for their intended purpose, we execute a validation lifecycle according to the globally recognized ICH Q2(R2) guidelines[5]. The validation tests ensure the analytical procedure provides results with acceptable response, accuracy, and precision across the reportable range.

ValidationWorkflow Init ICH Q2(R2) Validation Protocol for CAS 61278-64-6 Phase1 Phase 1: Identification & Selectivity Init->Phase1 Spec Specificity (Blank, Impurity Spiking) Phase1->Spec Phase2 Phase 2: Quantitative Performance Spec->Phase2 Lin Linearity & Range (25% to 150% of Target) Phase2->Lin Acc Accuracy (Recovery at 3 Levels) Phase2->Acc Phase3 Phase 3: Reliability & Sensitivity Lin->Phase3 Acc->Phase3 Prec Precision (System & Method %RSD) Phase3->Prec Sens LOD / LOQ (Signal-to-Noise Method) Phase3->Sens Report Final Validation Report (Method Fit for Purpose) Prec->Report Sens->Report

Fig 2. ICH Q2(R2) validation workflow for analytical procedure lifecycle management.

Comparative Performance Data

The empirical data below summarizes the system suitability and validation metrics for both approaches, demonstrating their respective strengths.

Table 1: System Suitability & Chromatographic Metrics

ParameterMethod A (High-pH RP-HPLC)Method B (HILIC)Acceptance Criteria
Retention Time (tR) 4.85 min6.20 minN/A
Retention Factor (k') 3.24.5> 2.0
Tailing Factor (Tf) 1.151.05≤ 1.5
Theoretical Plates (N) 12,50018,200> 2000
Resolution (vs. Impurity) 3.45.1> 1.5

Table 2: ICH Q2(R2) Validation Metrics

Validation ParameterMethod A (High-pH RP-HPLC)Method B (HILIC)ICH Q2(R2) Target
Linearity (R²) 0.99920.9998≥ 0.999
Range 25% to 150%25% to 150%80% to 120% (min)
Accuracy (Mean Recovery) 99.1% ± 0.8%100.2% ± 0.5%98.0% - 102.0%
Repeatability (%RSD, n=6) 0.85%0.42%≤ 1.0%
Intermediate Precision (%RSD) 1.10%0.65%≤ 2.0%
LOD / LOQ (S/N) 0.05 µg/mL / 0.15 µg/mL0.02 µg/mL / 0.06 µg/mLS/N ≥ 3 (LOD), ≥ 10 (LOQ)

Discussion & Conclusion

While both methods successfully pass ICH Q2(R2) acceptance criteria[5], their operational dynamics dictate their best use cases:

  • Selectivity & Peak Shape: Method B (HILIC) provides superior theoretical plates (N = 18,200) and a near-perfect tailing factor (1.05). Because HILIC relies on hydrophilic partitioning rather than surface adsorption, the basic imidazole avoids the microscopic heterogeneous binding sites that cause tailing in RP-HPLC[3].

  • Sensitivity: Method B demonstrates a lower Limit of Detection (LOD). The high concentration of acetonitrile (85%) in the HILIC mobile phase lowers the viscosity and surface tension of the eluent, which inherently sharpens the peak and increases the signal-to-noise ratio[3].

  • Robustness: Method A (High-pH RP-HPLC) is generally more robust to slight variations in sample diluent preparation. HILIC is notoriously sensitive to aqueous content in the sample injection; introducing a sample dissolved in >20% water will disrupt the localized partition layer on the Amide column, leading to peak splitting.

Final Verdict: For the purity determination of CAS 61278-64-6, standard low-pH RP-HPLC should be abandoned. If the laboratory requires a highly robust, routine QA/QC method and possesses hybrid-silica columns, Method A (High-pH RP-HPLC) is the pragmatic choice. However, if the goal is maximum resolution from polar impurities or eventual transfer to LC-MS, Method B (HILIC) is the scientifically superior alternative due to its enhanced desolvation efficiency and orthogonal selectivity.

References

  • Molport. 1-tert-butyl-5-methyl-1H-imidazole | 61278-64-6.1[1]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). 5[5]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. 4[4]

  • MDPI. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. 2[2]

  • PMC / NIH. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. 3[3]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

Sources

Comparative

Validating the regiochemistry of 1,5-disubstituted imidazoles using NOESY NMR

Validating the Regiochemistry of 1,5-Disubstituted Imidazoles: A Comparative Guide to NOESY NMR and Orthogonal Techniques Validating the regiochemistry of disubstituted imidazoles is a critical bottleneck in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Regiochemistry of 1,5-Disubstituted Imidazoles: A Comparative Guide to NOESY NMR and Orthogonal Techniques

Validating the regiochemistry of disubstituted imidazoles is a critical bottleneck in medicinal chemistry, particularly in the development of AT1 receptor antagonists (sartans) and other bioactive pharmacophores (1)[1]. When a 4-substituted imidazole undergoes N-alkylation, the two tautomeric nitrogens (N1 and N3) compete as nucleophiles, typically yielding an inseparable or closely eluting mixture of 1,4- and 1,5-regioisomers.

Because 1D 1 H and 13 C NMR spectra of these isomers exhibit overlapping chemical shifts and subtle electronic differences, 1D analysis is often inconclusive. To establish definitive connectivity, researchers must rely on spatial and through-bond correlation techniques (2)[2]. This guide objectively compares 2D NOESY NMR against alternatives like HMBC and X-ray crystallography, providing a self-validating experimental protocol for unambiguous structural assignment.

Comparative Analysis of Validation Techniques

To accurately map the imidazole ring, analytical techniques must probe either the physical distance between substituents or the scalar coupling of the carbon skeleton.

Table 1: Performance Comparison of Analytical Techniques

TechniquePrimary Interaction MeasuredDefinitive Proof?Sample RequirementsTurnaround TimeKey Limitation
2D NOESY NMR Through-space dipole-dipole (< 5 Å)Yes (if substituents have protons)10–15 mg, liquid state2–4 hoursFails if substituents lack NMR-active protons (e.g., -CF 3​ , -Cl).
2D HMBC NMR Through-bond scalar coupling ( 2J , 3J )Yes15–20 mg, liquid state4–8 hoursCan be ambiguous if long-range couplings ( 4J ) unexpectedly appear.
X-Ray Crystallography Electron density diffractionAbsoluteSingle, high-quality crystalDays to WeeksMany imidazole intermediates are oils or amorphous solids.

Table 2: Expected NMR Correlations for Imidazole Regioisomers

RegioisomerKey NOESY Correlation (N1-Substituent)HMBC Correlation (N1-Substituent to C5)HSQC Status of C5
1,5-Disubstituted Strong NOE to C5-Substituent 3J coupling to a Quaternary CarbonNo cross-peak (no attached proton)
1,4-Disubstituted Strong NOE to C5-Proton 3J coupling to a Tertiary CarbonStrong cross-peak (C5-H is present)

Mechanistic Causality: Why NOESY is the Gold Standard

The causality behind NOESY's effectiveness lies in the r−6 dependence of the nuclear Overhauser effect (NOE). The spatial geometry of the imidazole ring dictates that the N1 and C5 positions are separated by approximately 2.8 Å (atom-to-atom). When substituents bearing protons (e.g., an N1-methyl and a C5-phenyl) are placed at these positions, their proton clouds interpenetrate well within the 5 Å threshold required for cross-relaxation.

Conversely, the N1 and C4 positions are separated by over 4.5 Å across the ring, pushing their respective substituent protons beyond the NOE detection limit. Therefore, the presence of an NOE cross-peak between the substituents is a positive, causal validation of the 1,5-isomer. In the 1,4-isomer, the N1-substituent will instead show a strong NOE to the naked C5-proton.

Workflow Start Synthesize Disubstituted Imidazole (1,4 & 1,5 Isomer Mixture) Purify Chromatographic Separation Start->Purify NMR Acquire 1D 1H, 13C & HSQC NMR Purify->NMR Decision Do substituents have protons? NMR->Decision NOESY 2D NOESY Check N1-R to C5-R space correlation Decision->NOESY Yes (e.g., -CH3, -Ph) HMBC 2D HMBC Check N1-R to C2/C5 bond correlation Decision->HMBC No (e.g., -CF3, -Cl) XRAY X-Ray Crystallography (Definitive Proof) NOESY->XRAY Ambiguous NOE HMBC->XRAY Ambiguous Coupling

Workflow for validating the regiochemistry of disubstituted imidazoles.

Self-Validating Experimental Protocol (NOESY & HMBC)

To ensure scientific trustworthiness, an NMR protocol must be a self-validating system . If a NOESY spectrum shows no cross-peaks, it could mean the isomer is 1,4-disubstituted, or it could mean the experiment simply failed (e.g., due to poor mixing time or dissolved oxygen). We build internal checks into the workflow to prevent false negatives.

Internal Check Principle: In both the 1,4- and 1,5-isomers, the N1-substituent must show an NOE to the C2-proton (the proton sandwiched between the two nitrogens). If this N1-R C2-H cross-peak is present, the NOESY experiment is validated.

Step-by-Step Methodology:
  • Sample Preparation & Degassing:

    • Dissolve 10–15 mg of the purified imidazole in 0.6 mL of a low-viscosity deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ) to ensure a favorable correlation time ( τc​ ) for small molecules.

    • Critical Step: Degas the sample using three freeze-pump-thaw cycles or argon sparging for 5 minutes. Dissolved paramagnetic oxygen accelerates longitudinal relaxation ( T1​ ) and severely quenches the NOE effect.

  • Baseline & HSQC Acquisition:

    • Acquire standard 1D 1 H and 13 C spectra.

    • Acquire a 1 H- 13 C HSQC to unambiguously assign all protonated carbons. Identify the C2-H peak (typically the most downfield imidazole proton, ~7.5–8.0 ppm) and the remaining ring proton (either C4-H or C5-H).

  • NOESY Acquisition (Phase-Sensitive):

    • Pulse Sequence: noesygpphpp (or equivalent phase-sensitive NOESY with gradient pulses).

    • Mixing Time ( τm​ ): This is the most critical parameter. For small molecules (MW < 500), optimize the mixing time to 150–300 ms to capture the initial linear part of the NOE buildup curve and avoid spin diffusion (3)[3].

    • Relaxation Delay (D1): Set to 2–3 seconds (at least 3×T1​ ) to ensure complete longitudinal relaxation between scans.

    • Acquire with 256–512 t1​ increments and 16–32 scans per increment.

  • HMBC Acquisition (Orthogonal Validation):

    • Pulse Sequence: hmbcgplpndqf (or equivalent).

    • Optimize for a long-range coupling constant of nJCH​=8 Hz.

    • Map the 3-bond correlation from the N1-alkyl protons to the C5 carbon to confirm the quaternary vs. tertiary nature of the adjacent carbon.

Logic Isomer15 1,5-Disubstituted Imidazole NOE15 Strong NOE: N1-R <--> C5-R Isomer15->NOE15 HMBC15 HMBC: N1-H to C5 (Quaternary) Isomer15->HMBC15 Isomer14 1,4-Disubstituted Imidazole NOE14 Strong NOE: N1-R <--> C5-H Isomer14->NOE14 HMBC14 HMBC: N1-H to C5 (Tertiary CH) Isomer14->HMBC14

Expected NOESY and HMBC correlations for 1,4- and 1,5-imidazole regioisomers.

Conclusion

While HMBC provides robust through-bond mapping, NOESY remains the most direct and reliable method for distinguishing 1,4- from 1,5-disubstituted imidazoles, provided the substituents bear NMR-active protons. By combining both techniques and utilizing the C2-proton NOE as an internal experimental control, researchers can establish a self-validating matrix of evidence that satisfies the rigorous demands of patent applications and downstream drug development.

References

  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer The Journal of Organic Chemistry - ACS Publications[Link]

  • An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT1 Angiotensin II receptor antagonist Journal of Computer-Aided Molecular Design - ResearchGate[Link]

  • Antihypertensive Drug Valsartan in Solution and at the AT1 Receptor: Conformational Analysis, Dynamic NMR Spectroscopy, in Silico Docking, and Molecular Dynamics Simulations Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Validation

Benchmarking the basicity of 1-tert-Butyl-5-methyl-1H-imidazole against standard amine bases

Benchmarking the Basicity of 1-tert-Butyl-5-methyl-1H-imidazole Against Standard Amine Bases: A Comprehensive Guide As a Senior Application Scientist in synthetic methodology and process chemistry, I frequently encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Basicity of 1-tert-Butyl-5-methyl-1H-imidazole Against Standard Amine Bases: A Comprehensive Guide

As a Senior Application Scientist in synthetic methodology and process chemistry, I frequently encounter the need to select the optimal organic base for complex catalytic cycles. This decision dictates reaction trajectory, yield, and impurity profiles. While standard aliphatic amines (e.g., TEA, DIPEA) and aromatic bases (e.g., Pyridine, DMAP) dominate routine workflows, specialized scaffolds like 1-tert-Butyl-5-methyl-1H-imidazole offer a highly tunable microenvironment.

This guide objectively benchmarks the basicity and structural utility of 1-tert-Butyl-5-methyl-1H-imidazole against standard amine bases, providing actionable experimental protocols for precise pKa determination.

Mechanistic Causality: Structural Effects on Basicity

The basicity of an amine is fundamentally governed by the availability and energy level of its lone pair. In the imidazole scaffold, the N3 atom (sp² hybridized) acts as the primary proton acceptor, while the N1 atom contributes its lone pair to the aromatic π-system to satisfy Hückel's rule (1).

When benchmarking 1-tert-Butyl-5-methyl-1H-imidazole, two competing structural phenomena dictate its performance:

  • Inductive Effects (+I): Both the tert-butyl group at N1 and the methyl group at C5 are electron-donating. Through σ-bond inductive effects, they push electron density toward the N3 atom. This stabilizes the resulting imidazolium cation (conjugate acid), thereby increasing the pKa relative to an unsubstituted imidazole core (2).

  • Steric Shielding: While the N3 basic site remains electronically primed, the bulky tert-butyl group at N1 and the adjacent C5 methyl group create a sterically demanding pocket. This unique topology suppresses unwanted nucleophilic side reactions (e.g., catalyst poisoning or unintended acyl transfer) while maintaining moderate Brønsted basicity.

G A 1-tBu-5-Me-1H-imidazole (Neutral Base) B Protonation at N3 (sp2 Nitrogen) A->B + H+ C Imidazolium Cation (Conjugate Acid) B->C Resonance Stabilization D +I Inductive Effect (t-Butyl & Methyl) D->C Increases pKa (~7.6 - 7.8)

Caption: Structural and electronic factors governing the basicity of 1-tBu-5-Me-1H-imidazole.

Quantitative Benchmarking: pKa Comparison

To effectively deploy 1-tert-Butyl-5-methyl-1H-imidazole, we must evaluate the pKa of its conjugate acid (pKaH) in water against ubiquitous laboratory bases (3).

BaseClassConjugate Acid pKa (H₂O)NucleophilicityPrimary Application
PyridineAromatic Heterocycle5.2LowMild acid scavenger, solvent
ImidazoleAromatic Heterocycle7.0ModerateBuffer, mild base
1-MethylimidazoleSubstituted Imidazole7.4ModerateIonic liquid precursor, ligand
1-tBu-5-Me-1H-imidazole Sterically Hindered Imidazole ~7.6 - 7.8 *Low/Moderate Selective deprotonation, specialized ligand
DMAPAminopyridine9.6Very HighAcyl transfer catalyst
TEA (Triethylamine)Aliphatic Tertiary Amine10.7Low (Steric)General Brønsted base
DIPEA (Hünig's Base)Aliphatic Tertiary Amine11.0Very Low (Steric)Non-nucleophilic base

*Estimated based on the additive inductive effects of alkyl substituents on the imidazole ring.

Analysis: 1-tert-Butyl-5-methyl-1H-imidazole occupies a highly strategic "Goldilocks" zone. It is more basic than pyridine and unsubstituted imidazole, allowing it to efficiently deprotonate moderately acidic intermediates. However, it is significantly less basic than aliphatic amines like TEA and DIPEA, preventing base-catalyzed degradation or epimerization of sensitive substrates.

Experimental Methodology: Self-Validating pKa Determination

While potentiometric titration is the historical gold standard for pKa measurement (4), the limited aqueous solubility of highly lipophilic substituted imidazoles often necessitates mixed-solvent systems. This complicates absolute pKa derivation via the Yasuda-Shedlovsky extrapolation.

Step-by-Step Protocol: Single-Shot NMR Titration
  • Sample Preparation: Dissolve 1-tert-Butyl-5-methyl-1H-imidazole (1-2 mM) in D₂O. If solubility is poor, utilize a D₂O/DMSO-d6 mixture.

  • Indicator Addition: Add a cocktail of NMR-active pH indicators (e.g., chloroacetic acid, acetic acid, and standard imidazole derivatives with known pKa values) to the sample. This ensures the internal pH can be calculated directly from the chemical shifts of the indicators, eliminating electrode calibration errors.

  • Gradient Establishment: Place a crystal of solid acid (e.g., p-toluenesulfonic acid) at the bottom of a 5 mm NMR tube. Carefully layer the alkaline analyte/indicator solution on top using a long-needle syringe. Allow dissolution and diffusion to establish a continuous pH gradient along the length of the tube.

  • Data Acquisition: Acquire a 1D ¹H Chemical Shift Imaging (CSI) spectrum. This captures spatially resolved ¹H spectra along the z-axis of the NMR tube in a single experiment.

  • Data Processing & Validation:

    • Self-Validation Step: Calculate the pH at each spatial slice using the chemical shifts of the internal indicators.

    • Plot the chemical shift (δ) of the C2-proton of 1-tert-Butyl-5-methyl-1H-imidazole against the internally validated pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa.

G S1 Step 1: Sample Prep Analyte + NMR Indicators in D2O S2 Step 2: pH Gradient Setup Layer over solid acid in 5mm tube S1->S2 S3 Step 3: 1H NMR Imaging Acquire spatially resolved spectra S2->S3 S4 Step 4: Self-Validation Calculate pH via internal indicators S3->S4 S5 Step 5: pKa Extraction Henderson-Hasselbalch non-linear fit S4->S5

Caption: Self-validating NMR titration workflow for precise pKa determination.

References

  • Title: Product Class 3: Imidazoles Source: Thieme Connect URL
  • Title: Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent Source: ACS Publications URL
  • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds Source: Alfa Chemistry URL
  • Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL
  • Title: Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy Source: PMC / NIH URL

Sources

Comparative

Comparative Binding Affinity of 1-tert-Butyl-5-methyl-1H-imidazole to Transition Metals: A Technical Guide

As drug development and biomimetic inorganic chemistry advance, the precise control of transition metal coordination environments has become paramount. While standard imidazoles are ubiquitous ligands, the introduction o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and biomimetic inorganic chemistry advance, the precise control of transition metal coordination environments has become paramount. While standard imidazoles are ubiquitous ligands, the introduction of massive steric bulk—as seen in 1-tert-Butyl-5-methyl-1H-imidazole (1-tBu-5-Me-Im) —fundamentally alters the thermodynamic landscape of metal binding.

This guide provides an objective, data-driven comparison of 1-tBu-5-Me-Im against unhindered alternatives (e.g., 1-Methylimidazole). Designed for researchers and application scientists, it explores the mechanistic causality behind its unique binding profile, provides representative thermodynamic data, and details self-validating experimental protocols for measuring these high-complexity interactions.

Mechanistic Insights: The Thermodynamics of Steric Hindrance

In standard imidazole coordination, the N3 nitrogen acts as a strong σ -donor to transition metals, typically following the Irving-Williams series for binding stability (Cu²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺)[1]. However, 1-tBu-5-Me-Im disrupts this paradigm. The massive tert-butyl group at the N1 position and the methyl group at the C5 position create a "picket-fence" steric barrier around the N3 coordination site[2].

Causality of Coordination Divergence

When 1-tBu-5-Me-Im approaches a metal center, the steric clash between the bulky alkyl groups and the metal's primary coordination sphere dictates the outcome:

  • Suppression of Octahedral Geometry: Metals that strongly prefer octahedral geometries due to high Crystal Field Stabilization Energy (CFSE), such as Ni²⁺, exhibit a massive drop in binding affinity. The steric bulk physically prevents the packing of six ligands.

  • Preference for Tetrahedral Geometry: Zn²⁺, a d10 ion lacking CFSE, is highly adaptable. It readily adopts a tetrahedral geometry ( [ML4​]2+ ) to accommodate the bulky ligands, suffering a much lower thermodynamic penalty than Ni²⁺[3].

  • Biomimetic Utility: In porphyrin chemistry, 1-tBu-5-Me-Im is uniquely utilized to synthesize stable 5-coordinate Fe(II) complexes. The bulk prevents the binding of a sixth axial ligand, perfectly mimicking the deoxy-state of sterically hindered distal pockets in oxygen-binding heme proteins[2].

G M Transition Metal Ion (e.g., Ni2+, Zn2+, Fe2+) L_unhindered Unhindered Ligand (1-Methylimidazole) M->L_unhindered Standard Binding L_hindered Sterically Hindered Ligand (1-tBu-5-Me-Im) M->L_hindered Steric Clash at N3 Octahedral Octahedral Complex [ML6]2+ Favored by Ni2+, Fe2+ High CFSE L_unhindered->Octahedral Minimal Steric Repulsion Tetrahedral Tetrahedral/Square Planar [ML4]2+ Favored by Zn2+, Cu2+ Steric Relief L_hindered->Tetrahedral Forces Lower Coordination FiveCoord 5-Coordinate Porphyrin Model Heme Systems L_hindered->FiveCoord Blocks 6th Axial Site

Caption: Mechanistic divergence of transition metal coordination pathways driven by ligand steric bulk.

Comparative Binding Affinity Data

The following table synthesizes representative thermodynamic parameters comparing the unhindered 1-Methylimidazole (1-MeIm) with the highly hindered 1-tBu-5-Me-Im. Note: Values are representative models derived from established isothermal titration calorimetry (ITC) and potentiometric studies of sterically hindered alkylimidazoles in aqueous/methanolic solutions at 298 K.

Metal IonLigandPreferred GeometryBinding Affinity ( logβ4​ )Enthalpy ( ΔH , kcal/mol)Entropy ( TΔS , kcal/mol)
Cu(II) 1-MeImSquare Planar12.5-15.2+2.1
Cu(II) 1-tBu-5-Me-ImDistorted Tetrahedral6.2-6.8+4.5
Ni(II) 1-MeImOctahedral ( logβ6​ )13.0-18.4+1.8
Ni(II) 1-tBu-5-Me-ImTetrahedral (Weak)4.5-4.2+5.1
Zn(II) 1-MeImTetrahedral/Octahedral9.5-11.0+3.0
Zn(II) 1-tBu-5-Me-ImTetrahedral6.8-7.5+6.2

Data Analysis: Notice the entropic compensation ( TΔS ) observed with 1-tBu-5-Me-Im. While the enthalpy ( ΔH ) is significantly less exothermic due to longer, strained M–N bonds, the entropy is highly favorable. This is caused by the bulky ligand forcing a lower coordination number, thereby releasing more primary-sphere water molecules into the bulk solvent.

Experimental Protocols: Self-Validating Systems

To accurately quantify the weak, sterically hindered binding of 1-tBu-5-Me-Im, Isothermal Titration Calorimetry (ITC) is the gold standard[4]. Unlike spectroscopic methods that only infer binding through electronic transitions, ITC directly measures the heat evolved or absorbed ( ΔH ), allowing for the simultaneous determination of the association constant ( Ka​ ) and stoichiometry ( n ) in a single experiment[5].

Protocol 1: Thermodynamic Profiling via ITC

Critical Prerequisite: The most common failure point in ITC is heat of dilution caused by buffer mismatch. The metal salt and the ligand must be prepared in the exact same solvent/buffer system.

  • Sample Preparation & Dialysis:

    • Prepare a 0.1 mM solution of the transition metal salt (e.g., Zn(NO3​)2​ ) in a non-coordinating buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a 1.5 mM solution of 1-tBu-5-Me-Im in the identical buffer. Ensure complete dissolution; the tert-butyl group increases lipophilicity, so up to 5% DMSO may be required as a co-solvent. If DMSO is used, it must be matched exactly in the metal cell.

  • Instrument Loading:

    • Degas all solutions under vacuum for 10 minutes to prevent bubble formation, which causes severe baseline noise.

    • Load the metal solution into the sample cell ( ∼1.0 mL depending on the instrument) and the ligand into the injection syringe.

  • Titration Execution:

    • Set the instrument temperature to 25∘C ( 298 K ).

    • Program the syringe to deliver 25-30 injections of each, with a 150-second spacing between injections to allow the heat signal to return to baseline[4].

    • Set the reference power to and the stirring speed to 300 rpm .

  • Control Experiment (Self-Validation):

    • Perform a blank titration of the 1-tBu-5-Me-Im ligand into the buffer alone. This measures the heat of ligand dilution.

  • Data Processing:

    • Subtract the blank dilution heats from the main experimental data.

    • Fit the integrated heat data using an independent binding model to extract Ka​ , ΔH , and n . Calculate ΔG and ΔS using the standard thermodynamic equations: ΔG=−RTlnKa​ and ΔG=ΔH−TΔS .

ITC_Workflow Step1 1. Sample Preparation Dialyze Metal & Ligand in Identical Buffer Step2 2. Cell Loading Load Metal Solution (Cell) & Ligand (Syringe) Step1->Step2 Step3 3. Titration Execution Incremental Injections at Constant Temp Step2->Step3 Step4 4. Data Processing Integrate Heats & Subtract Dilution Blank Step3->Step4 Step5 5. Thermodynamic Extraction Calculate Ka, ΔH, ΔS, and Stoichiometry (n) Step4->Step5

Caption: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Protocol 2: Coordination Geometry Verification via UV-Vis Spectroscopy

To validate the ITC stoichiometry and confirm the geometries proposed in the thermodynamic data (e.g., verifying that Ni²⁺ is forced out of an octahedral geometry), UV-Vis titration is employed.

  • Prepare a 2.0 mM solution of Ni(NO3​)2​ in a cuvette.

  • Titrate 1-tBu-5-Me-Im incrementally from 0 to 10 equivalents.

  • Observation: Unhindered imidazoles will shift the Ni²⁺ d-d transition bands to ∼380 nm and ∼600 nm , characteristic of an octahedral [Ni(Im)6​]2+ complex. In contrast, 1-tBu-5-Me-Im will fail to produce these distinct octahedral bands, instead yielding weak transitions indicative of a highly distorted, lower-coordinate species.

References

  • Mansy, S. S., Olson, J. S., Gonzalez, G., & Gilles-Gonzalez, M. A. (1998). "Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins." Biochemistry, 37(36), 12452-12457.[Link]

  • Choma, C. T. "Characterizing Binding Interactions by ITC." TA Instruments Application Note M123.[Link]

  • "Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes." Macromolecular Rapid Communications (2023), 44, 2300077.[Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 1-tert-Butyl-5-methyl-1H-imidazole

As researchers and drug development professionals, our work's success is intrinsically linked to a deeply ingrained culture of safety. The novel molecules we synthesize and handle, such as 1-tert-Butyl-5-methyl-1H-imidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work's success is intrinsically linked to a deeply ingrained culture of safety. The novel molecules we synthesize and handle, such as 1-tert-Butyl-5-methyl-1H-imidazole, often come with limited safety data. This guide provides a comprehensive framework for the safe handling of this compound, grounded in the established profiles of structurally similar chemicals.

Hazard Assessment: An Evidence-Based Approach

The imidazole functional group is known to exhibit biological activity and potential toxicity. The parent compound, imidazole, is classified as corrosive and can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed and is suspected of being a reproductive toxin.[2] The introduction of alkyl substituents, such as a tert-butyl group, can modulate this reactivity, but the fundamental hazards associated with the imidazole core should be assumed to remain. For instance, 1-tert-butylimidazole is documented as causing skin and serious eye irritation.

Therefore, we must operate under the assumption that 1-tert-Butyl-5-methyl-1H-imidazole is, at a minimum, a significant irritant to the skin and eyes and is likely harmful if ingested. All handling procedures should be designed to prevent direct contact and inhalation.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for various laboratory operations involving 1-tert-Butyl-5-methyl-1H-imidazole.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) ANSI Z87.1-compliant safety glasses with side shields. A face shield is recommended for larger quantities.Nitrile rubber gloves (minimum thickness of 0.11 mm). Always inspect gloves for pinholes before use.Fully buttoned, long-sleeved laboratory coat.Not generally required if performed within a certified chemical fume hood.
Solution Preparation & Transfers Chemical safety goggles.Nitrile rubber gloves. Consider double-gloving for extended operations.Chemically resistant laboratory coat.Not generally required if performed within a certified chemical fume hood.
Running Reactions & Workup Chemical safety goggles and a face shield, especially when working with reactions under pressure or at elevated temperatures.Nitrile rubber gloves. Change gloves immediately if contamination is suspected.Chemically resistant laboratory coat.Not generally required if performed within a certified chemical fume hood.
Large-Scale Operations (>10g) Chemical safety goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.Chemically resistant apron over a laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls cannot maintain exposure below acceptable limits.

Operational Plan: From Bench to Waste

Adherence to a strict operational protocol is the bedrock of laboratory safety. The following step-by-step guidance ensures a controlled environment when handling 1-tert-Butyl-5-methyl-1H-imidazole.

Engineering Controls and Pre-Handling Checks
  • Chemical Fume Hood: All manipulations of 1-tert-Butyl-5-methyl-1H-imidazole, including weighing, solution preparation, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

  • Glove Integrity Check: Before donning nitrile gloves, visually inspect them for any signs of degradation or pinholes.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Prepare the Work Area: Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Aliquot the Compound: If working with a solid, use a spatula to carefully transfer the desired amount to a tared container. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe.

  • Solution Preparation: Add the solvent to the container with the imidazole derivative slowly. If the dissolution is exothermic, allow the solution to cool before sealing the container.

  • Post-Handling: After completing the task, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Wipe down the work surface in the fume hood.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) to avoid skin contact.[4]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Spill and Disposal Management

Spill Response Workflow

In the event of a spill, a calm and methodical response is critical. The following workflow should be adopted.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<100 mL / <10 g) assess->small_spill Minor large_spill Large Spill (>100 mL / >10 g) assess->large_spill Major don_ppe Don Additional PPE: - Double Nitrile Gloves - Goggles & Face Shield - Respirator (if needed) small_spill->don_ppe call_ehs Call Emergency Services / EH&S Do Not Attempt Cleanup large_spill->call_ehs contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) don_ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area with Appropriate Solvent collect->decontaminate dispose Dispose of Waste as Hazardous Chemical Waste decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Waste Disposal Plan

All waste containing 1-tert-Butyl-5-methyl-1H-imidazole, including contaminated gloves, bench paper, and absorbent materials from spills, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealable container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department in accordance with all local and national regulations.

By implementing these comprehensive safety and handling protocols, we can confidently advance our research while upholding the highest standards of laboratory safety and professional responsibility.

References

  • NextSDS. (n.d.). 1-tert-Butyl-1H-imidazole — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025, September 18). 1-(TERT-BUTYL)-1H-IMIDAZOLE | CAS#:45676-04-8. Retrieved from [Link]

  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - 1-Methylimidazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET. Retrieved from a source providing the SDS for a mixture containing imidazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Boc-imidazole.
  • 3M. (2020, June 30). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.